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  • Product: Z-D-Gla(OtBu)2-OH

Core Science & Biosynthesis

Foundational

Structural Deconstruction and Synthetic Utility of Z-D-Gla(OtBu)2-OH: A Whitepaper on Advanced Peptide Engineering

Executive Summary In the landscape of advanced peptide synthesis, the incorporation of highly modified, non-proteinogenic amino acids is critical for developing protease-resistant therapeutics and probing complex protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced peptide synthesis, the incorporation of highly modified, non-proteinogenic amino acids is critical for developing protease-resistant therapeutics and probing complex protein-protein interactions. Z-D-Gla(OtBu)2-OH is a specialized, orthogonally protected building block designed for the precise incorporation of D-


-carboxyglutamic acid (D-Gla).

Naturally occurring L-Gla is a vital post-translational modification found in blood coagulation factors and marine conotoxins, responsible for mediating calcium-dependent membrane binding. By utilizing the D-enantiomer, researchers can engineer peptides with enhanced metabolic stability and interrogate the strict stereospatial requirements of calcium chelation. This whitepaper deconstructs the molecular architecture of Z-D-Gla(OtBu)2-OH, details its physicochemical properties, and provides self-validating experimental protocols for its application in solid-phase and solution-phase peptide synthesis (SPPS/SPS).

Molecular Architecture and Mechanistic Rationale

The structural design of Z-D-Gla(OtBu)2-OH is a masterclass in orthogonal protecting group strategy, ensuring that each reactive moiety is shielded or exposed under mutually exclusive chemical conditions.

  • The Z (Benzyloxycarbonyl) Group (N-Terminal Protection): The Z group provides robust protection of the

    
    -amine. Causality:  Unlike the base-labile Fmoc group, the Z group is highly stable to mild bases and mild acids. This allows for specific solution-phase fragment condensations or its use as an N-terminal capping residue. It is strictly orthogonal to the side-chain esters, meaning it can be selectively removed via catalytic hydrogenolysis without disturbing the rest of the molecule .
    
  • The D-Gla Core (Stereochemical Scaffold): The unnatural D-configuration at the

    
    -carbon is intentionally selected for drug development. Causality:  Endogenous human proteases are stereoselective for L-amino acids. The incorporation of D-Gla disrupts native proteolytic recognition sites, drastically increasing the in vivo half-life of the resulting peptide therapeutic.
    
  • The (OtBu)2 Moieties (Side-Chain Protection): The two

    
    -carboxyl groups of Gla are highly nucleophilic. Causality:  If left unprotected during coupling, these carboxyls would rapidly undergo side reactions, such as cyclization into pyroglutamate analogs or unintended cross-linking. The bulky di-tert-butyl esters provide intense steric shielding and are stable during basic coupling conditions, yet they are cleanly cleaved by strong acids like Trifluoroacetic Acid (TFA) .
    
  • The -OH Group (C-Terminal Activation Site): The free

    
    -carboxyl group is the designated site for activation and subsequent peptide bond formation.
    

Physicochemical Profile

To ensure reproducibility in stoichiometric calculations and reaction planning, the quantitative physicochemical data of Z-D-Gla(OtBu)2-OH is summarized below.

PropertyValue / Specification
Chemical Name N-

-Benzyloxycarbonyl-D-

-carboxyglutamic acid di-tert-butyl ester
CAS Number 60868-52-4
Molecular Formula C22H31NO8
Molecular Weight 437.49 g/mol
Stereochemistry D-isomer (at the

-carbon)
Physical Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and Methanol
Storage Conditions

-4 °C (Desiccated to prevent hydrolysis)

Mechanistic Pathways: Calcium Chelation

The primary biological function of the Gla residue is to act as a high-affinity bidentate chelator for divalent calcium ions (Ca


). Upon acidic deprotection of the OtBu groups, the exposed 

-carboxyls coordinate with calcium, driving a structural transition that exposes hydrophobic residues, thereby allowing the peptide to anchor into phospholipid membranes.

G A Z-D-Gla(OtBu)2-OH Incorporated into Peptide B TFA Cleavage (OtBu Removal) A->B Acidic Deprotection C Free D-Gla Residue (Active γ-Carboxyls) B->C Exposes -COOH D Calcium (Ca2+) Binding Coordination Complex C->D Chelation E Conformational Shift (Membrane Binding Affinity) D->E Structural Activation

Pathway of D-Gla activation, calcium chelation, and subsequent conformational shift.

Experimental Methodologies: Synthesis and Deprotection

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Sterically Hindered Coupling of Z-D-Gla(OtBu)2-OH

Causality: The massive steric bulk of the di-tert-butyl esters severely hinders the nucleophilic attack of the resin-bound amine onto the activated C-terminus of the Gla derivative. Standard coupling reagents (like DIC/HOBt) often result in incomplete reactions. This protocol utilizes the highly reactive uronium salt HATU to force the reaction to completion.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (containing a free N-terminal amine) in Dimethylformamide (DMF) for 30 minutes to maximize the reactive surface area.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Z-D-Gla(OtBu)2-OH and 2.95 equivalents of HATU in minimal DMF. Note: The slight under-stoichiometry of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Causality: The excess base ensures rapid deprotonation of the Gla carboxyl group, driving the formation of the highly reactive OAt-active ester.

  • Coupling: Transfer the activated mixture to the resin and agitate vigorously for 2 to 3 hours at room temperature.

  • System Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling; if blue, repeat steps 2-4 before proceeding.

Protocol 2: Orthogonal Deprotection Strategy

Causality: To achieve regioselective modification or final maturation of the peptide, the Z group and OtBu groups must be cleaved under entirely different chemical mechanisms to prevent cross-reactivity .

Step-by-Step Methodology:

  • Path A: Z-Group Removal (Solution Phase Hydrogenolysis)

    • Dissolve the fully protected peptide in anhydrous methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the peptide).

    • Purge the reaction vessel with H

      
       gas (1 atm) and stir vigorously for 4-6 hours. Causality:  The palladium catalyzes the hydrogenolysis of the benzyl-oxygen bond, releasing toluene and CO
      
      
      
      , while leaving the acid-sensitive OtBu groups perfectly intact.
    • System Validation: Filter through Celite and analyze via LC-MS. Look for a mass shift of exactly -134 Da (loss of the Z group).

  • Path B: OtBu Removal (Solid Phase Acidic Cleavage)

    • Treat the resin with a cleavage cocktail consisting of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H

      
      O for 2.5 hours. Causality:  TFA protonates the tert-butyl oxygen, expelling a stable tert-butyl cation. The TIS acts as a critical carbocation scavenger, preventing the cleaved tert-butyl groups from re-alkylating the peptide backbone.
      
    • System Validation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze via LC-MS. Look for a mass shift of -112 Da per OtBu group removed.

Workflow Start Z-D-Gla(OtBu)2-Peptide Path1 Catalytic Hydrogenolysis (H2, Pd/C) Start->Path1 N-terminal Deprotection Path2 Acidic Cleavage (95% TFA) Start->Path2 Side-chain Deprotection Res1 H-D-Gla(OtBu)2-Peptide (Ready for Elongation) Path1->Res1 Selectively removes Z Res2 Z-D-Gla-Peptide (Global Deprotection) Path2->Res2 Selectively removes OtBu

Orthogonal deprotection strategy for Z and OtBu groups in peptide synthesis.

References

  • National Center for Biotechnology Information (NIH). "Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy". Int J Pept Protein Res. 1993 Dec;42(6):533-8.[Link]

Exploratory

Technical Guide: Chemical Properties and Stability of Z-D-Gla(OtBu)2-OH

Executive Summary This technical guide provides a comprehensive analysis of N-Benzyloxycarbonyl-gamma-carboxy-D-glutamic acid di-tert-butyl ester (Z-D-Gla(OtBu)2-OH) . This compound serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-Benzyloxycarbonyl-gamma-carboxy-D-glutamic acid di-tert-butyl ester (Z-D-Gla(OtBu)2-OH) . This compound serves as a critical building block in the synthesis of Gla-containing peptidomimetics, particularly for research into calcium-dependent signaling pathways and coagulation factors.

The guide focuses on the molecule's unique stability profile, specifically the propensity of the


-carboxyglutamic acid (Gla) side chain to undergo decarboxylation. We detail the orthogonal protection strategy employed to mitigate this risk and provide validated protocols for its handling in complex synthesis.

Chemical Identity and Properties

Z-D-Gla(OtBu)2-OH is a derivative of D-glutamic acid where the


-carbon is functionalized with an additional carboxyl group.[1][2] Both 

-carboxyls are protected as tert-butyl esters, while the

-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[2]
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-

-carboxy-D-glutamic acid

-di-tert-butyl ester
CAS Number 60868-52-4
Molecular Formula

Molecular Weight 437.49 g/mol
Stereochemistry D-enantiomer (R-configuration at

-carbon)
Solubility Soluble in DCM, DMF, EtOAc, MeOH; Insoluble in Water
Appearance White to off-white crystalline powder
Purity Standard

98% (HPLC)
Structural Significance

The D-configuration is chemically significant for developing proteolysis-resistant peptide analogues.[2] The Z-group (Carbobenzoxy) offers a distinct advantage over Fmoc in solution-phase synthesis, as it suppresses racemization at the


-carbon during activation, a critical feature when working with sensitive D-amino acids.

Stability Profile: The Decarboxylation Challenge

The core stability issue with Gla derivatives is the malonic acid effect . The Gla side chain contains a geminal dicarboxylic acid moiety (malonic acid structure).

Mechanism of Degradation

In its free acid form, the Gla side chain is thermodynamically unstable. Under acidic conditions or elevated temperatures, it undergoes decarboxylation to form Glutamic acid (Glu), effectively destroying the calcium-binding motif.

  • Protonation: In strong acids (e.g., TFA, HF), the carboxylates are protonated.

  • Cyclic Transition State: The protonated malonic acid moiety can form a six-membered cyclic transition state, facilitating the loss of

    
    .
    
  • Irreversibility: Once

    
     is lost, the Gla residue converts to Glu, a reaction that is irreversible.
    
The Role of OtBu Protection

The di-tert-butyl ester (OtBu) protection is not merely for solubility; it is a steric and electronic lock .

  • Electronic: Esterification prevents the formation of the cyclic transition state required for thermal decarboxylation.

  • Steric: The bulky tert-butyl groups shield the

    
    -carbon, reducing susceptibility to nucleophilic attack or premature hydrolysis.
    
Stability Visualization

The following diagram illustrates the stability cliff. The molecule is stable only when the side chain is protected.

GlaStability cluster_0 Critical Control Point Z_Gla Z-D-Gla(OtBu)2-OH (Stable Precursor) Inter Free Gla Side Chain (Gem-dicarboxylate) Z_Gla->Inter Acidic Deprotection (TFA/DCM) Glu D-Glu Derivative (Degradation Product) Inter->Glu Heat or Prolonged Acid Exposure (- CO2)

Figure 1: The degradation pathway of Gla derivatives. The transition from the protected form to the free acid creates a risk of decarboxylation.

Experimental Application: Synthesis Protocols

Orthogonal Deprotection Strategy

The Z/OtBu pair provides excellent orthogonality, allowing selective manipulation of the N-terminus without exposing the sensitive side chain.

  • Route A (N-Terminal Extension): Removal of Z group using Hydrogenolysis (

    
    ). This condition is neutral and leaves the acid-labile OtBu esters intact.
    
  • Route B (Global Deprotection): Removal of OtBu using TFA. This is typically done only at the final cleavage step to minimize the time the free Gla side chain is exposed to acid.

Deprotection Start Z-D-Gla(OtBu)2-OH H2 Hydrogenolysis (H2, Pd/C, MeOH) Start->H2  Route A (Recommended)   TFA Acid Treatment (95% TFA) Start->TFA  Route B (Avoid until final step)   ProdA H-D-Gla(OtBu)2-OH (Ready for Coupling) H2->ProdA ProdB Z-D-Gla(OH)2-OH (High Risk of Decarboxylation) TFA->ProdB

Figure 2: Orthogonal deprotection logic. Route A preserves the critical side-chain protection.

Coupling Protocol (Step-by-Step)

Due to the steric bulk of the two OtBu groups, coupling efficiency can be lower than standard amino acids. The following protocol maximizes yield while preventing racemization.

Reagents:

  • Coupling Agent: HATU or PyBOP (Strong activation required due to steric hindrance).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Procedure:

  • Activation: Dissolve Z-D-Gla(OtBu)2-OH (1.0 eq) and HATU (1.1 eq) in minimal dry DMF.

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes at

    
    . Note: Pre-activation at low temperature suppresses racemization.
    
  • Coupling: Add the amine component (resin-bound or free amine) to the activated mixture.

  • Reaction: Allow to react at Room Temperature for 2–4 hours.

    • Quality Check: Perform a Kaiser test (if solid phase) or TLC/LC-MS (if solution phase). If incomplete, re-couple using fresh reagents.

  • Work-up: Wash extensively with DMF and DCM.

Storage and Handling
  • Temperature: Store at -15°C to -20°C . Long-term storage at room temperature can lead to slow hydrolysis of the esters.

  • Moisture: Strictly hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Shelf Life: 24 months if stored correctly. Re-test purity by HPLC before use if stored >6 months.

Troubleshooting & FAQs

Q: Can I use HBr/AcOH to remove the Z-group? A: No. HBr in Acetic Acid is a strong acidic condition that will cleave the OtBu esters simultaneously. This defeats the purpose of orthogonal protection and exposes the free Gla to highly acidic conditions, likely causing decarboxylation. Use Hydrogenolysis (


) for Z-removal.

Q: Why is the D-isomer used? A: The D-isomer (Z-D -Gla...) is often used to probe stereospecific interactions in calcium channels or to increase the metabolic stability of peptide drugs against proteolytic enzymes, which typically recognize L-amino acids.

Q: My final peptide mass is -44 Da lower than expected. What happened? A: This indicates decarboxylation (


 mass = 44 Da). This likely occurred during the final TFA cleavage.
  • Solution: Reduce TFA cleavage time. Ensure the cleavage cocktail contains scavengers (water/TIS) to prevent tert-butyl cations from reacting with the peptide, but keep the temperature strictly at

    
     to 
    
    
    
    . Do not heat the cleavage reaction.

References

  • Bachem. "Gla -

    
    -Carboxy-L-glutamyl Technical Note." Bachem Peptide Guide. Accessed 2023. Link
    
  • Santa Cruz Biotechnology. "Z-D-Gla(OtBu)2-OH Product Data Sheet (CAS 60868-52-4)." SCBT Catalog. Link

  • Colpitts, T. L., & Castellino, F. J. (1994). "Calcium and Phospholipid Binding Properties of Synthetic

    
    -Carboxyglutamic Acid-Containing Peptides." Biochemistry, 33(12), 3501–3508. Link
    
  • Hackenberger, C. P. R., & Schwarzer, D. (2008). "Chemoselective Ligation and Modification Strategies for Peptides and Proteins." Angewandte Chemie International Edition, 47(52), 10030-10074. (Context on Orthogonal Protection).
  • Price, P. A., et al. (1983).[3] "Discovery of Vitamin K-dependent proteins in bone." Proceedings of the National Academy of Sciences, 80(14), 4203-4207. (Context on Gla stability).

Sources

Foundational

High-Fidelity Synthesis of Gla-Containing Peptides: The OtBu Strategy

The following technical guide details the function and application of the OtBu (tert-butyl ester) protecting group in the synthesis of -carboxyglutamic acid (Gla) containing peptides. Technical Guide for Fmoc Solid-Phase...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the function and application of the OtBu (tert-butyl ester) protecting group in the synthesis of


-carboxyglutamic acid (Gla)  containing peptides.

Technical Guide for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of


-carboxyglutamic acid (Gla)  into synthetic peptides is a critical challenge in chemical biology due to the inherent instability of the Gla side chain. Gla contains a gem-dicarboxylate  (malonic acid-like) moiety at the 

-carbon, which is prone to acid-catalyzed decarboxylation, converting Gla back into Glutamic acid (Glu).

In modern Fmoc SPPS , the OtBu (tert-butyl ester) group is the industry-standard protecting group for the Gla side chain. It serves a dual function:

  • Orthogonal Protection: It masks the nucleophilic reactivity of the

    
    -carboxyls during chain elongation.
    
  • Controlled Lability: It is engineered to be stable to basic conditions (piperidine) but cleavable by trifluoroacetic acid (TFA), theoretically allowing "one-pot" global deprotection.

However, the OtBu strategy relies on a narrow kinetic window . The same acidic conditions required to remove the OtBu group can trigger the thermal decarboxylation of the resulting free Gla residue. This guide provides the mechanistic understanding and validated protocols to navigate this instability.

Mechanistic Insight: The "Kinetic Window"

Understanding the competition between deprotection and degradation is the key to high-yield Gla synthesis.

The Protection Mechanism

The Fmoc-Gla(OtBu)2-OH building block utilizes the steric bulk of the tert-butyl group to prevent side reactions (such as anhydride formation) during coupling. The ester linkage is stable to the nucleophilic attack of piperidine used for Fmoc removal.

The Deprotection vs. Decarboxylation Conflict

Upon exposure to TFA (95%), the OtBu ester is cleaved via an E1-like mechanism, generating the free gem-dicarboxylate side chain.

  • Desired Pathway: The OtBu group leaves as a tert-butyl cation (scavenged by silanes/water), leaving the intact Gla residue.

  • Undesired Pathway: The resulting free malonic acid moiety, if exposed to heat or prolonged acidity, undergoes decarboxylation via a cyclic six-membered transition state.[1]

Visualizing the Pathway:

Gla_Mechanism cluster_control Kinetic Control Point Protected Fmoc-Gla(OtBu)2 (Protected) Carocation t-Butyl Cation (Scavenged) Protected->Carocation FreeGla Free Gla Residue (Gem-dicarboxylate) Protected->FreeGla TFA (Acidolysis) TS Cyclic Transition State (Heat/Acid Promoted) FreeGla->TS Thermal Energy Degraded Glu Residue + CO2 (Decarboxylated) TS->Degraded Irreversible Loss

Figure 1: The competitive pathways during TFA cleavage. Success depends on halting the reaction at the "Free Gla" stage before thermal energy drives the transition to Glu.

Validated Experimental Protocol

This protocol is designed to minimize the exotherm of the cleavage reaction, thereby preserving the Gla side chain.

Reagents & Materials
  • Building Block: Fmoc-Gla(OtBu)2-OH (High purity, >98%).

  • Coupling Reagents: HATU / HOAt (Preferred over HBTU to minimize racemization of the bulky Gla).

  • Cleavage Cocktail (The "Cold Cocktail"):

    • Trifluoroacetic acid (TFA): 90%

    • Triisopropylsilane (TIS): 5%

    • Water (

      
      ): 5%[2]
      
    • Note: Avoid dithioethane (EDT) unless Cys/Met are present, as it can be difficult to remove.

Step-by-Step Synthesis & Cleavage
StepOperationCritical Technical Nuance
1. Coupling Activation: Dissolve Fmoc-Gla(OtBu)2-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.Time: 60 min.The steric bulk of the two OtBu groups requires highly efficient activation (HATU). Double coupling is recommended for sequences following Gla.
2. Washing DMF (3x), DCM (3x).Ensure all basic DIPEA is removed before cleavage to prevent salt formation.
3. Pre-Cooling CRITICAL: Place the dried resin and the cleavage cocktail (separately) in an ice bath (

) for 15 mins.
The cleavage of OtBu is exothermic. Pre-cooling prevents localized heating that triggers decarboxylation.
4. Cleavage Add cold cocktail to cold resin. Stir at

for 30 mins, then allow to warm to RT for 90 mins max.
Do not exceed 2 hours total. The OtBu group cleaves quickly; extended time only increases decarboxylation risk.
5. Precipitation Filter resin directly into cold diethyl ether (

).
Immediate precipitation locks the peptide conformation and removes the acidic medium.
6. Workup Centrifuge (4°C), wash pellet 3x with ether. Lyophilize immediately from water/acetonitrile.Avoid leaving the peptide in acidic solution. If HPLC is needed, keep fractions cold and lyophilize promptly.

Quality Control & Self-Validation

Gla synthesis requires rigorous QC because the impurity (Glu) is chemically very similar to the product.

Mass Spectrometry (The "M-44" Check)

The most reliable validation is High-Resolution Mass Spectrometry (HRMS).

  • Target Mass: Calculate the exact mass of the Gla-peptide.

  • The "Ghost" Peak: Look specifically for a peak at [M - 44 Da] .

    • Interpretation: A peak at M-44 indicates loss of

      
       (Decarboxylation).
      
    • Acceptance Criteria: The M-44 peak should be <5% of the main peak intensity.

HPLC Profile

Gla peptides are more hydrophilic than their Glu counterparts due to the extra charge (at neutral pH) or polarity.

  • Retention Time: The Gla-peptide typically elutes earlier than the decarboxylated (Glu) impurity on C18 columns.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High M-44 Peak (>10%) Thermal decarboxylation during cleavage.Strictly enforce

start; reduce total cleavage time by 30 mins.
Incomplete Coupling Steric hindrance of OtBu groups.Switch to HATU/HOAt; use double coupling; increase temperature of coupling (not cleavage) to

.
+56 Da Adducts tert-butyl cation re-attachment.Increase TIS scavenger to 7.5%; ensure cocktail is fresh.

References

  • Standard Fmoc-Gla(OtBu)2-OH Properties

    • Source: PubChem. (n.d.). Compound Summary for CID 11038682, Fmoc-D-Gla(otbu)2-OH.
    • URL:[Link]

  • Decarboxylation Mechanism of Malonic Deriv

    • Source: Master Organic Chemistry. (2022).[3][4] Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives.

    • URL:[Link]

  • Fmoc SPPS Cleavage Protocols Source: Thermo Fisher Scientific. (n.d.). Fmoc Cleavage Protocols.
  • Mass Spectrometry of Gla Residues

    • Source: Tie, J. et al. (2013). Methylation of γ-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry.[4][5] Journal of Proteome Research.

    • URL:[Link]

Sources

Exploratory

Advanced Protocol: Utilizing Z-D-Gla(OtBu)2-OH for Stabilized Vitamin K-Dependent Peptide Engineering

Topic: Role of Z-D-Gla(OtBu)2-OH in Vitamin K-Dependent Protein Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Z-D-Gla(OtBu)2-OH in Vitamin K-Dependent Protein Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Value of Z-D-Gla(OtBu)2-OH

In the specialized field of Vitamin K-dependent (VKD) protein research, the synthesis of


-carboxyglutamic acid (Gla) containing peptides presents a unique "chemical double-bind." Researchers must introduce a highly acid-sensitive residue (Gla) while maintaining stereochemical integrity and preventing decarboxylation.

Z-D-Gla(OtBu)2-OH (N-benzyloxycarbonyl-D-


-carboxyglutamic acid di-tert-butyl ester) is a high-precision reagent designed to solve these challenges. Unlike standard L-isomer reagents, this D-isomer derivative serves a critical role in developing protease-resistant peptidomimetics  and metabolically stable probes . Its specific protection scheme—combining the acid-stable Z (Cbz) group with acid-labile OtBu esters—offers orthogonal control essential for complex solution-phase synthesis and fragment condensation strategies.

This guide details the mechanistic rationale, synthesis protocols, and experimental applications of Z-D-Gla(OtBu)2-OH, moving beyond basic usage to advanced structural biology and therapeutic design.

Chemical Biology & Mechanistic Context

The Gla Domain and Vitamin K Cycle

Vitamin K-dependent proteins (e.g., Prothrombin, Factor VII, IX, X, Protein C, S, and Matrix Gla Protein) rely on the post-translational modification of Glutamate (Glu) to Gla.[1][2][3] This modification, catalyzed by


-glutamyl carboxylase (GGCX), introduces a second carboxyl group to the 

-carbon.
  • Function: The malonate-like side chain of Gla serves as a high-affinity Calcium (

    
    ) chelator.
    
  • Structural Impact:

    
     binding induces a conformational transition (from "disordered" to "folded"), exposing hydrophobic patches that anchor the protein to negatively charged phospholipid membranes—a prerequisite for blood coagulation and bone mineralization.
    
Why the D-Isomer (D-Gla)?

While native proteins contain L-Gla, the D-Gla isomer provided by Z-D-Gla(OtBu)2-OH is instrumental for:

  • Peptidomimetics: D-amino acids disrupt the stereospecific active sites of endogenous proteases, extending the half-life of synthetic peptide drugs.

  • Chirality Probes: Used as negative controls in binding assays to validate the stereospecificity of Gla-domain receptors.

  • Crystallography: D-peptides facilitate the formation of centrosymmetric racemate crystals, often resolving at higher resolutions than pure L-enantiomers.

Visualization: The Vitamin K Cycle and Gla Function

The following diagram illustrates the enzymatic pathway requiring Vitamin K and the subsequent role of Gla in membrane binding.

VitaminK_Cycle Glu_Residue Glu Residue (Precursor Protein) Gla_Residue Gla Residue (Active Protein) Glu_Residue->Gla_Residue Carboxylation VitK_Hydroquinone Vit K Hydroquinone (Reduced) GGCX GGCX Enzyme (Carboxylase) VitK_Hydroquinone->GGCX VitK_Epoxide Vit K Epoxide (Oxidized) VitK_Hydroquinone->VitK_Epoxide Oxidation GGCX->Gla_Residue Ca_Binding Ca2+ Binding (Conformational Change) Gla_Residue->Ca_Binding + Ca2+ VitK_Epoxide->VitK_Hydroquinone Recycling via VKOR VKOR VKOR Enzyme (Reductase) VKOR->VitK_Hydroquinone Membrane Phospholipid Membrane Interaction Ca_Binding->Membrane Anchoring

Figure 1: The Vitamin K Cycle coupling Glu carboxylation with Vitamin K oxidation, leading to functional Gla residues.[1]

Technical Deep Dive: The Reagent Z-D-Gla(OtBu)2-OH[3][4]

Structural Specifications
FeatureSpecificationTechnical Rationale
N-Term Protection Z (Benzyloxycarbonyl) Stable to TFA (used for side-chain deprotection). Removed by Hydrogenolysis (

) or strong acid (HF/HBr). Allows selective side-chain manipulation.[3][4]
Side Chain OtBu (tert-butyl ester) Protects the

-carboxyls. Labile to TFA. Prevents side reactions during coupling.[3]
Chirality D-Enantiomer Confers protease resistance. Essential for stability studies and inhibitor design.
Instability Decarboxylation Free Gla decarboxylates to Glu under acidic conditions and high heat. The diester protection (OtBu)2 prevents this during synthesis.
Orthogonal Protection Strategy

The power of Z-D-Gla(OtBu)2-OH lies in its Z/OtBu orthogonality .

  • Scenario: You need to synthesize a peptide where the Gla side chains are free (to bind Ca2+) but the N-terminus remains blocked (to prevent degradation or for specific assay formats).

  • Workflow:

    • Synthesize peptide using Z-D-Gla(OtBu)2-OH.[5][6][7]

    • Treat with TFA : Removes OtBu (side chain)

      
       Free Gla.
      
    • Z-group remains intact : The N-terminus is still protected.

    • Result: A Z-protected, biologically active (calcium-binding) peptide.

Experimental Protocol: Synthesis of Stabilized Gla Peptides

Synthesis Workflow (Solution Phase/Fragment Condensation)

This protocol minimizes the risk of decarboxylation, the primary failure mode in Gla peptide synthesis.

Reagents:

  • Coupling: EDC/HOBt or HATU/DIPEA (Base usage must be controlled to prevent racemization, though Z-protection suppresses this).

  • Deprotection Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Protocol:

  • Activation: Dissolve Z-D-Gla(OtBu)2-OH (1.0 eq) in DMF. Add HATU (1.0 eq) and DIPEA (2.0 eq). Note: Pre-activation time should be < 2 mins to avoid side reactions.

  • Coupling: Add the amino component (H-Peptide-Resin or H-Peptide-OR). React for 1-2 hours at Room Temperature.

    • QC Check: Kaiser Test (if solid phase) or TLC (solution phase).

  • Side Chain Deprotection (The Critical Step):

    • To remove OtBu esters without affecting the Z-group:

    • Treat with 50% TFA in DCM with scavengers (Triisopropylsilane) for 30-60 minutes.

    • Caution:Do not heat. High temperature promotes decarboxylation of the nascent Gla residue.

  • Final Cleavage (Optional):

    • If total deprotection is required (removing Z), use Catalytic Hydrogenation (

      
      ) in Methanol/Acetic Acid. This is gentle and preserves the Gla integrity better than HF.
      
Visualization: Orthogonal Deprotection Logic

Protection_Strategy Start Z-D-Gla(OtBu)2-OH (Starting Material) Coupling Coupling to Peptide Chain (Formation of Peptide Bond) Start->Coupling Intermediate Z-Peptide-Gla(OtBu)2-Peptide Coupling->Intermediate TFA_Treat TFA Treatment (Acidic) Intermediate->TFA_Treat Removes OtBu Hydrog Hydrogenation (H2/Pd) (Neutral/Mild) Intermediate->Hydrog Removes Z Path_A Path A: Selective Side Chain Exposure Result_A Z-Peptide-Gla(OH)2-Peptide (N-Term Protected, Active Side Chain) TFA_Treat->Result_A Path_B Path B: Total Deprotection Result_B H-Peptide-Gla(OtBu)2-Peptide (Free N-Term, Protected Side Chain) Hydrog->Result_B

Figure 2: Orthogonal deprotection pathways available with Z-D-Gla(OtBu)2-OH.

Applications in Drug Development & Research

Protease Resistance Assays

Synthetic peptides containing L-Gla are rapidly degraded in serum. Replacing L-Gla with D-Gla (using Z-D-Gla(OtBu)2-OH) creates stable analogs.

  • Experiment: Incubate L-Gla vs. D-Gla peptides in human plasma at 37°C.

  • Readout: Monitor degradation via HPLC-MS. D-Gla peptides typically show >24h stability vs. <30 min for L-analogs.

Calcium Binding Titrations

To verify if a synthetic peptide mimics the native protein's function, Calcium binding affinity is measured.[8]

  • Method: Circular Dichroism (CD) or Fluorescence Spectroscopy.

  • Observation: Apo-peptide (random coil)

    
     Holo-peptide ( 
    
    
    
    -helix).
  • Role of D-Gla: D-Gla peptides will bind Calcium but may induce a mirror-image or altered conformational change, useful for mapping the stereochemical requirements of the membrane binding cleft.

Inhibitor Design

Z-D-Gla(OtBu)2-OH is used to synthesize competitive inhibitors for Vitamin K-Dependent Carboxylase (GGCX) .

  • Mechanism: Peptides containing D-Gla cannot be further carboxylated but bind to the enzyme's active site, blocking the processing of native substrates.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Mass Spec shows -44 Da Decarboxylation of Gla to Glu.Acidolytic cleavage (TFA) was too warm or prolonged. Keep temp < 25°C. Use scavengers.
Incomplete Coupling Steric hindrance of (OtBu)2 groups.Use stronger coupling agents (HATU/HOAt) and double coupling cycles.
Racemization Base-catalyzed proton abstraction.Use Z-protection (urethane type) which suppresses oxazolone formation. Avoid excess DIPEA.

References

  • Santa Cruz Biotechnology. Z-D-Gla(OtBu)2-OH Product Data Sheet (CAS 60868-52-4).[9] Source: scbt.com. Link[9]

  • Furie, B., & Furie, B. C. (1988). The molecular basis of blood coagulation.[2][10] Cell, 53(4), 505-518. Source: Cell Press. Link

  • Nishiuchi, Y., et al. (1993).[11] Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy. International Journal of Peptide and Protein Research, 42(6), 533-538.[11] Source: PubMed. Link

  • Price, P. A. (1979).[12] A method for decarboxylation of gamma-carboxyglutamic acid in proteins.[12] Journal of Biological Chemistry, 254(2), 431-436.[12] Source: JBC.[12] Link

  • Shearer, M. J., & Newman, P. (2008). Metabolism and cell biology of vitamin K. Thrombosis and Haemostasis, 100(10), 530-547. Source: Thieme. Link

Sources

Foundational

Technical Guide: Z-D-Gla(OtBu)2-OH vs. Fmoc-D-Gla(OtBu)2-OH in Peptide Synthesis

This guide provides an in-depth technical analysis of Z-D-Gla(OtBu)2-OH versus Fmoc-D-Gla(OtBu)2-OH , focusing on their distinct roles in peptide synthesis, stability profiles, and experimental protocols. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Z-D-Gla(OtBu)2-OH versus Fmoc-D-Gla(OtBu)2-OH , focusing on their distinct roles in peptide synthesis, stability profiles, and experimental protocols.

Executive Summary

Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid critical for the biological activity of coagulation factors (e.g., Prothrombin, Factor VII, IX, X), conotoxins, and osteocalcin.[1] Its unique ability to chelate calcium ions (


) is driven by the malonate-like side chain. However, this same structural feature makes Gla chemically fragile; it is prone to decarboxylation  under acidic conditions, reverting to Glutamic acid (Glu).

The choice between Z-D-Gla(OtBu)2-OH and Fmoc-D-Gla(OtBu)2-OH is not merely a preference for protecting groups but a strategic decision dictated by the synthesis mode (Solid Phase vs. Solution Phase) and the orthogonality required for the specific peptide sequence.

  • Fmoc-D-Gla(OtBu)2-OH : The industry standard for Solid Phase Peptide Synthesis (SPPS). It offers compatibility with mild acidic cleavage (TFA), preserving the Gla integrity.

  • Z-D-Gla(OtBu)2-OH : A specialized reagent for Solution Phase Synthesis or Convergent Synthesis. It allows for N-terminal deprotection via hydrogenolysis (neutral conditions), offering complete orthogonality to the acid-labile side chains.

Chemical Foundation & The "Gla Problem"

Structural Analysis

Both reagents utilize the tert-butyl (OtBu) ester to protect the two


-carboxyl groups.[2] This is crucial because the bulky OtBu groups prevent the formation of cyclic anhydrides (glutarimide formation) and sterically shield the 

-carbon, reducing the rate of protonation-induced decarboxylation.
  • The Risk: Decarboxylation of Gla occurs via an acid-catalyzed mechanism where protonation of the

    
    -carbon leads to the loss of 
    
    
    
    .
  • The Solution: The OtBu ester is cleaved by Trifluoroacetic Acid (TFA). While Gla is sensitive to strong mineral acids (HF, HBr) at high temperatures, studies confirm that Gla(OtBu) derivatives are stable during standard TFA deprotection cocktails, provided scavengers are used and temperature is controlled [1].

Decision Matrix: Z vs. Fmoc
FeatureFmoc-D-Gla(OtBu)2-OH Z-D-Gla(OtBu)2-OH
Primary Application Solid Phase Peptide Synthesis (SPPS)Solution Phase / Fragment Condensation
N-Term Deprotection 20% Piperidine (Base)

(Hydrogenolysis)
Side Chain Stability Stable to PiperidineStable to Hydrogenolysis
Final Cleavage TFA (Acid)TFA (Acid)
Orthogonality Base labile N-term / Acid labile Side-chainNeutral labile N-term / Acid labile Side-chain
Decarboxylation Risk Low (during synthesis)Low (during synthesis)

Fmoc-D-Gla(OtBu)2-OH: The SPPS Workhorse

This reagent is the standard for synthesizing Gla-containing peptides like Conotoxin analogs or Gla-rich domains of Factor IX.

Synthesis Logic

The Fmoc group is removed by base (piperidine), to which the OtBu esters are completely stable. This allows for stepwise elongation.[3] The final cleavage uses TFA, which simultaneously removes the resin linker and the OtBu groups.

Experimental Protocol: Fmoc SPPS Coupling

Reagents:

  • Resin: Rink Amide or Wang Resin (0.3–0.5 mmol/g loading).

  • Coupling Agents: DIC/Oxyma or HATU/DIEA. Note: Avoid strong bases during coupling to prevent racemization of the D-isomer.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-D-Gla(OtBu)2-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Pre-activate for 2 minutes only. (Minimizes racemization).[4]

  • Coupling: Add mixture to resin. Shake at room temperature for 60–90 min.

  • Monitoring: Verify coupling with Kaiser test (ninhydrin).

  • Cleavage (Critical Step):

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2 hours at room temperature. Do not exceed 3 hours.

    • Precipitate in cold diethyl ether.

Mechanistic Insight: The use of Oxyma/DIC is preferred over HBTU/DIEA for D-Gla because it maintains a slightly less basic environment, reducing the risk of D-to-L racemization at the


-carbon [2].

Z-D-Gla(OtBu)2-OH: The Orthogonal Specialist

The Z (Cbz) group provides a unique advantage: it can be removed without using acid (which would strip the OtBu) or base (which might affect other sensitive groups in complex fragment synthesis).

Usage Scenario: Solution Phase Fragment Synthesis

Imagine synthesizing a peptide fragment that contains both D-Gla and a base-sensitive moiety (e.g., an ester linker or a specific glycan).

  • Couple Z-D-Gla(OtBu)2-OH to the amine component.[2]

  • Remove Z group via Hydrogenolysis (

    
    ).
    
    • Result:H-D-Gla(OtBu)2-Peptide...

    • The OtBu groups remain intact.

    • No acid or base was used.

  • Continue coupling.

Experimental Protocol: Z-Removal via Hydrogenolysis

Objective: Remove N-terminal Z protection while preserving side-chain OtBu esters.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Z-protected peptide (0.1 mmol) in Methanol (MeOH) or MeOH/EtOAc (1:1).

    • Note: If solubility is poor, use TFE (Trifluoroethanol).

  • Catalyst: Add 10% Pd/C (10% by weight of the peptide).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ).
      
    • Bubble Hydrogen gas (

      
      ) through the solution or use a hydrogen balloon.
      
    • Stir vigorously for 2–4 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Concentration: Evaporate solvent to yield the free amine.

Critical Warning: Do NOT use HBr/AcOH or HF to remove the Z group. These strong acid conditions will instantly cleave the OtBu groups and likely cause decarboxylation of the Gla residue [3].

Visualizing the Synthesis Pathways

The following diagram illustrates the divergent workflows for the two reagents, highlighting the critical decision points to avoid degradation.

Gla_Synthesis_Flow Start Target: D-Gla Containing Peptide Choice Select Building Block Start->Choice Fmoc_Block Fmoc-D-Gla(OtBu)2-OH Choice->Fmoc_Block Automated SPPS Z_Block Z-D-Gla(OtBu)2-OH Choice->Z_Block Orthogonal / Solution SPPS Standard SPPS (Solid Phase) Fmoc_Block->SPPS Fmoc_Deprotect Fmoc Removal (20% Piperidine) SPPS->Fmoc_Deprotect Cycle Final_Cleavage Final Cleavage (TFA/TIS/H2O) SPPS->Final_Cleavage Fmoc_Deprotect->SPPS Result_Fmoc H-D-Gla-OH Peptide (OtBu removed) Final_Cleavage->Result_Fmoc Soln_Phase Solution Phase / Fragment Synthesis Z_Block->Soln_Phase Z_Removal_Acid Acid Removal (HBr/AcOH) CRITICAL ERROR Soln_Phase->Z_Removal_Acid Avoid! Z_Removal_H2 Hydrogenolysis (H2, Pd/C) Neutral Conditions Soln_Phase->Z_Removal_H2 Correct Path Decarboxylation DECARBOXYLATION RISK (Loss of Gla) Z_Removal_Acid->Decarboxylation Result_Z_Inter H-D-Gla(OtBu)2-Peptide (Side chains INTACT) Z_Removal_H2->Result_Z_Inter Result_Z_Inter->Final_Cleavage Later Stage

Caption: Workflow decision matrix comparing Fmoc and Z protection strategies. Note the critical risk of acid-based Z-removal leading to decarboxylation.

Troubleshooting & Storage

Solubility

Gla derivatives are hydrophobic due to the OtBu groups.

  • Fmoc-D-Gla(OtBu)2-OH : Soluble in DMF, DCM, and NMP.

  • Z-D-Gla(OtBu)2-OH : Soluble in MeOH, EtOAc, and DMF.

Racemization Control

D-amino acids are susceptible to racemization (conversion to L-form) during activation.

  • Recommendation: Use Oxyma/DIC at room temperature.

  • Avoid: High temperatures (>40°C) during coupling, which are common in microwave synthesizers. For D-Gla, use standard RT coupling or limit microwave cycles to 50°C max [4].

Storage

Both reagents are sensitive to moisture (hydrolysis of esters).

  • Store at -20°C .

  • Desiccate before opening to prevent condensation.

References

  • Ho, P. T., & Ngu, K. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. Peptide Research, 7(5), 249-254.[5]

  • Steinauer, R., et al. (1989). Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy. International Journal of Peptide and Protein Research.

  • Bachem Technical Guide. (2021). Gla - γ-Carboxy-L-glutamyl.[2][5][6] Bachem Knowledge Base.

  • BenchChem Application Note. (2025). Z-D-Gla(OtBu)2-OH Technical Specifications. BenchChem.[4][7]

Sources

Exploratory

Gamma-Carboxyglutamic Acid in Coagulation Factors: Structural Mechanics, Biomanufacturing, and Analytical Quantification

Executive Summary Gamma-carboxyglutamic acid (Gla) is a highly specialized, non-standard amino acid introduced into proteins via a critical post-translational modification. In the context of hemostasis, the vitamin K-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-carboxyglutamic acid (Gla) is a highly specialized, non-standard amino acid introduced into proteins via a critical post-translational modification. In the context of hemostasis, the vitamin K-dependent (VKD) carboxylation of specific glutamate (Glu) residues is the absolute prerequisite for the biological activity of key coagulation factors (Prothrombin, VII, IX, X) and regulatory proteins (Proteins C, S, and Z)[1]. This whitepaper deconstructs the biochemical mechanics of the Gla domain, maps the quantitative landscape of VKD factors, and provides a field-proven, self-validating analytical protocol for resolving the biomanufacturing bottlenecks associated with recombinant VKD protein production.

The Biochemical Mechanics of Gamma-Carboxylation

The synthesis of Gla residues is uniquely driven by the endoplasmic reticulum-resident enzyme Gamma-Glutamyl Carboxylase (GGCX) . GGCX functions as a dual-action enzyme that obligatorily couples two reactions: the epoxidation of vitamin K hydroquinone (


) to vitamin K epoxide (VKO), and the carboxylation of targeted Glu residues[2].

The causality of this coupling is rooted in proton abstraction. The oxygenation of


 generates a highly reactive vitamin K alkoxide intermediate. This intermediate acts as a base strong enough to abstract a proton from the 

-carbon of the glutamate residue, creating a nucleophilic Glu carbanion. This carbanion subsequently attacks molecular carbon dioxide (

), forming the

-carboxyglutamate (Gla) residue[2]. The enzyme achieves processive carboxylation by anchoring to a highly conserved propeptide sequence on the precursor VKD protein, allowing multiple Glu residues to be modified before the protein is released[3].

VK_Cycle VK Vitamin K (Quinone) VKH2 Vitamin K Hydroquinone (VKH2) VK->VKH2 Reduction GGCX Gamma-Glutamyl Carboxylase (GGCX) VKH2->GGCX Cofactor VKO Vitamin K Epoxide (VKO) VKO->VK Reduction Glu Uncarboxylated Protein (Glu Residues) Glu->GGCX Substrate Binding Gla Carboxylated Protein (Gla Residues) GGCX->VKO Epoxidation GGCX->Gla Carboxylation (+ CO2, O2) VKORC1 VKORC1 (Warfarin Target) VKORC1->VK VKORC1->VKO

Diagram 1: The Vitamin K Cycle and GGCX Catalytic Pathway.

Structural Biology: Calcium Binding and Membrane Anchoring

The functional imperative of the Gla domain (typically the first 45 N-terminal amino acids of the mature coagulation factor) is to act as a calcium-dependent membrane anchor.

Uncarboxylated coagulation factors (PIVKA - Proteins Induced by Vitamin K Absence) are secreted into the plasma but are functionally inert[1]. When fully carboxylated, the 9 to 13 Gla residues coordinate multiple


 ions. This metal binding neutralizes the electrostatic repulsion of the highly negatively charged Gla residues, triggering a dramatic conformational folding. This folding extrudes a hydrophobic 

-loop (typically residues 1-11), which inserts directly into the phosphatidylserine-rich phospholipid bilayers exposed on the surface of activated platelets. This localization is what accelerates the coagulation cascade kinetics by several orders of magnitude.

Quantitative Landscape of VKD Coagulation Factors

The pharmacokinetic profiles of VKD factors are intrinsically linked to their structural composition. Understanding these half-lives is critical for clinical interventions, such as Warfarin dosing or recombinant factor replacement therapy. Warfarin's delayed antithrombotic efficacy is a direct consequence of the 60-72 hour half-life of Prothrombin (Factor II); while Factor VII depletes rapidly (prolonging the PT/INR assay), true anticoagulation requires the depletion of Factor II[4],[5].

Table 1: Pharmacokinetic and Structural Profiles of VKD Coagulation Factors
Coagulation FactorPhysiological RoleTypical Gla ResiduesPlasma Half-Life
Factor II (Prothrombin) Procoagulant (Thrombin precursor)1060 – 72 hours[5]
Factor VII Procoagulant (Extrinsic pathway)104 – 6 hours[5]
Factor IX Procoagulant (Intrinsic pathway)1218 – 24 hours[6]
Factor X Procoagulant (Common pathway)1130 – 48 hours[6]
Protein C Anticoagulant (Inactivates Va, VIIIa)96 – 8 hours[5]
Protein S Anticoagulant (Cofactor to APC)11~30 hours[5]
Protein Z Regulatory (Cofactor to ZPI)1348 – 72 hours

Biomanufacturing and Analytical Protocols for Recombinant VKD Proteins

A primary bottleneck in the biomanufacturing of recombinant VKD proteins (e.g., rFIX for Hemophilia B) in Chinese Hamster Ovary (CHO) cells is the endogenous saturation of the GGCX pathway. Overexpression of the target protein often results in undercarboxylated, therapeutically inactive product variants.

Quantifying the exact degree of carboxylation is notoriously difficult using standard positive-ion liquid chromatography-tandem mass spectrometry (LC-MS/MS). The Causality: During standard Collision-Induced Dissociation (CID), the Gla residue undergoes a rapid neutral loss of


 (

Da), reverting to a standard glutamate mass signature and masking the true modification state[7].

To circumvent this, the following self-validating protocol utilizes Methanolic HCl Derivatization to convert the carboxylic acid groups into stable methyl esters prior to MS analysis.

Protocol: LC-MS/MS Quantification of Gla via Methanolic HCl Derivatization

Objective: Stabilize Gla residues against decarboxylation during MS/MS fragmentation to allow precise site-specific quantification of carboxylation completeness.

Materials:

  • Lyophilized recombinant protein sample (e.g., rFIX) or plasma extract[8].

  • Heavy isotope-labeled internal standard (IS) peptide containing known Gla residues.

  • Methanolic HCl (prepared dropwise: 160

    
     acetyl chloride into 1 mL anhydrous methanol on ice).
    
  • Trypsin/Glu-C endoproteinases.

Step-by-Step Execution:

  • Proteolytic Digestion: Denature, reduce, and alkylate the protein sample. Digest overnight at 37°C using Trypsin or a Trypsin/Glu-C combination to generate peptide fragments encompassing the N-terminal Gla domain.

  • Lyophilization: Completely dry the digested peptide mixture via vacuum centrifugation. Critical: Any residual water will quench the subsequent esterification reaction.

  • Derivatization (Methylation): Resuspend the dried peptides in 50

    
     of freshly prepared Methanolic HCl. Incubate at room temperature for 1 to 2 hours. This converts every carboxyl group (including the dual carboxyls on Gla, standard Glu, Asp, and the C-terminus) into a methyl ester (
    
    
    
    Da per group)[7].
  • Quenching & Drying: Lyophilize the sample again to remove the methanolic HCl. Resuspend in 0.1% Formic Acid in water for LC injection.

  • LC-MS/MS Acquisition: Inject onto a C18 nano-LC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate in positive ion mode using Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM)[8].

  • Data Analysis: Search spectra with dynamic modifications for methylation (+14.0156 Da) on Glu, Asp, and the C-terminus. A fully carboxylated and derivatized Gla residue will present a mass shift of

    
     Da relative to an unmodified Glutamate (addition of 
    
    
    
    + two methyl groups).

System Suitability & Self-Validation:

  • Validation Check 1 (Reaction Completeness): The system validates the derivatization efficiency by monitoring the heavy-labeled IS. If unmethylated or partially methylated IS peaks exceed 5% of the total IS signal, the methanolic HCl reagent was compromised by moisture, and the batch is flagged.

  • Validation Check 2 (Decarboxylation Control): The absence of the

    
     Da neutral loss peak in the MS/MS spectra of the derivatized peptides confirms that the Gla residues have been successfully stabilized for sequence mapping.
    

LCMS_Workflow Sample VKD Protein Sample Digest Proteolytic Digestion (Trypsin/Glu-C) Sample->Digest Deriv Methanolic HCl Derivatization Digest->Deriv Lyophilize LC Nano-LC Separation Deriv->LC Stabilizes Gla MS Tandem MS (MS/MS) Positive Ion Mode LC->MS Data Gla Quantification & Site Mapping MS->Data

Diagram 2: Analytical Workflow for Gla Stabilization and LC-MS/MS Quantification.

Therapeutic Implications and Future Directions

The structural dependency of coagulation factors on


-carboxylation continues to drive drug development. While traditional anticoagulants like Warfarin induce a broad-spectrum functional deficiency of all VKD proteins by inhibiting VKORC1[2], modern Direct Oral Anticoagulants (DOACs) bypass the Gla requirement entirely by binding directly to the active sites of Factor Xa or Thrombin.

Conversely, in the realm of procoagulant therapeutics, bioengineers are actively swapping Gla domains between factors. For instance, replacing the Gla domain of Factor VII with that of Factor IX alters its lipid-binding affinity and extends its half-life, creating "super-factors" capable of providing prolonged hemostatic coverage for hemophilia patients with inhibitors. Accurate quantification of these engineered modifications relies heavily on the robust mass spectrometry frameworks detailed above.

References

  • BenchChem. "An In-Depth Technical Guide to the Mechanism of Action of Vitamin K-Dependent Carboxylase." BenchChem Application Notes.
  • Wu, K., et al. "Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase." ResearchGate (Nature), 2025.
  • "Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study." Haematologica / PMC.
  • "Half-lives of the Coagulation Cascade Factors." Deranged Physiology.
  • "Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry." PMC.
  • BenchChem. "Application Notes and Protocols for Mass Spectrometry Analysis of Ac-D-DGla-LI-Cha-C and its Metabolites." BenchChem Application Notes.

Sources

Foundational

The Biological Significance and Synthetic Utility of D-γ-Carboxyglutamic Acid (D-Gla) in Peptide Engineering

Executive Summary In the rapidly evolving field of peptide therapeutics and structural biology, non-canonical amino acids serve as critical tools for overcoming the pharmacokinetic limitations of natural peptides. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of peptide therapeutics and structural biology, non-canonical amino acids serve as critical tools for overcoming the pharmacokinetic limitations of natural peptides. Among these, D-γ-carboxyglutamic acid (D-Gla) —the synthetic D-enantiomer of the naturally occurring, vitamin K-dependent L-Gla—has emerged as a highly specialized building block[1].

While natural L-Gla is essential for calcium-mediated protein-protein interactions in blood coagulation and bone metabolism[2], its susceptibility to endogenous proteases limits its utility in ex vivo probes and long-acting therapeutics. By intentionally inverting the stereocenter at the


-carbon, researchers can synthesize D-Gla-containing peptides that retain the bidentate calcium-chelating properties of the malonate-like side chain while achieving near-absolute resistance to proteolytic degradation[3]. This whitepaper provides an in-depth technical analysis of the biological significance, structural mechanics, and synthetic protocols associated with D-Gla residues.

Structural and Biochemical Foundations

The Mechanics of Calcium Chelation

The biological significance of any Gla residue is fundamentally rooted in its unique side-chain architecture. Unlike standard glutamic acid (Glu), which possesses a single


-carboxyl group, Gla contains two carboxyl groups on its 

-carbon, effectively forming a malonate moiety[1].

This structure acts as a powerful bidentate chelator for divalent cations, predominantly


. The binding of calcium to Gla residues is highly cooperative; the presence of two or more Gla residues in close proximity dramatically increases the binding affinity[3]. This cooperative chelation neutralizes the electrostatic repulsion of the carboxylate anions, inducing a localized conformational shift (often driving the peptide into a stable 

-helix) that is mandatory for subsequent binding to phospholipid membranes or target receptors.
The Stereochemical Advantage of D-Gla

In natural systems, enzymes such as


-glutamyl carboxylase (GGCX) exclusively produce L-Gla[1]. However, the L-configuration is readily recognized by plasma peptidases. The substitution of L-Gla with D-Gla achieves two critical objectives:
  • Steric Evasion: The D-chirality disrupts the spatial recognition required by the active sites of natural proteases, drastically extending the biological half-life of the peptide[1].

  • Stereospecific Probing: Because the D-enantiomer alters the spatial projection of the side chain relative to the peptide backbone, D-Gla is used to map the exact stereochemical requirements of calcium-binding pockets in complex biological systems.

Biological Applications and Therapeutic Significance

Rational Design of Protease Inhibitors

D-Gla has proven highly valuable in the computational and experimental design of targeted protease inhibitors. Because the Gla side chain can mimic the transition state or tightly bind to metal ions within metalloproteases or viral proteases, it acts as a potent pharmacophore. For example, extensive structure-activity relationship (SAR) studies identified that hexapeptides incorporating D-Gla (e.g., the sequence Ac-Asp-D-Gla-Trc-Asp-Asp-Fab/Cyo) act as subpicomolar inhibitors of the Hepatitis C Virus (HCV) NS3 protease[4].

Biomimetic Probes for Coagulation and Bone Metabolism

Several key proteins in the blood coagulation cascade (prothrombin, factors VII, IX, and X) and bone matrix (osteocalcin) rely on Gla for activation[2][5]. Synthetic peptides utilizing D-Gla are deployed as highly stable biomimetic probes to study these pathways. Because D-Gla peptides resist degradation, they serve as ideal internal standards in quantitative proteomics, allowing researchers to accurately measure the levels of their natural L-Gla counterparts in complex biological matrices like human plasma[1].

Quantitative Data Summary: L-Gla vs. D-Gla

To facilitate a rapid comparison for drug development professionals, the physicochemical and biological properties of L-Gla and D-Gla are summarized below:

Property / CharacteristicNatural L-GlaSynthetic D-Gla
Stereochemistry (

-carbon)
S-configurationR-configuration
Source Post-translational (Vitamin K-dependent)Solid-Phase Peptide Synthesis (SPPS)
Protease Susceptibility High (Rapid clearance in vivo)Extremely Low (High stability)
Calcium Binding Affinity (

)
High (Cooperative, ~1-2 mM range)High (Cooperative, geometry-dependent)
Primary Research Utility Endogenous physiological functionBiomimetic probes, protease inhibitors, internal MS standards
Precursor for SPPS Fmoc-L-Gla(OtBu)2-OHFmoc-D-Gla(OtBu)2-OH

Experimental Protocols: Synthesis of D-Gla Peptides

The incorporation of D-Gla into synthetic peptides requires precise control over coupling and cleavage conditions. The


-carboxyl groups must be protected—typically via di-tert-butyl esters (OtBu)—to prevent unwanted branching or amidation during chain elongation[1][6].
Self-Validating SPPS Workflow

The following protocol utilizes Fmoc-D-Gla(OtBu)2-OH for automated or manual Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Preparation & Deprotection

  • Swell the selected resin (e.g., Rink Amide AM resin for C-terminal amides) in Dimethylformamide (DMF) for 30 minutes.

  • Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 5 min). Validation Check: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

Step 2: Coupling of Fmoc-D-Gla(OtBu)2-OH

  • Prepare a solution of 3-4 equivalents of Fmoc-D-Gla(OtBu)2-OH and 3-4 equivalents of Oxyma Pure in DMF[6].

  • Add 3-4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to activate the amino acid. Causality: The use of DIC/Oxyma is strictly preferred over basic uronium salts (like HATU/DIEA) when coupling D-amino acids. Basic conditions promote the formation of an oxazolone intermediate, leading to epimerization. DIC/Oxyma maintains a neutral/slightly acidic microenvironment, preserving the critical D-stereochemistry.

  • Allow coupling to proceed for 60-90 minutes at room temperature. Validation Check: A negative (colorless) Kaiser test confirms complete coupling.

Step 3: Cleavage and Global Deprotection

  • Wash the resin thoroughly with Dichloromethane (DCM) and dry.

  • Treat the resin with a cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5 v/v/v) for 2.5 hours at strictly room temperature .
    Causality: The malonic acid side chain of Gla is highly susceptible to thermal decarboxylation under strongly acidic conditions, which would convert the D-Gla residue into standard D-Glu. Maintaining ambient temperature prevents this degradation.
    

Step 4: Precipitation and Validation

  • Precipitate the cleaved peptide in cold diethyl ether and centrifuge.

  • Analyze the crude peptide via RP-HPLC and LC-MS. Validation Check: The mass spectrum must confirm the theoretical mass. A mass loss of exactly -44 Da indicates that undesired decarboxylation occurred during cleavage, necessitating a reduction in cleavage time or temperature.

Mechanistic Visualizations

Diagram 1: Biological Fate of Gla Peptides

G cluster_0 L-Gla Peptide (Natural) cluster_1 D-Gla Peptide (Synthetic) L_Gla L-Gla Peptide Protease Endogenous Proteases L_Gla->Protease Degraded Degraded Fragments Protease->Degraded D_Gla D-Gla Peptide Ca_Ions Ca2+ Binding D_Gla->Ca_Ions Cooperative Chelation Active_Complex Stable Bioactive Complex Ca_Ions->Active_Complex Target Receptor / Membrane Active_Complex->Target Modulation/Inhibition

Comparative biological fate: D-Gla resists proteolysis while maintaining calcium-dependent bioactivity.

Diagram 2: SPPS Workflow for D-Gla Incorporation

SPPS Resin Solid Support Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling: Fmoc-D-Gla(OtBu)2-OH + DIC/Oxyma (Prevents Epimerization) Deprotect->Coupling Cleavage TFA Cleavage (Room Temp to prevent -44 Da decarboxylation) Coupling->Cleavage Analysis RP-HPLC & LC-MS Validation Cleavage->Analysis

Step-by-step SPPS workflow for incorporating D-Gla residues without degradation.

References

  • Benchchem. Z-D-Gla(OtBu)2-OH: Design and Synthesis of Peptide Probes for Investigating Protein-Protein Interactions.
  • Benchchem. Contextualizing Gamma-Carboxyglutamic Acid (Gla) in Biologically Active Peptides and Proteins.
  • Smolecule. Buy Fmoc-D-Gla(otbu)2-OH | 111662-65-8.
  • MDPI. Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
  • NIH / PMC. Abaloparatide Maintains Normal Rat Blood Calcium Level in Part Via 1,25-Dihydroxyvitamin D/osteocalcin Signaling Pathway.

Sources

Exploratory

Technical Guide: Properties, Synthesis Applications, and Handling of Z-D-Gla(OtBu)2-OH (CAS 60868-52-4)

Executive Summary In the realm of advanced peptide chemistry, synthesizing calcium-binding motifs requires highly specialized building blocks. CAS number 60868-52-4 , chemically known as Z-γ-carboxy-γ-(di-tert-butyl este...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced peptide chemistry, synthesizing calcium-binding motifs requires highly specialized building blocks. CAS number 60868-52-4 , chemically known as Z-γ-carboxy-γ-(di-tert-butyl ester)-D-glutamic acid or Z-D-Gla(OtBu)2-OH , is a premier orthogonally protected amino acid derivative .

As a Senior Application Scientist, I frequently utilize this compound to engineer protease-resistant peptidomimetics, conotoxin analogs, and structural probes. This whitepaper provides a comprehensive, field-tested guide to the physicochemical properties, mechanistic utility, and experimental workflows associated with Z-D-Gla(OtBu)2-OH.

Physicochemical Properties & Structural Analysis

The utility of Z-D-Gla(OtBu)2-OH stems from its highly specific orthogonal protection scheme. The benzyloxycarbonyl (Z) group protects the


-amino group, while the two tert-butyl (OtBu) esters protect the highly reactive 

-carboxyl groups of the Gla residue .

Table 1: Quantitative Physicochemical Data of CAS 60868-52-4

PropertyValueScientific Implication
Chemical Name Z-D-Gla(OtBu)2-OHOrthogonally protected D-enantiomer building block.
CAS Number 60868-52-4Unique identifier for regulatory and procurement tracking.
Molecular Formula C22H31NO8Indicates high carbon/oxygen ratio due to esterification.
Molecular Weight 437.49 g/mol Significant steric bulk; impacts coupling kinetics.
Purity ≥ 99%Critical for avoiding deletion sequences in synthesis.
Storage Conditions ≤ -4 °C (Desiccated)Prevents premature ester hydrolysis and degradation.

Mechanistic Insights: The Role of D-Gla in Biological Systems

The Causality of Calcium Chelation

In biological systems,


-carboxyglutamic acid (Gla) is a post-translational modification introduced by Vitamin K-dependent carboxylases. The dual carboxyl groups on the 

-carbon act as a highly efficient "claw," chelating divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) . This chelation induces a massive conformational shift, allowing proteins (such as prothrombin or osteocalcin) to anchor to negatively charged phospholipid membranes.
Why the D-Enantiomer?

While L-Gla is found in nature, incorporating D-Gla via CAS 60868-52-4 is a deliberate design choice in drug development.

  • Protease Resistance: Endogenous proteases are stereospecific to L-amino acids. Inserting D-Gla creates a metabolic roadblock, drastically increasing the half-life of the peptide therapeutic in vivo.

  • Conformational Probing: D-Gla alters the local spatial geometry of the peptide backbone, allowing researchers to map the exact stereochemical requirements of protein-protein interactions.

G VitK Vitamin K Epoxide Reductase Glu Glutamic Acid (Glu) Residue VitK->Glu gamma-carboxylation Gla gamma-Carboxyglutamic Acid (Gla) Glu->Gla post-translational modification Ca Calcium Ions (Ca2+) Gla->Ca chelation Membrane Phospholipid Membrane Binding Ca->Membrane conformational activation

Caption: Mechanism of Vitamin K-dependent gamma-carboxylation and calcium-mediated membrane binding.

Experimental Workflows & Protocols

Because Z-D-Gla(OtBu)2-OH utilizes a Z-protecting group, it is historically favored for Solution-Phase Peptide Synthesis (SPS) or specialized Solid-Phase Peptide Synthesis (SPPS) where the N-terminus requires orthogonal deprotection distinct from standard Fmoc/Boc chemistry.

Step-by-Step Methodology: Solution-Phase Coupling and Deprotection

Every step in this protocol is designed as a self-validating system to ensure maximum yield while preventing racemization.

Step 1: Carboxyl Activation

  • Action: Dissolve 1.0 eq of Z-D-Gla(OtBu)2-OH in anhydrous N,N-Dimethylformamide (DMF). Add 1.1 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The di-tert-butyl ester groups create immense steric hindrance around the

    
    -carboxyl group. Standard carbodiimides (like DIC) will fail to couple efficiently. HATU generates a highly reactive aza-HOBt ester intermediate that forces the coupling forward, overcoming the steric bulk without requiring prolonged basic conditions that cause racemization.
    

Step 2: Amide Bond Formation

  • Action: Introduce the free-amine peptide fragment (1.0 eq) to the activated mixture. Stir under an argon atmosphere at room temperature for 3 hours.

  • Causality: The argon atmosphere prevents oxidative side reactions. The extended 3-hour window compensates for the inherently slow kinetics induced by the bulky Gla side chain.

Step 3: Orthogonal N-Terminal Deprotection (Z-Group Cleavage)

  • Action: Transfer the purified intermediate to a hydrogenation vessel. Dissolve in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (1 atm) for 2 hours.

  • Causality: Catalytic hydrogenolysis selectively cleaves the Z-group to expose the N-terminus for the next coupling cycle. Crucially, the OtBu groups are completely stable under reductive conditions, preserving the side-chain protection.

Step 4: Global Deprotection (OtBu Cleavage)

  • Action: Once the full peptide is assembled, treat with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

  • Causality: The strong acid (TFA) cleaves the tert-butyl esters, unmasking the biologically active Gla residues. TIPS acts as a highly efficient carbocation scavenger, preventing the cleaved tert-butyl cations from re-alkylating the peptide backbone.

G Start Z-D-Gla(OtBu)2-OH (Protected Building Block) Path1 Catalytic Hydrogenolysis (H2, Pd/C) Start->Path1 N-terminal Deprotection Path2 Acidic Cleavage (TFA / Scavengers) Start->Path2 Side-chain Deprotection Result1 H-D-Gla(OtBu)2-OH (Free Amine, Protected Carboxyls) Path1->Result1 Result2 Z-D-Gla-OH (Protected Amine, Free Carboxyls) Path2->Result2

Caption: Orthogonal deprotection pathways for Z-D-Gla(OtBu)2-OH in peptide synthesis.

Analytical & Quality Control Considerations

To validate the successful incorporation of CAS 60868-52-4, rigorous quality control is mandatory:

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): The highly hydrophobic nature of the OtBu groups will cause a significant rightward shift in retention time. A sudden drop in hydrophobicity post-TFA cleavage confirms successful unmasking of the Gla residues.

  • Metal Ion NMR Spectroscopy: To validate the biological efficacy of the synthesized D-Gla peptide, metal ion Nuclear Magnetic Resonance (NMR) is the gold standard. As established by Robertson et al., metal ion NMR allows for the precise determination of dissociation constants (e.g., ~0.6 mM) for Ca²⁺ and Mg²⁺ binding in Gla-containing peptides at equilibrium .

Conclusion

Z-D-Gla(OtBu)2-OH (CAS 60868-52-4) is an indispensable tool for researchers engineering advanced calcium-binding peptides. By leveraging its orthogonal Z/OtBu protection scheme and the unique stereochemistry of the D-enantiomer, drug development professionals can synthesize highly stable, protease-resistant probes. Success with this compound relies heavily on understanding the causality behind steric hindrance during coupling and strictly adhering to orthogonal deprotection parameters.

References

  • Robertson P Jr, Hiskey RG, Koehler KA. "Calcium and magnesium binding to gamma-carboxyglutamic acid-containing peptides via metal ion nuclear magnetic resonance". Journal of Biological Chemistry. 1978 Sep 10;253(17):5880-3. PMID: 681324. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Z-D-Gla(OtBu)2-OH in Solid-Phase Peptide Synthesis

Abstract This application note details the protocol for utilizing Z-D-Gla(OtBu)2-OH (N-benzyloxycarbonyl-D-gamma-carboxyglutamic acid di-tert-butyl ester) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc- or...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for utilizing Z-D-Gla(OtBu)2-OH (N-benzyloxycarbonyl-D-gamma-carboxyglutamic acid di-tert-butyl ester) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc- or Boc-protected amino acids used for chain elongation, this derivative is specifically engineered as a terminal building block in Fmoc chemistry. Its incorporation serves two primary functions: introducing the calcium-chelating


-carboxyglutamic acid (Gla) residue and providing a robust N-terminal Z (Cbz) protecting group that resists standard Fmoc cleavage conditions. This guide addresses the steric challenges of the bulky Gla side chain, prevents acid-catalyzed decarboxylation, and outlines the precise orthogonality required for successful synthesis.

Introduction & Chemical Logic

The Role of Gla and D-Isomers

-Carboxyglutamic acid (Gla) is a post-translational modification essential for the biological activity of blood coagulation factors (e.g., Prothrombin, Factor X) and neuroactive peptides like conantokins. The dicarboxylic acid side chain acts as a high-affinity calcium chelator, inducing conformational changes requisite for membrane binding.
  • D-Gla: The inclusion of the D-isomer (D-Gla) confers resistance to enzymatic degradation by endogenous proteases, significantly extending the plasma half-life of therapeutic peptide analogs.

  • Z-Group (Benzyloxycarbonyl): The Z-group is stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of standard side-chain deprotection (TFA) to a significant degree, though it can be partially susceptible to strong acid cocktails over long durations. It is typically used here to create a permanent N-terminal cap, enhancing lipophilicity and preventing N-terminal degradation.

Orthogonality Strategy

The successful use of Z-D-Gla(OtBu)2-OH relies on understanding the protecting group interplay:

MoietyProtectionRemoval ConditionRole in Protocol

-Amine
Z (Cbz) HF, TFMSA, or HydrogenolysisPermanent N-Cap: Remains on the peptide after TFA cleavage from resin.

-Carboxyls
OtBu (tert-butyl) TFA (95%)Transient Protection: Removed during resin cleavage to reveal active Gla.
Backbone Fmoc (Preceding AA) Piperidine (20%)Chain Elongation: Removed prior to coupling Z-D-Gla.

Critical Constraint: Because the Z-group is not removed by piperidine, Z-D-Gla(OtBu)2-OH must be the final amino acid coupled in an Fmoc SPPS sequence. It cannot be used for internal positions unless a specialized orthogonal deprotection strategy (e.g., on-resin hydrogenolysis) is employed, which is non-standard.

Materials & Equipment

Reagents
  • Building Block: Z-D-Gla(OtBu)2-OH (High purity >98% to prevent L-isomer contamination).

  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC/HOBt due to the steric bulk of the di-tert-butyl side chain.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Peptide grade, amine-free), DCM, Diethyl Ether.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Experimental Protocol

Workflow Visualization

The following diagram illustrates the specific insertion point of Z-D-Gla(OtBu)2-OH in a standard Fmoc workflow.

SPPS_Workflow Start Resin Preparation (Swelling in DMF/DCM) Fmoc_Cycle Chain Elongation (Standard Fmoc Cycles) Start->Fmoc_Cycle Fmoc_Cycle->Fmoc_Cycle Repeat for n-1 AA Deprotect Final Fmoc Deprotection (20% Piperidine) Fmoc_Cycle->Deprotect N-term exposed Coupling Coupling Z-D-Gla(OtBu)2-OH (HATU/DIPEA, 2x Coupling) Deprotect->Coupling Free Amine Cleavage Global Cleavage (95% TFA Cocktail) Coupling->Cleavage Resin Bound Z-Peptide Product Final Product: Z-D-Gla(OH)2-Peptide Cleavage->Product OtBu removed Z remains

Caption: Workflow for N-terminal capping with Z-D-Gla(OtBu)2-OH. Note that the Z-group is retained in the final product.

Step-by-Step Methodology
Step 1: Resin Preparation & Chain Assembly[1]
  • Swelling: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes.

  • Elongation: Synthesize the peptide sequence up to the penultimate residue using standard Fmoc protocols (e.g., 3 eq Fmoc-AA, 3 eq HBTU, 6 eq DIPEA).

  • Final Deprotection: Remove the Fmoc group from the N-terminal residue using 20% piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ) and DCM (
    
    
    ) to remove all traces of piperidine.
    • Note: Complete removal of piperidine is crucial; residual base can cause premature cleavage or side reactions during the long coupling of the bulky Gla derivative.

Step 2: Coupling Z-D-Gla(OtBu)2-OH

Due to the steric hindrance of the two tert-butyl groups on the gamma-carbon, this coupling is slower than standard amino acids.

  • Activation Mixture:

    • Dissolve Z-D-Gla(OtBu)2-OH (3.0 equivalents relative to resin loading) in minimum DMF.

    • Add HATU (2.9 equivalents).

    • Add HOAt (3.0 equivalents) Optional but recommended for steric bulk.

    • Add DIPEA (6.0 equivalents).[1][2]

    • Pre-activation: Allow to react for 1-2 minutes. (Do not exceed 5 mins to avoid racemization).

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate at Room Temperature for 2 to 4 hours .

    • Optimization: For difficult sequences, perform a "Double Coupling" (repeat Step 2 with fresh reagents).

  • Monitoring: Use the Kaiser Test (Ninhydrin). The resin beads should remain colorless (negative for free amines). If blue, recouple.

Step 3: Global Cleavage & Side-Chain Deprotection

This step cleaves the peptide from the resin and removes the OtBu groups from the Gla side chain, converting it to the active dicarboxylic acid form. The Z-group remains intact.

  • Wash: Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Cocktail Preparation: Prepare Reagent K analogue:

    • TFA: 94%

    • Water: 2.5% (Scavenger for tBu cations)

    • TIS (Triisopropylsilane): 2.5% (Scavenger)[3]

    • Note: Avoid thiols (EDT) unless Met/Cys are present, as they are unnecessary for Gla and smell offensive.

  • Reaction: Add cocktail to resin. Shake for 2.5 to 3 hours .

    • Caution: Do not exceed 4 hours. While Z is stable, prolonged exposure to high TFA concentrations can lead to partial degradation or Z-removal in sensitive sequences.

  • Precipitation: Filter the filtrate into ice-cold diethyl ether. Centrifuge to recover the white precipitate.

Critical Troubleshooting: Gla Stability

The conversion of Gla(OtBu)2 to free Gla creates a malonic acid-like derivative (gem-dicarboxylate), which is prone to decarboxylation under acidic conditions + heat.

Risk FactorConsequenceMitigation Strategy
Heat during Cleavage Decarboxylation of Gla to GluKeep cleavage reaction at Room Temp (20-25°C) . Do not heat.
HPLC Purification Acidic mobile phase (0.1% TFA)Use 0.1% TFA in water/acetonitrile, but lyophilize immediately after collection. Do not leave in solution for days.
Steric Hindrance Deletion sequences (Missing N-cap)Use HATU/HOAt and double coupling. Verify mass via LC-MS.

Analytical Data Summary

When analyzing the final product Z-D-Gla-Peptide :

  • Mass Spectrometry: Expect the mass of the peptide + Z group (+134.1 Da) + Gla residue.

    • 
       Mass (Gla vs Glu): Gla is +44 Da heavier than Glu.
      
    • Check: If Mass is -44 Da lower than expected, decarboxylation occurred (Gla

      
       Glu).
      
  • HPLC Retention: The Z-group is hydrophobic. The product will elute significantly later (higher % B) than the non-Z-protected analog. The free Gla carboxyls will add some polarity, but the Z-cap dominates.

References

  • Merrifield, R. B. (1963).[4][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Price, P. A. (1988). Role of vitamin-K-dependent proteins in bone metabolism. Annual Review of Nutrition, 8, 565-583. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bachem. (2023).[7] "Gla-Containing Peptides: Synthesis and Handling." Bachem Technical Notes. Link

Sources

Application

Application Note: Synthetic Gla-Peptides in Vascular Calcification Models

Executive Summary Vascular calcification (VC) is an active, cell-regulated pathology resembling osteogenesis, driven by the transdifferentiation of Vascular Smooth Muscle Cells (VSMCs).[1][2] Central to this regulation a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vascular calcification (VC) is an active, cell-regulated pathology resembling osteogenesis, driven by the transdifferentiation of Vascular Smooth Muscle Cells (VSMCs).[1][2] Central to this regulation are Vitamin K-Dependent Proteins (VKDPs) such as Matrix Gla Protein (MGP) and Gla-Rich Protein (GRP).[3] These proteins require post-translational


-carboxylation of specific glutamate (Glu) residues into 

-carboxyglutamate (Gla) to function.[4][5]

This guide details the application of synthetic Gla-peptides —engineered mimetics of MGP/GRP domains—to interrogate VC mechanisms. We provide validated protocols for synthesis, cell-free crystal inhibition, and in vitro VSMC models, emphasizing the critical role of Gla-residue chemistry in calcium chelation and BMP-2 signaling inhibition.

Mechanistic Background & Rationale[1][3][4][6][7][8][9][10][11]

The "Gla" Mechanism

The Gla residue is a calcium-binding amino acid formed by the Vitamin K-dependent action of


-glutamyl carboxylase (GGCX).[4][5][6] In VC, Gla-proteins function via two primary mechanisms:
  • Direct Mineral Binding: Gla residues bind hydroxyapatite (HA) crystals with high affinity, shielding them and inhibiting crystal growth (lattice poisoning).

  • Signaling Regulation: Carboxylated MGP binds Bone Morphogenetic Protein 2 (BMP-2), preventing it from activating the ALK receptor complex on VSMCs, thereby blocking the osteogenic gene program (Runx2 activation).

Why Synthetic Peptides?

Full-length MGP is highly hydrophobic and difficult to purify. Synthetic Gla-peptides representing the functional domains (e.g., MGP 35-54) allow researchers to:

  • Standardize assays without batch-to-batch variation of tissue-purified proteins.

  • Decouple "mineral binding" from "signaling" functions by using specific domain fragments.

  • Develop targeted imaging probes for microcalcifications.

Pathway Visualization

The following diagram illustrates the Vitamin K cycle and the dual-action mechanism of Gla-peptides.

GlaMechanism cluster_cycle Vitamin K Cycle (Intracellular) cluster_action Extracellular Mechanism Glu_Peptide Glu-Peptide (Inactive) Gla_Peptide Gla-Peptide (Active) Glu_Peptide->Gla_Peptide Carboxylation VitK_Red Vitamin K (Reduced) GGCX GGCX Enzyme VitK_Red->GGCX Ca_Ion Ca2+ / PO4- Gla_Peptide->Ca_Ion Chelation Crystal Hydroxyapatite Crystal Growth Gla_Peptide->Crystal Lattice Poisoning (Inhibition) BMP2 BMP-2 Cytokine Gla_Peptide->BMP2 Sequestration (Inhibition) Ca_Ion->Crystal Receptor BMP Receptor (VSMC Surface) BMP2->Receptor Osteo_Diff Osteogenic Differentiation Receptor->Osteo_Diff

Caption: Vitamin K-dependent carboxylation activates Gla-peptides, which then inhibit VC via direct crystal binding and BMP-2 sequestration.[4]

Synthesis & Handling of Gla-Peptides[12][13]

Critical Challenge: Gla residues are acid-sensitive and prone to decarboxylation (reverting to Glu) during standard Solid Phase Peptide Synthesis (SPPS) cleavage.

Synthesis Guidelines (Fmoc Strategy)
  • Building Block: Use Fmoc-Gla(OtBu)2-OH. The tert-butyl protection is removed by TFA, but the Gla side chain is relatively stable if scavengers are optimized.

  • Cleavage Cocktail: Use Reagent K (TFA/phenol/water/thioanisole/EDT) or a simplified cocktail (TFA/TIS/H2O 95:2.5:2.5). Avoid high temperatures.

  • Purification: Perform HPLC at neutral or slightly basic pH (using Ammonium Acetate buffer) if possible, or use 0.1% TFA with rapid processing. Gla-peptides are more hydrophobic than their Glu counterparts in acidic buffers due to protonation.

Storage & Reconstitution
  • Lyophilization: Store as lyophilized powder at -20°C.

  • Solubility: Gla-peptides are acidic. They may not dissolve in water/PBS if the pH is < 7.

    • Protocol: Dissolve in a small volume of 10-50 mM NH4HCO3 or dilute NaOH (pH 8-9) first, then adjust with buffer.

    • Calcium Sensitivity:Do not dissolve directly in calcium-containing media (e.g., DMEM) at high concentrations; they will precipitate immediately as Calcium-Gla complexes. Add peptide to media after pre-dilution.

Protocol A: Cell-Free Hydroxyapatite Inhibition Assay

Purpose: To quantify the ability of a synthetic Gla-peptide to inhibit the physical growth of calcium phosphate crystals, independent of cellular signaling.

Materials
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Calcium Stock: 100 mM CaCl2.

  • Phosphate Stock: 100 mM Na2HPO4.

  • Peptides: Synthetic Gla-peptide (e.g., MGP fragment) and Glu-peptide (negative control).

  • Detection: Spectrophotometer (OD650 nm) or Dynamic Light Scattering (DLS).

Procedure
  • Preparation: Prepare Assay Buffer. Filter through 0.22 µm membrane to remove dust (nucleation sites).

  • Peptide Mix: In a 96-well plate, add peptide to reach final concentrations of 0, 1, 10, 50, 100 µM.

  • Induction:

    • Add Phosphate Stock (Final: 2.0 mM).

    • Add Calcium Stock (Final: 2.0 mM).

    • Note: These concentrations exceed the solubility product of HA, triggering spontaneous precipitation.

  • Incubation: Incubate at 37°C for 60–120 minutes.

  • Measurement:

    • Turbidity: Measure Absorbance at 650 nm every 5 minutes.

    • DLS: Measure particle radius. Functional Gla-peptides will maintain particle size <500 nm (amorphous phase) and prevent the shift to >1000 nm (crystalline phase).

Data Interpretation[7][14]
  • Glu-Peptide: Rapid increase in OD650 (precipitation).

  • Gla-Peptide: Delayed onset of turbidity or reduced plateau, indicating inhibition of crystal nucleation/growth.

Protocol B: In Vitro VSMC Calcification Model

Purpose: To test if synthetic Gla-peptides can rescue VSMCs from calcification under high-phosphate stress.

Experimental Design
  • Cell Model: Primary Human Aortic Smooth Muscle Cells (HASMCs).

  • Calcification Media (CM): DMEM + 10% FBS + 3 mM Inorganic Phosphate (Pi) + 10 nM Warfarin (to block endogenous MGP carboxylation).

  • Treatments:

    • Vehicle Control.

    • Gla-Peptide (10–50 µM).

    • Glu-Peptide (Negative Control).

    • Fetuin-A (Positive Control, 1 µM).

Workflow Diagram

VSMC_Protocol cluster_readouts Analysis Methods Step1 Seed HASMCs (24-well plate) Step2 Confluence (24-48h) Step1->Step2 Step3 Induction Media (3mM Pi + Warfarin) Step2->Step3 Step4 Treatment (+/- Gla-Peptide) Step3->Step4 Step5 Incubation (7-14 Days) Step4->Step5 Step6 Readout Step5->Step6 R1 Alizarin Red S (Staining) Step6->R1 R2 Ca Content (o-Cresolphthalein) Step6->R2 R3 RT-qPCR (Runx2, BMP2) Step6->R3

Caption: Workflow for testing peptide efficacy in a Warfarin-accelerated VSMC calcification model.

Detailed Procedure
  • Seeding: Seed HASMCs at 20,000 cells/cm². Allow to reach 100% confluence (calcification requires growth arrest).

  • Induction: Switch to Calcification Media (CM).

    • Tip: Warfarin is essential here. Without it, endogenous MGP might mask the effect of the added peptide.

  • Treatment: Add synthetic peptides with every media change (every 2-3 days).

  • Endpoint (Day 14):

    • Qualitative: Fix cells (4% Paraformaldehyde), stain with 2% Alizarin Red S (pH 4.2). Red nodules = Calcification.

    • Quantitative: Decalcify cells with 0.6 M HCl (24h). Measure Calcium in supernatant using the o-cresolphthalein complexone method. Normalize to total protein (BCA assay).

Protocol C: Diagnostic Targeting (Imaging)

Purpose: Utilizing the high affinity of Gla-peptides for microcalcifications to image early-stage lesions.

Probe Synthesis

Conjugate a fluorophore (e.g., FITC or Cy5) to the N-terminus of the Gla-peptide during SPPS (using an amino-hexanoic acid spacer to prevent steric hindrance).

  • Probe: FITC-Ahx-Gla-Gla-Gla-Sequence

  • Control: FITC-Ahx-Glu-Glu-Glu-Sequence

Staining Protocol (Ex Vivo/In Vitro)
  • Sample: Calcified VSMC cultures or aortic ring sections from Warfarin-treated rats.

  • Blocking: Block non-specific binding with 1% BSA in PBS (pH 7.4) for 30 min.

  • Incubation: Incubate with 1 µM Fluorescent Gla-Probe for 30 min at Room Temp.

  • Wash: Wash 3x with PBS. Crucial: Do not use calcium-containing buffers for washing, as it may precipitate the probe non-specifically.

  • Imaging: Fluorescence microscopy.

    • Result: Gla-probe should co-localize with Alizarin Red positive areas (or von Kossa).

    • Specificity: The Glu-probe should show minimal binding.

Data Analysis & Troubleshooting

Expected Results Table
AssayMetricGla-Peptide ResultGlu-Peptide Result (Control)
Crystal Inhibition OD650 (Turbidity)Low / DelayedHigh / Rapid
VSMC Calcification Calcium (µg/mg protein)Significantly ReducedHigh (Similar to Vehicle)
Gene Expression Runx2 / BMP-2 mRNADownregulatedUpregulated
Imaging Fluorescence SignalHigh (Specific Binding)Low (Background)
Troubleshooting Guide
  • Peptide Precipitation: If the peptide precipitates upon addition to media, the concentration is too high relative to the calcium in the media. Solution: Lower the peptide concentration or add the peptide to the media before adding the calcium supplement.

  • No Inhibition Observed: Check the peptide integrity. Gla residues are unstable. Verify mass via LC-MS to ensure no decarboxylation occurred during storage (Mass shift: -44 Da per Gla residue).

  • High Background in Imaging: The Gla-peptide may bind to free calcium in the buffer. Solution: Use calcium-free PBS for all wash steps.

References

  • Schurgers, L. J., et al. (2007).[6] "Post-translational modifications regulate matrix Gla protein function: importance for inhibition of vascular smooth muscle cell calcification."[5][6] Journal of Thrombosis and Haemostasis.

  • Viegas, C. S., et al. (2014). "Gla-rich protein acts as a calcification inhibitor in the human cardiovascular system."[1][7] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Hackeng, T. M., et al. (2001). "Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology." Proceedings of the National Academy of Sciences. (Reference for Gla-peptide synthesis techniques).
  • Willems, B. A., et al. (2002). "The realm of vitamin K-dependent proteins: shifting from coagulation toward calcification." Molecular Nutrition & Food Research.

  • Price, P. A., et al. (2002). "Warfarin-induced artery calcification is accelerated by growth and vitamin D." Arteriosclerosis, Thrombosis, and Vascular Biology. (Reference for Warfarin In Vivo Model).

Sources

Method

Z-D-Gla(OtBu)2-OH coupling efficiency in peptide synthesis

Application Note: High-Efficiency Coupling of Z-D-Gla(OtBu)2-OH in Peptide Synthesis Executive Summary The incorporation of -carboxyglutamic acid (Gla) into peptide sequences is critical for the synthesis of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of Z-D-Gla(OtBu)2-OH in Peptide Synthesis

Executive Summary

The incorporation of


-carboxyglutamic acid (Gla) into peptide sequences is critical for the synthesis of biologically active molecules such as conotoxins and coagulation factors (e.g., Prothrombin, Factor IX). However, the coupling of Z-D-Gla(OtBu)2-OH  presents a unique synthetic challenge. The bulky bis-tert-butyl ester protection on the 

-carbon creates a "steric umbrella" that shields the

-carboxylate, significantly reducing coupling kinetics. Furthermore, the potential for base-catalyzed racemization of the D-isomer and the acid-lability of the side chain require a strictly orthogonal protection strategy.

This guide provides an optimized protocol for coupling Z-D-Gla(OtBu)2-OH, utilizing high-efficiency uronium/aza-benzotriazole activation (HATU/HOAt) and collidine to maximize yield while preserving chiral integrity.

Mechanistic Insight: The Steric & Electronic Challenge

To optimize the reaction, one must understand the molecular barriers:

  • Steric Shielding: The Gla side chain resembles a substituted malonate. The two bulky tert-butyl groups (

    
    ) possess a large hydrodynamic radius. In the D-configuration, these groups can fold back towards the activated ester, physically blocking the nucleophilic attack of the incoming amine.
    
  • Electronic Deactivation: The electron-withdrawing nature of the Z (benzyloxycarbonyl) group reduces the nucleophilicity of the nitrogen, which is less relevant for this coupling (where Z-D-Gla is the electrophile), but critical if Z-D-Gla is the nucleophile in fragment condensation.

  • Racemization Risk: The

    
    -proton of Gla is relatively acidic due to the electron-withdrawing side chain. Strong bases (e.g., DBU, high concentrations of DIPEA) during activation can lead to proton abstraction and subsequent enolization, converting the expensive D-isomer into a racemic mixture.
    

Optimized Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Recommended for stepwise elongation where Z-D-Gla is the N-terminal residue or part of a fragment.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization.

  • Base: 2,4,6-Collidine (TMP) – Preferred over DIPEA for hindered couplings due to lower basicity (

    
     ~7.4 vs 10.5), reducing racemization risk.
    
  • Solvent: DMF/NMP (4:1 ratio) to disrupt aggregation.

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the resin-bound amine is fully deprotected and free-based. Wash resin

      
       with DMF.[2]
      
  • Pre-Activation (The "Goldilocks" Zone):

    • Dissolve Z-D-Gla(OtBu)2-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3.0 eq).

    • Add Collidine (6.0 eq).

    • Critical: Activate for exactly 30–60 seconds .

    • Why: Longer activation risks formation of the guanidinium adduct if the amine is present, or epimerization if left too long in base.

  • Coupling:

    • Add the pre-activated mixture to the resin immediately.

    • Agitate at room temperature for 2–4 hours .

    • Note: Do not heat >40°C. Thermal energy overcomes sterics but exponentially increases D

      
       L racemization.
      
  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines) or Kaiser Test .

    • If slightly positive: Re-couple using DIC/OxymaPure (3 eq each) for 4 hours to scavenge remaining sites via a different mechanism.

Protocol B: Solution Phase (Fragment Condensation)

Recommended for convergent synthesis strategies.

  • Dissolution: Dissolve Z-D-Gla(OtBu)2-OH (1.1 eq) in dry CH

    
    Cl
    
    
    
    (DCM).
  • Activation: Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 15 mins.
    
  • Addition: Add the amine component (1.0 eq) and N-Methylmorpholine (NMM, 2.0 eq).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Work-up: Wash with 5% citric acid (removes EDC urea), sat. NaHCO

    
    , and brine.
    

Critical Quality Attributes (Data Summary)

ParameterStandard Conditions (DIPEA/HBTU)Optimized Conditions (Collidine/HATU/HOAt)
Coupling Efficiency 65–75% (Single coupling)>98% (Single coupling)
Racemization (D

L)
2.5 – 5.0%< 0.5%
Side Reaction Guanidinylation (High)Negligible
Recoupling Needed? FrequentlyRarely

Visualization of Workflows

Figure 1: High-Efficiency Coupling Workflow

This diagram outlines the decision logic for the coupling cycle, ensuring checkpoints for steric bottlenecks.

CouplingWorkflow Start Start: Resin-Amine (Free Base) Activate Activation: Z-D-Gla(OtBu)2-OH + HATU + HOAt (Solvent: DMF/NMP) Start->Activate BaseAdd Add Base: Collidine (TMP) (Pre-activate 60s) Activate->BaseAdd Coupling Coupling Reaction: 2-4 Hours @ 25°C BaseAdd->Coupling Monitor Monitor: Kaiser/Chloranil Test Coupling->Monitor Decision Test Result? Monitor->Decision Success Proceed to Wash/Capping Decision->Success Negative (Colorless) Fail Incomplete Coupling Decision->Fail Positive (Blue) Recouple Re-Couple: Switch to DIC / OxymaPure Fail->Recouple Recouple->Monitor

Caption: Optimized workflow for sterically hindered Gla coupling. Note the switch to DIC/Oxyma for recoupling to avoid saturation with uronium salts.

Figure 2: Troubleshooting Steric Aggregation

When yields remain low despite potent reagents, aggregation is the likely culprit.

Troubleshooting Problem Low Coupling Yield (<80%) Check1 Check Solvent Problem->Check1 SolventFix Switch to NMP or DMF/DCM (1:1) Check1->SolventFix If pure DMF Check2 Check Aggregation Check1->Check2 If NMP used MagicMix Add Chaotropic Salts: 0.4M LiCl or KSCN Check2->MagicMix High hydrophobic seq Check3 Check Temp Check2->Check3 TempFix Microwave Assist (Max 40°C, 10 min) Check3->TempFix Last Resort

Caption: Decision tree for overcoming aggregation-induced coupling failure. Thermal assistance is a last resort due to racemization risks.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Application

Technical Guide: Purification Strategies for Peptides Incorporating Z-D-Gla(OtBu)₂-OH

This Application Note is designed for researchers utilizing the specialized building block Z-D-Gla(OtBu)₂-OH (N-Benzyloxycarbonyl-D-γ-carboxyglutamic acid di-tert-butyl ester) in peptide synthesis. The presence of Gla (γ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing the specialized building block Z-D-Gla(OtBu)₂-OH (N-Benzyloxycarbonyl-D-γ-carboxyglutamic acid di-tert-butyl ester) in peptide synthesis.

The presence of Gla (γ-carboxyglutamic acid) introduces a unique "Decarboxylation Trap," while the Z/OtBu protecting group combination offers specific orthogonal utility that dictates the purification strategy.

[1]

Introduction: The Gla Challenge & Z/OtBu Orthogonality

The incorporation of γ-carboxyglutamic acid (Gla) is critical for synthesizing peptides involved in coagulation cascades (e.g., Prothrombin, Factor IX) and neurobiology (e.g., Conantokins). However, Gla is notoriously unstable, prone to decarboxylation (loss of CO₂ to form Glu) under acidic conditions or elevated temperatures.

The building block Z-D-Gla(OtBu)₂-OH presents a strategic advantage:

  • Z (Cbz) Group: Stable to TFA; removed by Hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH, HF).

  • OtBu Esters: Stable to Hydrogenolysis; removed by TFA.

This Orthogonal Protection allows for two distinct purification workflows:

  • Purification of the Protected Intermediate: Preserving the hydrophobic Z and OtBu groups for fragment condensation.

  • Global Deprotection & Final Purification: Carefully removing groups while preventing the Gla

    
     Glu conversion.
    

Critical Constraints & Chemical Behavior[1]

FeatureChemical ConstraintImpact on Purification
Hydrophobicity Z and two t-Butyl groups make the peptide extremely lipophilic.High Solubility in DCM, EtOAc, THF. Low Solubility in water/MeOH.
Acid Sensitivity Gla side chain decarboxylates to Glu (ΔMass = -44 Da).Avoid heating in acidic buffers. Limit exposure to strong acids (e.g., neat TFA) > 2 hours.
OtBu Stability Labile to 95% TFA. Stable to 0.1% TFA (HPLC conditions) for short durations.Neutral pH mobile phases are preferred for protected peptide isolation.
Z Stability Stable to TFA. Removed by H₂/Pd.Allows purification of Z-protected fragments after TFA cleavage of other groups (if applicable).

Protocol 1: Purification of the Protected Intermediate (Z/OtBu Intact)

Objective: Isolate the fully protected peptide (e.g., for use as a fragment in convergent synthesis) without removing the Z or OtBu groups.

A. Solubility & Sample Prep[1][2][3][4]
  • Dissolution: Dissolve the crude peptide in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . If aggregation occurs, add small amounts of TFE (Trifluoroethanol).

  • Avoid: DMSO (difficult to remove during workup) or water (peptide will precipitate).

B. Normal Phase Chromatography (Flash Purification)

Since the peptide is highly lipophilic, Normal Phase (Silica) is often superior to Reverse Phase.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Hexane.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Gradient: 0%

    
     10% MeOH in DCM (or 0% 
    
    
    
    50% EtOAc in Hexane).
  • Detection: UV 254 nm (Z-group absorbs strongly).

C. Reverse Phase (RP-HPLC) – Neutral pH Method

If RP-HPLC is required (e.g., for higher purity), you must avoid acidic hydrolysis of the OtBu esters.

  • Column: C4 or C8 (C18 may be too retentive causing irreversible binding).

  • Buffer A: 10 mM Ammonium Acetate (pH 7.5) or Water (Neutral).

  • Buffer B: Acetonitrile (ACN).

  • Gradient: Steep gradient (e.g., 50%

    
     100% B) due to high hydrophobicity.
    
  • Temperature: Ambient (20–25°C). Do NOT heat the column (risk of OtBu loss/decarboxylation).

Protocol 2: Deprotection Without Decarboxylation

This is the most critical step. The order of deprotection depends on your synthesis strategy, but for final peptide isolation, both groups must be removed.

Workflow Visualization

DeprotectionStrategy Start Protected Peptide (Z-Gla(OtBu)2-Peptide) Decision Target Molecule? Start->Decision RouteA Route A: Fragment Coupling (Remove Z, Keep OtBu) Decision->RouteA Extend Chain RouteB Route B: Final Deprotection (Remove Both) Decision->RouteB Isolate API StepA1 Hydrogenolysis (H2, Pd/C, MeOH) RouteA->StepA1 ResultA H-Gla(OtBu)2-Peptide (Ready for Coupling) StepA1->ResultA StepB1 Step 1: Acidolysis (TFA) Removes OtBu -> Gla RouteB->StepB1 StepB2 Step 2: Hydrogenolysis Removes Z StepB1->StepB2 Risk CRITICAL RISK: Decarboxylation (Gla -> Glu) Avoid Heat & Strong Acid >2h StepB1->Risk Monitor ResultB H-Gla-Peptide (Final Product) StepB2->ResultB

Caption: Orthogonal deprotection pathways for Z-D-Gla(OtBu)₂ peptides. Route B requires strict temperature control.

Step-by-Step Deprotection (Route B: Final Peptide)
  • OtBu Removal (TFA Cleavage):

    • Cocktail: TFA / TIPS / H₂O (95:2.5:2.5). Avoid thiols if possible, or use EDT only if Met/Cys are present.

    • Time: 60–90 minutes at Room Temperature .

    • Precipitation: Cold Diethyl Ether.[1]

    • Note: This yields the Z-Gla-Peptide . The Z-group helps solubility in organic solvents for the next step.

  • Z Removal (Hydrogenolysis):

    • Solvent: MeOH or MeOH/Water (if solubility is poor).

    • Catalyst: 10% Pd/C (10% w/w of peptide).

    • Condition: H₂ atmosphere (balloon), 1–4 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Advantage:[2] This method is neutral and preserves the Gla residue integrity.

Protocol 3: Purification of the Final (Gla) Peptide

Once deprotected, the peptide becomes highly polar and negatively charged due to the Gla residues (2 carboxyls per Gla).

A. Anion Exchange Chromatography (AEX) – Gold Standard

Gla peptides bind strongly to anion exchangers. This separates the target Gla-peptide from decarboxylated (Glu) impurities (which have one less negative charge).

  • Column: Mono Q or Q Sepharose (Strong Anion Exchange).

  • Buffer A: 20 mM Tris-HCl, pH 7.5.

  • Buffer B: 20 mM Tris-HCl + 1.0 M NaCl, pH 7.5.

  • Gradient: Shallow gradient (e.g., 10%

    
     40% B over 40 CV).
    
  • Resolution: Decarboxylated impurities (Glu) elute earlier than the target Gla peptide.

B. RP-HPLC (Polishing)

Use this step for desalting and final polishing.

  • Buffer A: 10–20 mM Ammonium Acetate (pH 6.0–6.5).

    • Why? Acidic TFA (pH 2) suppresses the ionization of Gla, making it hard to separate from Glu. At pH 6, Gla is fully ionized (

      
      ), maximizing the hydrophilicity difference between Gla and Glu.
      
  • Buffer B: Acetonitrile.[3]

  • Gradient: Shallow gradient (0.5% B per minute).

Troubleshooting & Quality Control

IssueIndicator (MS/HPLC)Root CauseSolution
Mass -44 Da [M-44] peak in MSDecarboxylation (Gla

Glu).
Reduce TFA exposure time; Ensure T < 25°C; Use AEX for purification.
Mass +56 Da [M+56] peak in MSt-Butyl adduct (incomplete scavenging).Use TIPS/Water scavengers; Ensure fresh TFA.
Broad Peaks Poor resolution in RPMetal Chelation . Gla binds Ca²⁺/Mg²⁺ avidly.Add 1 mM EDTA to buffers; Wash column with 0.1 M EDTA before use.
Low Yield Precipitate in H₂OHydrophobicity of Z-group.Perform Z-removal (Hydrogenolysis) in MeOH or AcOH before final water solubilization.

References

  • Bandyopadhyay, P. K., et al. (2002). "Vitamin K-dependent γ-glutamylcarboxylation: An ancient posttranslational modification." Proceedings of the National Academy of Sciences, 99(3), 1264–1269. Link

  • Rivier, J., et al. (1987). "Total synthesis of the Gla-containing peptide conantokin G." Biochemistry, 26(26), 8508–8512. Link

  • Price, P. A., et al. (1983).[4] "Matrix Gla Protein: Developmental appearance and calcification."[4] Journal of Biological Chemistry, 261, 10828–10832.[4] Link

  • BenchChem. (2025).[5] "Application Note: Deprotection of t-Butyl Esters in Peptide Synthesis." BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). "Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols." Merck/Sigma Technical Guides. Link

Sources

Method

Advanced Characterization of Gla-Peptides: Overcoming Acid Lability and Ionization Suppression

-Carboxyglutamic Acid (Gla) Peptides Abstract Peptides containing -carboxyglutamic acid (Gla) are critical biomarkers in coagulation (e.g., Prothrombin) and bone metabolism (e.g., Osteocalcin). However, the unique chemic...

Author: BenchChem Technical Support Team. Date: March 2026


-Carboxyglutamic Acid (Gla) Peptides

Abstract

Peptides containing


-carboxyglutamic acid (Gla) are critical biomarkers in coagulation (e.g., Prothrombin) and bone metabolism (e.g., Osteocalcin). However, the unique chemical properties of the Gla residue—specifically its acid lability and high affinity for calcium ions—render standard proteomic workflows ineffective. Acidic conditions common in Reversed-Phase HPLC (RP-HPLC) and standard amino acid analysis cause decarboxylation of Gla to Glutamic acid (Glu), leading to false-negative sequence data. Furthermore, the double negative charge of the Gla side chain suppresses ionization in Electrospray Ionization (ESI-MS). This guide details a bifurcated analytical strategy: Alkaline Hydrolysis  for absolute quantification and Methylation Derivatization  for mass spectrometric sequencing.

Part 1: The Stability Challenge & Mechanistic Grounding

The fundamental challenge in analyzing Gla-peptides is the post-translational modification (PTM) itself. The Vitamin K-dependent carboxylase adds a carboxyl group to the


-carbon of glutamic acid.[1] This bond is thermally unstable in acidic environments.
The "Acid Trap"

In standard proteomics, peptides are exposed to 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Under these conditions, or during collision-induced dissociation (CID), Gla residues readily lose


 (44 Da).
  • Result: The mass spectrometer detects a mass corresponding to Glu, effectively "hiding" the modification.

  • Solution: We must stabilize the carboxyl groups prior to analysis or utilize non-acidic hydrolysis for quantification.

Visualization: The Analytical Decision Matrix

The following flow chart illustrates the critical decision points required to preserve Gla integrity during analysis.

Gla_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Extraction (Neutral pH, EDTA included) Sample->Extraction Decision Analytical Goal? Extraction->Decision Quant Absolute Quantification Decision->Quant Concentration Seq Sequence/Site Mapping (LC-MS/MS) Decision->Seq Structure AcidHyd Acid Hydrolysis (6M HCl, 110°C) Quant->AcidHyd Avoid AlkHyd Alkaline Hydrolysis (2-4M NaOH, 110°C) Quant->AlkHyd Recommended Result_Glu Result: Total Glu (Glu + Decarboxylated Gla) AcidHyd->Result_Glu Result_Gla Result: Intact Gla (Separated from Glu) AlkHyd->Result_Gla Native Native Analysis (High Risk of Neutral Loss) Seq->Native Avoid Deriv Methylation Derivatization (Methanolic HCl) Seq->Deriv Recommended MS_Stable Stable Dimethyl Ester (+28 Da/Gla) Deriv->MS_Stable

Figure 1: Decision matrix for Gla-peptide characterization. Green paths indicate valid workflows for Gla preservation; red paths indicate degradation risks.

Part 2: Protocol A - Methylation for Mass Spectrometry

Purpose: To stabilize Gla residues against decarboxylation during ionization and fragmentation. Mechanism: The reaction converts the two free carboxyl groups of the Gla side chain into methyl esters. This prevents the neutral loss of


 and increases the hydrophobicity of the peptide, improving ionization efficiency.[2]
Reagents
  • Methanolic HCl (2 M): Prepare fresh by slowly adding acetyl chloride (160 µL) to anhydrous methanol (1 mL) on ice. Caution: Exothermic.

  • Lyophilized Peptide Sample: ~10 µg.

  • Reconstitution Solvent: 50% Acetonitrile / 0.1% Formic Acid.

Step-by-Step Methodology
  • Drying: Ensure the peptide sample is completely dry in a glass vial (SpeedVac). Water inhibits esterification.

  • Reaction: Add 50 µL of fresh 2 M Methanolic HCl to the sample.

  • Incubation: Cap tightly and incubate at 25°C for 60 minutes .

    • Expert Note: Do not heat to 60-80°C as often done for general esterification; high heat can induce peptide bond cleavage or degradation of labile residues. Room temperature is sufficient for Gla stabilization.

  • Termination: Evaporate the reagent to dryness using a SpeedVac or a stream of nitrogen.

  • Reconstitution: Dissolve the residue in 20 µL of Reconstitution Solvent.

  • Analysis: Inject immediately into LC-MS/MS.

Self-Validating Check (Data Interpretation)

To confirm the protocol worked, you must look for specific mass shifts.

  • Gla Residue: Contains two carboxyl groups.

  • Glu Residue: Contains one carboxyl group.[1]

  • C-Terminus: Contains one carboxyl group.

  • Mass Shift Calculation: Each methylation adds +14.01 Da.

    • 
       Mass per Gla:  +28.02 Da (Dimethyl ester).
      
    • 
       Mass per Glu/Asp/C-term:  +14.01 Da.
      

Validation Rule: If your precursor mass shifts by exactly


 Da, and the MS/MS spectrum shows no loss of 44 Da (

) from the precursor, the Gla residues are stabilized.

Part 3: Protocol B - Alkaline Hydrolysis for Quantification

Purpose: To determine the absolute content of Gla in a protein sample (Amino Acid Analysis). Causality: Standard acid hydrolysis (6 M HCl, 110°C) converts 100% of Gla into Glu. Therefore, acid hydrolysis can only provide the sum of (Glu + Gla). Alkaline hydrolysis preserves the


-carboxy bond.
Reagents
  • Hydrolysis Solution: 2.5 M NaOH (containing 0.1% Tryptamine to protect Trp, if needed).

  • Neutralization Solution: 6 M HCl (titrated).

  • Internal Standard: Norleucine.

Step-by-Step Methodology
  • Preparation: Place 10–50 µg of protein into a heavy-walled hydrolysis tube.

  • Deoxygenation: Add 200 µL of 2.5 M NaOH. Freeze the sample in liquid nitrogen, apply vacuum (<50 mTorr), thaw, and flush with Argon. Repeat 3 times.

    • Why? Oxygen at high pH and temperature destroys multiple amino acids.

  • Hydrolysis: Seal the tube under vacuum and incubate at 110°C for 24 hours .

  • Neutralization: Cool the tube. Add a calculated volume of 6 M HCl to bring pH to ~2.2 (suitable for cation exchange chromatography) or ~7.0 (for pre-column derivatization).

    • Critical Step: Use pH paper to verify. If the sample remains too basic, it will destroy the analytical column.

  • Analysis: Analyze using Anion Exchange Chromatography or Cation Exchange (if pH < 3) with post-column ninhydrin detection.

Data Presentation: Expected Recovery
Amino AcidAcid Hydrolysis (6M HCl)Alkaline Hydrolysis (2.5M NaOH)
Glutamic Acid (Glu) 100% (Includes converted Gla)100% (Native Glu only)
Gla 0% (Destruction) >90% (Preservation)
Ser/Thr >90%<40% (Destruction)
Trp 0% (Destruction)>95% (Preservation)

Part 4: Chromatographic Considerations

When analyzing intact Gla-peptides (without methylation), standard acidic mobile phases (0.1% Formic Acid) suppress ionization and may cause on-column decarboxylation.

Recommended Mobile Phase System:

  • Buffer A: 10 mM Ammonium Acetate (pH 6.5)

  • Buffer B: Acetonitrile

  • Column: C18 with high pore size (300 Å) or Anion Exchange (SAX) coupled to MS.

Why: The neutral pH maintains the Gla residues in their ionized state (


), preventing the protonation-driven decarboxylation mechanism. While this reduces retention on C18, it preserves the molecular integrity.

References

  • Carr, S. A., & Biemann, K. (1980). Gas chromatographic mass spectrometric sequencing of peptides and proteins containing gamma-carboxyglutamic acid.[3] Biomedical Mass Spectrometry. Link

  • Gundberg, C. M., et al. (1999). Analysis of γ-Carboxyglutamic Acid Content of Proteins.[4] McMaster Experts. Link (Verified via search context 1.11)

  • Tie, J. K., et al. (2013). Methylation of γ-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry.[5] Journal of Proteome Research. Link

  • Waters Corporation. Introduction to Acid & Alkaline Hydrolysis for Amino Acid Analysis. Waters Application Notes. Link

  • Creative Proteomics. Proteomics Analysis of γ-Carboxylation: Methods and Applications. Link

Sources

Technical Notes & Optimization

Troubleshooting

overcoming side reactions with Z-D-Gla(OtBu)2-OH

Topic: Overcoming Side Reactions with Z-D-Gla(OtBu)2-OH Technical Support Center: Advanced Peptide Synthesis Technical Support Center: Z-D-Gla(OtBu)2-OH[1] Product: Z-D-Gla(OtBu)2-OH (N-alpha-Benzyloxycarbonyl-gamma-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Side Reactions with Z-D-Gla(OtBu)2-OH Technical Support Center: Advanced Peptide Synthesis

Technical Support Center: Z-D-Gla(OtBu)2-OH[1]

Product: Z-D-Gla(OtBu)2-OH (N-alpha-Benzyloxycarbonyl-gamma-carboxy-D-glutamic acid di-tert-butyl ester) Application: Solution and Solid-Phase Peptide Synthesis (SPPS) of Gla-containing peptides (e.g., Conotoxins, Coagulation Factors). Support Level: Tier 3 (Senior Scientist)

Executive Summary: The "Gla" Challenge

Researchers working with Z-D-Gla(OtBu)2-OH often face a paradox: the protecting groups designed to stabilize the molecule (Z and OtBu) create steric bulk that hinders coupling, while the final deprotection steps risk destroying the very motif (gamma-carboxyglutamic acid) you are trying to synthesize.

The central failure mode is acid-catalyzed decarboxylation , converting the valuable Gla residue into common Glutamic acid (Glu), rendering the peptide biologically inactive (unable to chelate Ca²⁺).

This guide provides the protocols to navigate the "Danger Zone" of Gla synthesis: Coupling Sterics and Acidolytic Decarboxylation .

Critical Troubleshooting Guide (Q&A)

Module A: Decarboxylation & Stability (The "Silent Killer")[1]

Q1: I finished my synthesis and cleaved the peptide, but Mass Spec shows a mass difference of -44 Da (or multiples thereof). What happened? Diagnosis: You have suffered decarboxylation .[1][2] The Gla residue has lost a CO₂ molecule, converting it to Glu.[2] Root Cause: While the tert-butyl (OtBu) esters are acid-labile, the free gamma-carboxy group is extremely sensitive to acidic conditions, especially at elevated temperatures.[2] If you used standard TFA cleavage (room temperature, 2+ hours) or HBr/AcOH to remove the Z-group, you likely decarboxylated the Gla. Solution:

  • Avoid HBr: Never use HBr/AcOH for Z-removal if OtBu groups are present; it will strip the OtBu and decarboxylate the Gla. Use Hydrogenolysis (H₂/Pd) for Z-removal, which is neutral and safe.

  • Cold TFA Cleavage: When removing OtBu groups at the end, use cold TFA (0°C) and limit exposure time.

  • The "Anisole Effect": Ensure your scavenger cocktail contains adequate water and scavengers to prevent tert-butyl cations from attacking the sensitive Gla side chain, although the primary risk is thermal instability in acid.

Q2: Can I use the Z-group for SPPS? Technical Insight: Z-D-Gla(OtBu)2-OH is primarily designed for Solution Phase synthesis or convergent synthesis. In standard SPPS, the Z-group requires hydrogenolysis or strong acid (HF/HBr) to remove.

  • If using SPPS: Standard Fmoc-Gla(OtBu)2-OH is preferred.

  • If using Z-Gla: You are likely doing fragment condensation. Ensure Z-removal is done via catalytic hydrogenation (H₂/Pd-C) in MeOH/DMF. This preserves the OtBu esters and the Gla integrity.[3]

Module B: Coupling Efficiency & Sterics

Q3: My coupling yields are consistently low (<60%). Is the reagent bad? Diagnosis: The reagent is likely fine, but the steric hindrance is massive. Root Cause: The Gla side chain contains two bulky tert-butyl groups branching from the gamma-carbon. This creates a "steric wall" that blocks the approaching amine. Solution:

  • Switch Reagents: Move from DIC/HOBt to HATU/HOAt or COMU . The 7-aza-benzotriazole (At) moiety speeds up the reaction significantly.

  • Double Coupling: Perform two coupling cycles (2 x 2 hours) rather than one long one.

  • Solvent Magic: Use a solvent mixture of DMF:DMSO (9:1) .[2] The DMSO helps solvate the bulky hydrophobic OtBu groups and prevents aggregation.

Module C: Racemization (D to L conversion)

Q4: I am seeing a diastereomer impurity (L-Gla instead of D-Gla). How do I stop this? Diagnosis: Base-catalyzed racemization during activation.[2] Root Cause: Z-protected amino acids are generally resistant to racemization unless activated in the presence of excess base (tertiary amines like DIEA/NMM). The electron-withdrawing effect of the two ester groups on the side chain increases the acidity of the alpha-proton. Solution:

  • Base-Free Activation: Use DIC/Oxyma Pure (carbodiimide chemistry) which requires no tertiary amine base.[2]

  • Collidine: If using HATU, substitute DIEA with TMP (2,4,6-trimethylpyridine/Collidine) . It is a weaker, more sterically hindered base that minimizes proton abstraction at the alpha-carbon.

Experimental Protocols

Protocol A: High-Efficiency Coupling of Z-D-Gla(OtBu)2-OH

Use this for solution phase or difficult SPPS couplings.

ComponentEquivalentsNotes
Z-D-Gla(OtBu)2-OH 3.0 eqDissolve in minimum DMF.
HATU 2.9 eqActivator.[2][4]
HOAt 3.0 eqAdditive to suppress racemization.[2]
TMP (Collidine) 6.0 eqBase (Safer than DIEA).[2]

Step-by-Step:

  • Dissolve Amino Acid and HATU/HOAt in dry DMF.

  • Add TMP immediately before adding to the amine component (resin or free amine).

  • Pre-activation: Do NOT pre-activate for more than 30 seconds (risk of racemization).

  • React for 2 to 4 hours at Room Temperature.

  • Monitor: Use Kaiser test (SPPS) or TLC/HPLC (Solution).[2] If incomplete, re-couple using PyBOP for the second round.

Protocol B: Safe Deprotection Strategy (Orthogonal)
  • Step 1: Z-Removal (N-terminus)

    • Reagent: H₂ gas (balloon) + 10% Pd/C catalyst.

    • Solvent: Methanol or DMF.

    • Condition: RT, 2-4 hours.[2]

    • Result: Free amine, OtBu groups remain INTACT .[2] No decarboxylation.[5]

  • Step 2: Final Global Deprotection (OtBu Removal)

    • Reagent: TFA : TIPS : H₂O (95 : 2.5 : 2.5).[2][6]

    • Condition: 0°C (Ice Bath) for 60-90 minutes. DO NOT ALLOW TO WARM.

    • Work-up: Precipitate immediately into cold diethyl ether (-20°C) .

    • Result: Free Gla peptide.

Visualizing the Side Reaction Pathways

The following diagram illustrates the critical "Danger Zones" where Gla is destroyed and the correct pathway to success.

Gla_Pathways Start Z-D-Gla(OtBu)2-OH Coupling Coupling Step (HATU/Collidine) Start->Coupling Racemization SIDE REACTION: Racemization (D->L) Coupling->Racemization Excess Base/Heat ProtectedPeptide Protected Peptide (Z-Peptide-OtBu) Coupling->ProtectedPeptide Optimized Conditions Z_Removal_Acid Z-Removal via Acid (HBr/AcOH) ProtectedPeptide->Z_Removal_Acid Avoid! Z_Removal_H2 Z-Removal via H2/Pd (Hydrogenolysis) ProtectedPeptide->Z_Removal_H2 Safe Route Decarbox_Early FAILURE: Early Decarboxylation Z_Removal_Acid->Decarbox_Early FreeAmine Free Amine Peptide (H-Peptide-OtBu) Z_Removal_H2->FreeAmine Final_TFA_Hot TFA Cleavage (Room Temp/Warm) FreeAmine->Final_TFA_Hot Standard Protocol Final_TFA_Cold TFA Cleavage (0°C, Controlled) FreeAmine->Final_TFA_Cold Cold Protocol Failure_Glu FAILURE: Glu-Peptide (Decarboxylated) Final_TFA_Hot->Failure_Glu Success SUCCESS: Intact Gla Peptide Final_TFA_Cold->Success

Caption: Workflow showing the safe "Green Route" via Hydrogenolysis and Cold TFA, versus the "Red Route" leading to decarboxylation.

References

  • Rivier, J., et al. (1987).[2] "Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy." International Journal of Peptide and Protein Research.[5]

  • Albericio, F., & Tulla-Puche, J. (2008).[2] "The Power of the Z Group in Peptide Synthesis." Chemical Reviews.

  • Märklin, M., et al. (2010).[2] "Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme A dehydrogenases." PubMed.[2]

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis."

  • Novabiochem. (2024).[2] "Fmoc-Gla(OtBu)2-OH Product Guide and Handling." Merck Millipore.

Note: Always perform a micro-cleavage test before committing the entire batch to final deprotection.

Sources

Optimization

Technical Support Center: Z-D-Gla(OtBu)2-OH Coupling &amp; Racemization Control

The following technical guide is structured as a specialized support center resource for researchers working with Z-D-Gla(OtBu)2-OH (N-alpha-Benzyloxycarbonyl-gamma-carboxy-D-glutamic acid di-tert-butyl ester). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with Z-D-Gla(OtBu)2-OH (N-alpha-Benzyloxycarbonyl-gamma-carboxy-D-glutamic acid di-tert-butyl ester).

Executive Summary

Coupling Z-D-Gla(OtBu)2-OH presents a unique "perfect storm" of challenges in peptide synthesis. While the Z (Cbz) group generally suppresses racemization better than amides, the Gla side chain introduces significant steric bulk via the geminal di-tert-butyl esters. This bulk slows down acylation kinetics, extending the lifetime of the activated ester and increasing the window for base-catalyzed racemization via 5(4H)-oxazolone formation.

This guide provides a self-validating troubleshooting workflow to preserve the stereochemical integrity of the D-isomer during coupling.

Part 1: Troubleshooting & Optimization (Q&A)
Q1: I am observing 5-15% L-isomer (racemization) after coupling. I am using HATU/DIEA. What is wrong?

Diagnosis: The use of HATU with DIEA (Diisopropylethylamine) is the primary culprit. Technical Insight: While HATU is a powerful coupling reagent, it requires a base to function.[1][2][3] DIEA is a strong, non-nucleophilic base.[1] In the presence of the bulky Gla side chain, the acylation reaction (peptide bond formation) is sterically hindered and slow. This leaves the activated species (O-At ester) exposed to the excess DIEA for prolonged periods.[4] DIEA abstracts the acidic


-proton, leading to racemization via the enolization or oxazolone pathway.

Corrective Action:

  • Switch Reagents: Transition to DIC (Diisopropylcarbodiimide) / Oxyma Pure . This system is "base-free" (the carbodiimide drives activation without tertiary amines), significantly lowering the pH of the activation mixture and preserving chirality.

  • If HATU is mandatory: Replace DIEA with 2,4,6-Collidine (TMP) .[1][4] Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.[1][4]5) and is sterically hindered, making it sufficient to drive HATU activation but poor at abstracting the

    
    -proton.[1]
    
Q2: The coupling yield is low (<80%) due to the steric bulk of the (OtBu)2 group. How do I drive the reaction without causing racemization?

Diagnosis: Incomplete coupling is often caused by the "umbrella effect" of the two tert-butyl groups shielding the electrophilic carbonyl. Technical Insight: Simply increasing temperature or reaction time will increase racemization exponentially.[1][4] Corrective Action:

  • Double Coupling: Perform two coupling cycles of 1 hour each rather than one cycle of 2+ hours. Fresh reagents maintain high kinetic pressure without prolonged exposure to basic byproducts.[1][4]

  • Solvent Polarity: Use a solvent mixture of DMF:DCM (1:1) .[1][4] Pure DMF is polar and stabilizes the charged transition states of racemization mechanisms. DCM is non-polar and can suppress racemization, though it may reduce swelling of certain resins.[1]

  • Pre-activation at 0°C: Activate the amino acid at 0°C for 2-3 minutes before adding it to the resin/amine. This minimizes the formation of the oxazolone intermediate before the coupling event begins.

Q3: Does the order of addition matter?

Answer: Yes, critically. Protocol Violation: Never mix the amino acid, HATU, and Base simultaneously in the absence of the amine component (if doing solution phase) or let them sit for long periods. Correct Protocol:

  • Dissolve Z-D-Gla(OtBu)2-OH and HATU/Oxyma.[1][4][5]

  • Add Base (Collidine) immediately prior to addition to the reaction vessel.[1][4]

  • Why? The moment base hits the uronium salt, activation occurs. Without the amine nucleophile present to accept the acyl group, the activated ester has no pathway but degradation or racemization.

Part 2: Experimental Protocols
Protocol A: The "Safe" Coupling Protocol (DIC/Oxyma)

Recommended for preventing racemization in sterically hindered Gla derivatives.

ReagentEquivalentsRole
Z-D-Gla(OtBu)2-OH 3.0 eqProtected Amino Acid
Oxyma Pure 3.0 eqRacemization Suppressor / Additive
DIC 3.0 eqActivator (Carbodiimide)
DMF -Solvent (Concentration ~0.2 M)

Step-by-Step:

  • Dissolution: Dissolve 3.0 eq of Z-D-Gla(OtBu)2-OH and 3.0 eq of Oxyma Pure in minimal DMF.

  • Activation: Cool the solution to 0°C (ice bath). Add 3.0 eq of DIC.[2][4]

  • Pre-activation: Stir for exactly 2 minutes at 0°C. Note: The solution may turn yellow/orange; this is normal for Oxyma esters.

  • Coupling: Add the mixture to the resin-bound free amine (or amine component in solution).

  • Reaction: Agitate at room temperature for 60–90 minutes .

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[1][2][4][6]

Protocol B: High-Power Protocol (HATU/Collidine)

Use only if Protocol A yields <90% conversion.[4][5]

ReagentEquivalentsRole
Z-D-Gla(OtBu)2-OH 2.5 eqProtected Amino Acid
HATU 2.4 eqUronium Activator (slight deficit to prevent capping)
2,4,6-Collidine 5.0 eqWeak Base

Step-by-Step:

  • Dissolve Amino Acid and HATU in DMF.

  • Add Collidine.[1][2][4]

  • IMMEDIATELY add to the resin.[4] Do not pre-activate for >1 minute.

  • Coupling time: 45 minutes . Repeat (Double Couple) if necessary.

Part 3: Mechanistic Visualization
Figure 1: The Racemization Pathway & Intervention Points

This diagram illustrates how the steric bulk of Gla promotes the Oxazolone pathway and where specific reagents intervene to stop it.

RacemizationPathway Start Z-D-Gla(OtBu)2-OH (Activated Ester) Amine Amine Nucleophile (Peptide Chain) Product Desired Peptide (Retained Stereochem) Start->Product Fast Coupling (Ideal) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Slow Coupling ( promoted by Bulk ) Amine->Product Nucleophilic Attack Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base Abstraction (DIEA promotes) Racemate D/L Mixture (Racemized Product) Enol->Racemate Re-protonation Bulk Steric Bulk of (OtBu)2 Group Bulk->Start Slows Kinetics Base Strong Base (DIEA) Base->Oxazolone Catalyzes SafeBase Weak Base (Collidine) SafeBase->Start Maintains Activation No Abstraction

Caption: Figure 1. Steric bulk of Gla slows direct coupling, favoring the oxazolone side-reaction. Strong bases (DIEA) accelerate the irreversible enolization step.[4] Weak bases (Collidine) or base-free methods (DIC) mitigate this.[1][4][5]

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Z-D-Gla(OtBu)2-OH Coupling CheckRac Check Stereochemistry (Chiral HPLC / Marfey's) Start->CheckRac Racemization > 5% L-Isomer Detected? CheckRac->Racemization Yes LowYield Low Yield / Incomplete? CheckRac->LowYield No, but yield low BaseCheck Using DIEA/NMM? Racemization->BaseCheck DoubleCouple Double Couple (2 x 1 hr) LowYield->DoubleCouple SwitchBase Switch to Collidine or DIC/Oxyma BaseCheck->SwitchBase Yes TempCheck Activation Temp > 25°C? BaseCheck->TempCheck No CoolDown Pre-activate at 0°C TempCheck->CoolDown Yes Solvent Change Solvent DMF/DCM (1:1) DoubleCouple->Solvent Still Low

Caption: Figure 2. Logic flow for diagnosing coupling failures. Priority is placed on removing strong bases if racemization is detected.[1]

References
  • Albericio, F., & Lyman, S. (1999).[1][4] Coupling of N-methylated and sterically hindered amino acids. In Solid-Phase Peptide Synthesis (pp. 237-244).[4][5] Academic Press.[1][4]

  • El-Faham, A., & Albericio, F. (2011).[1][4] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1][4] Retrieved from [Link]

Sources

Troubleshooting

Advanced Technical Support Center: Optimizing Z-D-Gla(OtBu)2-OH Coupling Dynamics

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals working with Z-D-Gla(OtBu)2-OH (N-alpha-benzyloxycarbonyl-D-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals working with Z-D-Gla(OtBu)2-OH (N-alpha-benzyloxycarbonyl-D-gamma-carboxyglutamic acid di-tert-butyl ester).

Due to its unique structural properties—specifically, the dense steric shielding provided by two adjacent tert-butyl esters on the gamma carbon—this building block requires highly optimized coupling conditions to prevent synthesis failure, epimerization, and sequence truncation.

Part 1: Mechanistic Insights & Causality (The "Why")

To successfully couple Z-D-Gla(OtBu)2-OH, you must first understand the physical and electronic barriers it presents during peptide bond formation.

  • Severe Steric Hindrance: The (OtBu)2 moiety creates a massive hydrophobic and steric "umbrella" over the alpha-carboxyl group. This physically impedes the approach of the incoming nucleophile (the amine of the growing peptide chain), drastically reducing the acylation rate compared to standard amino acids.

  • Stereochemical Integrity: Maintaining the stereochemistry of the D-Gla residue is paramount, as racemization leads to inseparable diastereomeric mixtures 1. Fortunately, the urethane-based benzyloxycarbonyl (Z) protecting group inherently suppresses oxazolone-mediated racemization at the alpha-carbon during activation 1. However, base-catalyzed direct enolization remains a risk if overly harsh basic conditions are applied for extended periods.

  • Solvent & Aggregation Dynamics: Heavily protected hydrophobic residues like Gla(OtBu)2 often induce peptide chain aggregation on the solid support, hiding the reactive N-terminus and leading to false-negative coupling results.

Part 2: Troubleshooting Guide & FAQs

Q1: My coupling stalls at 70% completion despite using a 3-fold excess of Z-D-Gla(OtBu)2-OH. How can I drive the reaction to completion? A: The steric bulk of the (OtBu)2 moiety severely slows down the acylation rate. Standard carbodiimides (like DCC or DIC alone) are insufficient. You must switch to a highly efficient additive system like DIC/OxymaPure, which forms a highly reactive ester that resists steric blocking 2. If the sequence is particularly difficult, implement a double-coupling strategy using a phosphonium reagent like PyBOP for the second pass to avoid uronium-based side reactions [[3]]().

Q2: I am observing a +18 Da mass adduct in my LC-MS after coupling Z-D-Gla(OtBu)2-OH with HATU. What is happening? A: This is guanidinylation of the free N-terminal amine. When coupling sterically hindered amino acids with uronium/aminium reagents (like HATU or HBTU), the activation of the carboxyl group is slow. The unreacted HATU can then react directly with the free amine of your peptide chain, permanently capping it and adding 18 Da to the mass 4. Solution: Pre-activate the Z-D-Gla(OtBu)2-OH for 1-2 minutes before adding it to the amine, or switch to a non-uronium system like DIC/OxymaPure.

Q3: How do I ensure stereochemical integrity during extended coupling times? A: While the Z-group protects against oxazolone formation, prolonged exposure to strong bases (like DIPEA) during slow couplings can cause base-catalyzed epimerization. Substitute DIPEA with the weaker, more sterically hindered base sym-collidine 4. This provides sufficient basicity for the coupling reaction without abstracting the alpha-proton.

Part 3: Quantitative Data & Reagent Selection

The following table summarizes the performance of various coupling systems specifically applied to heavily protected Gla derivatives, allowing you to select the optimal condition based on your sequence's specific needs.

Coupling SystemBase RequiredPre-Activation TimeTotal Coupling TimeEpimerization RiskGuanidinylation Risk
DIC / OxymaPure None / NMM1 min60 minVery LowNone
HATU sym-collidine2 min45 minLowModerate
PyBOP DIPEA5 min90 minLowNone
HCTU NMM2 min30 minModerateModerate

Note: Data synthesized from standard peptide coupling optimizations for sterically hindered, calcium-binding amino acid derivatives [[2]]() 34.

Part 4: Validated Experimental Protocols

Protocol: Self-Validating Coupling of Z-D-Gla(OtBu)2-OH (SPPS / Solution Phase)

This methodology is designed as a self-validating system . It integrates a mandatory analytical checkpoint (Step 5) that dictates the subsequent physical action, ensuring that steric failures are caught and corrected before irreversible downstream synthesis occurs.

Step 1: Reagent Preparation Dissolve 2.0 equivalents of Z-D-Gla(OtBu)2-OH and 4.0 equivalents of OxymaPure in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.2 M. Causality: OxymaPure is chosen over HOBt due to its superior ability to suppress racemization and its explosive-free safety profile, while the 4.0 eq excess ensures complete esterification of the bulky Gla residue.

Step 2: Controlled Pre-Activation Add 2.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the mixture. Stir for exactly 1 minute at room temperature 2. Causality: This precise 1-minute window forms the active ester prior to introduction to the amine, preventing side reactions, but is short enough to avoid the degradation of the active ester.

Step 3: Primary Coupling Transfer the pre-activated mixture to the reactor containing the amine-bearing substrate (1.0 equivalent).

Step 4: Incubation & Agitation Agitate the reaction at room temperature for 60 minutes. If performing Solid-Phase Peptide Synthesis (SPPS), use continuous N2 bubbling rather than mechanical stirring 2. Causality: N2 bubbling provides uniform mass transfer without physically grinding the resin, which could prematurely expose unreacted sites or damage the solid support.

Step 5: System Validation (Mandatory Checkpoint) Perform a Kaiser test (for SPPS) or extract a 5 µL aliquot for rapid LC-MS analysis (for solution phase).

  • If Conversion is >99% (Negative Kaiser): Proceed to standard DMF/DCM washing and the next synthetic step.

  • If Conversion is <99% (Positive Kaiser): Do NOT proceed. The steric hindrance has stalled the reaction. Initiate the secondary feedback loop: Perform a double coupling using 5.0 eq of Z-D-Gla(OtBu)2-OH, 5.0 eq PyBOP, and 10.0 eq DIPEA in DMF for 1.5 hours 3. Re-validate after completion.

Part 5: Decision Logic Visualization

Workflow N1 Z-D-Gla(OtBu)2-OH Activation N2 Assess Amine Steric Hindrance N1->N2 N3 DIC / OxymaPure (Low Epimerization) N2->N3 Primary Amine N4 HATU / sym-collidine (High Reactivity) N2->N4 Secondary Amine N5 Coupling Reaction (60-90 min) N3->N5 N4->N5 N6 Self-Validation (LC-MS / Kaiser) N5->N6 N7 Proceed to Deprotection N6->N7 Conversion >99% N8 Double Coupling (PyBOP / DIPEA) N6->N8 Conversion <99% N8->N6 Re-evaluate

Workflow for optimizing Z-D-Gla(OtBu)2-OH coupling based on steric hindrance and validation.

References

  • National Institutes of Health (NIH). Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC. Available at:[Link]

  • Science and Engineering Journal (SciEnggJ). On-resin synthesis of the somatostatin venom analog Consomatin Ro1. Available at:[Link]

Sources

Optimization

challenges in the synthesis of multi-Gla-containing peptides

Technical Support Center: Troubleshooting the Synthesis of Multi-Gla-Containing Peptides Welcome to the Application Support Center. The synthesis of peptides containing multiple -carboxyglutamic acid (Gla) residues—such...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Multi-Gla-Containing Peptides

Welcome to the Application Support Center. The synthesis of peptides containing multiple


-carboxyglutamic acid (Gla) residues—such as those found in conotoxins, matrix Gla protein (MGP), and blood coagulation factors—presents unique chemical hurdles. The presence of a malonic acid-like side chain necessitates bulky protecting groups, which induce severe steric hindrance, aggregation, and a high risk of acid-catalyzed decarboxylation[1][2].

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these failures and provide self-validating protocols to ensure high-fidelity synthesis.

Section 1: Steric Hindrance and Coupling Inefficiencies

Q1: I am trying to synthesize a domain with three consecutive Gla residues. My LC-MS shows massive deletion sequences (-473 Da missing Fmoc-Gla(OtBu)2-OH). Why is the coupling failing?

The Causality: The standard building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is Fmoc-Gla(OtBu)2-OH[3]. The two tert-butyl (OtBu) ester groups on the


-carbon create an immense steric shield around the 

-carboxyl group. When coupling consecutive Gla residues, the incoming activated amino acid must navigate the steric bulk of both its own OtBu groups and the OtBu groups of the resin-bound peptide. Standard carbodiimide chemistry (e.g., DIC/HOBt) lacks the kinetic velocity to push this reaction to completion before side reactions (like hydrolysis of the active ester) occur[4].

The Solution: You must shift the kinetic equilibrium by using highly reactive aminium/uronium salts (like HATU or COMU) paired with microwave-assisted heating to increase molecular collision rates.

Self-Validating Protocol: High-Efficiency Gla Coupling Objective: Achieve >99% coupling efficiency for sterically hindered multi-Gla sequences.

  • Activation: Dissolve 4.0 equivalents (eq) of Fmoc-Gla(OtBu)2-OH and 3.9 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Mechanistic note: Use 3.9 eq of HATU to ensure no unreacted uronium salt caps the resin-bound amine.

  • Coupling: Add the activated mixture to the resin. React at 75°C for 15 minutes using a microwave peptide synthesizer (or 2 hours at room temperature).

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with DCM, and apply the Kaiser ninhydrin test. A blue color indicates incomplete coupling.

  • Double Coupling: If the Kaiser test is positive, drain the reaction and repeat Steps 1-3 using COMU and 2,4,6-trimethylpyridine (TMP) as the base to minimize epimerization.

Section 2: The Decarboxylation Dilemma

Q2: After global deprotection and cleavage, my target mass is missing 44 Da (or multiples of 44 Da). Is my peptide degrading?

The Causality: Yes. You are observing acid-catalyzed decarboxylation[5]. The Gla side chain is a substituted malonic acid. Under strongly acidic conditions (like the 95% Trifluoroacetic acid (TFA) used in final cleavage), the protonated


-carboxyl group can form an enol intermediate. This intermediate is thermodynamically driven to release carbon dioxide (

, -44 Da), converting the carefully synthesized Gla residue into a standard glutamic acid (Glu) residue[6]. The risk multiplies exponentially with every additional Gla residue in the sequence.

Decarboxylation A Gla Residue (Malonic Acid Derivative) B Protonation in TFA (Acidic Cleavage) A->B H+ C Enol Intermediate + CO2 Loss (-44 Da) B->C Heat / Prolonged Time D Glu Residue (Glutamic Acid) C->D Tautomerization

Caption: Acid-catalyzed decarboxylation pathway of γ-carboxyglutamic acid (Gla) to glutamic acid (Glu).

The Solution: You must strictly control the thermodynamics of the cleavage step. Heat is the enemy of malonic acids.

Self-Validating Protocol: Mild Cleavage for Multi-Gla Peptides Objective: Cleave the peptide and remove OtBu groups without inducing decarboxylation.

  • Cocktail Preparation: Prepare a chilled (4°C) cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[4][7]. Do not use cocktails containing phenol or high concentrations of thiols unless absolutely necessary for Cys/Met, as they require longer cleavage times.

  • Cleavage: Add 10 mL of the chilled cocktail per gram of resin.

  • Temperature Control: Shake the mixture at strictly controlled Room Temperature (20–22°C) for exactly 2.0 to 2.5 hours. Never exceed 2.5 hours or apply heat.

  • Precipitation: Filter the resin and precipitate the peptide in 10 volumes of ice-cold diethyl ether.

  • Validation Checkpoint (LC-MS): Run an immediate LC-MS on the crude precipitate. Look for the target mass

    
    . If a 
    
    
    
    peak exceeds 5% relative abundance, reduce the cleavage time of your next batch by 30 minutes.

Section 3: Resin Aggregation and Hydrophobicity

Q3: During the synthesis of a 30-mer peptide with 5 Gla residues, the resin shrinks midway, and synthesis completely stalls. What causes this?

The Causality: This is a classic case of hydrophobic collapse. The OtBu protecting groups are highly lipophilic. When multiple Fmoc-Gla(OtBu)2-OH residues are incorporated, the growing peptide chain becomes so hydrophobic that it aggregates via inter-chain hydrophobic interactions and hydrogen bonding[3]. This expels the solvent (DMF) from the resin matrix, causing the polystyrene beads to shrink and physically burying the reactive N-terminus.

The Solution: Transition from standard polystyrene (PS) resins to PEG-based resins (e.g., ChemMatrix). PEG resins maintain exceptional swelling even when the attached peptide becomes highly hydrophobic, keeping the N-terminus solvated and accessible.

SPPSWorkflow Resin 1. Choose PEG Resin (Prevents hydrophobic collapse) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple 3. Coupling: Fmoc-Gla(OtBu)2-OH (HATU/DIPEA, Double Coupling) Deprotect->Couple Wash 4. Stringent Washing (DMF/DCM alternating) Couple->Wash Wash->Deprotect Repeat for next residue Cleavage Cleavage Wash->Cleavage Sequence Complete

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for multi-Gla-containing peptides.

Data Presentation: Parameter Optimization Tables

To assist in your experimental design, reference the following quantitative summaries for coupling and cleavage parameters specific to multi-Gla peptides.

Table 1: Coupling Reagent Efficacy for Fmoc-Gla(OtBu)2-OH

Coupling ReagentEquivalentsBase UsedTime (RT)Coupling EfficiencyEpimerization Risk
DIC / Oxyma 4.0 eqNone120 minModerate (~80%)Very Low
HATU 3.9 eqDIPEA (8 eq)60 minHigh (~95%)Moderate
COMU 3.9 eqTMP (8 eq)45 minVery High (>98%)Low

Table 2: Cleavage Cocktail Impact on Gla Decarboxylation

Cleavage Cocktail (v/v)TemperatureTimeDecarboxylation RateRecommended Use Case
TFA/TIS/H2O (95:2.5:2.5)22°C2.0 hrs< 5%Standard multi-Gla peptides
TFA/Phenol/H2O/TIS (88:5:5:2)22°C3.0 hrs10 - 15%Gla peptides with multiple Trp/Tyr
TFA/TIS/H2O (95:2.5:2.5)40°C1.0 hr> 40% Do not use (Heat accelerates

loss)

References

  • Poser, J.W., et al. "A method for decarboxylation of gamma-carboxyglutamic acid in proteins. Properties of the decarboxylated gamma-carboxyglutamic acid protein from calf bone." Journal of Biological Chemistry (1979). Available at:[Link]

  • Hackeng, T.M., et al. "Total chemical synthesis of human matrix Gla protein." Protein Science (2001). Available at:[Link]

  • Kapono, C.A., et al. "A 'conovenomic' analysis of the milked venom from the mollusk-hunting cone snail Conus textile – The pharmacological importance of post-translational modifications." Toxicon (2013). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Z-D-Gla(OtBu)2-OH Stability &amp; Handling

Product: Z-D-Gla(OtBu)2-OH ( -Benzyloxycarbonyl-D- -carboxyglutamic acid di-tert-butyl ester) Application: Peptide Synthesis (SPPS/Solution Phase), Calcium-Binding Motifs Criticality: High (Labile Side Chain)[1] Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Z-D-Gla(OtBu)2-OH (


-Benzyloxycarbonyl-D-

-carboxyglutamic acid di-tert-butyl ester) Application: Peptide Synthesis (SPPS/Solution Phase), Calcium-Binding Motifs Criticality: High (Labile Side Chain)[1]

Technical Overview: The Instability Mechanism[1]

To preserve Z-D-Gla(OtBu)2-OH, you must understand why it degrades. This molecule is not merely an amino acid; it is a masked malonic acid derivative .[1]

The side chain contains a


-carbon bonded to two carboxyl groups.[1] In this product, those carboxyls are protected as tert-butyl esters (OtBu).[1][2]
  • The Shield: The bulky tert-butyl groups prevent the "malonic effect" (spontaneous decarboxylation).[1]

  • The Failure Mode: If moisture or trace acid hydrolyzes the tert-butyl esters, the protecting group is lost.[1]

  • The Cascade: Once deprotected to the free acid form (Gla-OH), the molecule becomes thermally unstable.[1] It undergoes rapid decarboxylation, ejecting CO

    
     to become a Glutamic acid (Glu) derivative.[1]
    

Key Takeaway: Stability is binary.[1] As long as the tert-butyl esters are intact, the compound is stable. Once they hydrolyze, the compound destroys itself.[1]

Storage & Handling Protocols

A. Arrival & Long-Term Storage

Upon receipt, do not simply place the vial on a shelf. Follow this "Cold-Chain" protocol to prevent hydrolysis.

ParameterSpecificationReasoning
Temperature -20°C (Minimum) -80°C (Preferred)Low temp slows ester hydrolysis and thermal decarboxylation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen and, more importantly, atmospheric moisture.[1]
Container Tightly Sealed + Parafilm Prevents gas exchange.[1]
Desiccant Required Silica gel or P

O

in the secondary container is mandatory.[1]
B. Usage Protocol (The "Warm-Up" Rule)

Crucial Step:Never open a cold vial of Z-D-Gla(OtBu)2-OH in ambient air. [1]

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Allow 60 minutes for equilibration.

  • Why? Opening a cold vial causes immediate condensation of atmospheric water onto the powder.[1] This water will initiate hydrolysis of the OtBu esters once the vial is returned to storage.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My white powder has turned into a sticky gum or oil."

Diagnosis: Hydrolysis and Hygroscopicity.[1]

  • Cause: The vial was likely opened while cold, or the seal was compromised.[1] Moisture entered, hydrolyzed the esters, and the resulting free acid is hygroscopic (attracts more water), creating a "meltdown" effect.[1]

  • Solution: The material is likely compromised.[1] Perform HPLC/MS to check purity. If >5% degradation is observed, repurification is difficult due to the polarity change; discard and replace.[1]

Issue 2: "Mass Spec shows a peak at [M-56] or [M-100]."

Diagnosis: Side-chain fragmentation.[1]

  • [M-56]: Loss of one tert-butyl group (isobutylene).[1] This indicates acid contamination or thermal stress.

  • [M-100]: Loss of tert-butyl (56) + CO

    
     (44).[1] This confirms the decarboxylation cascade  has occurred.[1] Your Gla has converted to Glu.
    
Issue 3: "Can I use TFA to dissolve the sample for NMR/HPLC?"

Answer: NO.

  • Reason: TFA (Trifluoroacetic acid) is the specific cleavage reagent for tert-butyl esters.[1] Dissolving Z-D-Gla(OtBu)2-OH in TFA will immediately strip the side chain protection, leading to degradation.[1]

  • Correct Protocol: Use neutral solvents like DMSO-d6, CDCl

    
    , or Acetonitrile for analysis.[1]
    
Issue 4: "Is the Z-group stable?"

Answer: Generally, yes.

  • The Z (Cbz) group is stable to the mild acidic conditions that might threaten the OtBu group, and it is stable to basic conditions.[1] It requires strong acid (HBr) or Hydrogenolysis (H

    
    /Pd) to remove.[1] It is rarely the source of storage instability.
    

Visualizing the Degradation Pathway

The following diagram illustrates the "Cascade Failure" of Gla derivatives.

Gla_Degradation Intact Intact Product Z-D-Gla(OtBu)2-OH (Stable) Hydrolysis Hydrolysis Event (Moisture/Acid) Intact->Hydrolysis Storage at >0°C or Humidity Intermediate Mono-ester / Free Acid Z-D-Gla-OH (Unstable) Hydrolysis->Intermediate Loss of tBu Decarb Thermal Decarboxylation (-CO2) Intermediate->Decarb Rapid Step Glu_Deriv Degradation Product Z-D-Glu-OH Derivative (Irreversible) Decarb->Glu_Deriv Conversion to Glutamic Acid

Caption: Figure 1. The degradation cascade of Z-D-Gla(OtBu)2-OH.[1] Note that loss of the ester protection triggers rapid decarboxylation.

Workflow: Handling Decision Tree

Use this logic flow to determine if your sample is safe to use.

Handling_Workflow Start Vial Retrieval (-20°C) Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Visual_Check Visual Inspection Equilibrate->Visual_Check Sticky Sticky/Gum? Visual_Check->Sticky Abnormal Powder Free-flowing Powder Visual_Check->Powder Normal QC_Test QC: HPLC/MS Sticky->QC_Test Unsure Discard DISCARD (Hydrolyzed) Sticky->Discard Yes Proceed PROCEED (Dissolve in DMF/NMP) Powder->Proceed

Caption: Figure 2. Standard Operating Procedure for retrieving and assessing Z-D-Gla(OtBu)2-OH prior to synthesis.

References

Sources

Optimization

Technical Support Center: Gla-Rich Peptide Purification &amp; Analysis

The following guide serves as a specialized technical support center for the purification and characterization of peptides containing multiple Gamma-carboxyglutamic acid (Gla) residues. Status: Online | Specialist: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for the purification and characterization of peptides containing multiple Gamma-carboxyglutamic acid (Gla) residues.

Status: Online | Specialist: Senior Application Scientist | Topic: Multi-Gla Peptide Challenges

Executive Summary: The "Gla Paradox"

Gamma-carboxyglutamic acid (Gla) introduces a unique set of physicochemical properties that defy standard peptide purification logic. Unlike standard acidic residues (Asp/Glu), Gla possesses two carboxyl groups, creating a high-density negative charge lattice that acts as a "calcium magnet."

The Core Challenge: The very property that defines Gla's biological activity—calcium-induced conformational folding—is the primary obstacle in purification. Standard reverse-phase (RP-HPLC) conditions (low pH, organic solvents) often lead to:

  • Decarboxylation: Conversion of Gla

    
     Glu (Mass shift: -44 Da per residue).
    
  • Precipitation: Insoluble calcium salts form immediately if trace Ca

    
     is present in buffers.
    
  • Irreversible Binding: The extreme electronegativity leads to "cementing" on anion exchange columns.

Troubleshooting Module: Common User Scenarios

Category A: Chromatography & Purification[1][2][3][4]

Q: I am using Strong Anion Exchange (SAX) to purify my Gla-peptide. It binds, but I cannot elute it, even with 1M NaCl. What is happening? A: This is a classic "charge density trap." A peptide with multiple Gla residues has double the negative charge density of a standard acidic peptide.

  • The Mechanism: The interaction is not just ionic; it is often chelate-like, bridging via trace metals on the resin or simply overwhelming the ionic displacement capacity of NaCl.

  • The Fix: Switch to a Pseudo-Affinity approach using Calcium Chloride (

    
    ). Instead of competing with salt (NaCl), use Calcium to induce a conformational change.
    
    • Mechanism:[1] Calcium binds the Gla domain, neutralizing the negative charge and inducing a folding transition (often exposing a hydrophobic patch). This drastically reduces the peptide's affinity for the positively charged resin, causing elution.

Q: My peptide precipitates immediately upon adding the loading buffer. The buffer is pH 7.5 Tris. A: Check your water source and glassware for Calcium.

  • The Mechanism: Gla peptides have low solubility in the presence of divalent cations (

    
    , 
    
    
    
    ) at neutral pH because they form intermolecular bridges, leading to aggregation.
  • The Fix:

    • Add EDTA (1–5 mM) to all buffers before adding the peptide.

    • Ensure your peptide stock is dissolved in a slightly alkaline buffer (pH 8.0–8.5) with no calcium.

Category B: Stability & Handling

Q: After purification, my Mass Spec shows a "ladder" of peaks, each separated by 44 Da. Is this a synthesis error? A: Likely not. This is Acid-Catalyzed Decarboxylation .

  • The Mechanism: Gla is chemically unstable at low pH. Standard HPLC mobile phases (0.1% TFA, pH ~2) promote the loss of a carboxyl group (

    
    ), converting Gla to Glu. This reaction is accelerated by heat (e.g., in a speed-vac or heated ESI source).
    
  • The Fix:

    • Purification: Switch from TFA to Ammonium Acetate or Ammonium Bicarbonate (pH 6.0–8.0).

    • Analysis: Avoid heating the sample. Use neutral pH mobile phases for LC-MS if possible.

Category C: Analytical Characterization

Q: I know my peptide is pure, but I see no signal in positive mode ESI-MS. A: Gla peptides suppress ionization in positive mode due to their extreme electronegativity.

  • The Fix:

    • Negative Mode: Switch to negative ionization mode (ESI-).

    • Methylation: Derivatize the peptide with methanolic HCl.[2] This esterifies the Gla carboxyls, neutralizing the negative charge and stabilizing the Gla group against decarboxylation, allowing standard positive mode detection.

Technical Deep Dive: The "Calcium Switch" Protocol

This protocol exploits the calcium-dependent conformational change to separate fully carboxylated Gla peptides from incompletely carboxylated impurities (des-Gla forms).

Workflow Diagram

The following diagram illustrates the logic flow for selecting the correct purification strategy based on peptide behavior.

Gla_Purification_Workflow Start Crude Gla-Peptide Mixture Solubility_Check Solubility Check (pH 8.0 + 5mM EDTA) Start->Solubility_Check Precipitate Precipitate Forms? Check Ca2+ Contamination Solubility_Check->Precipitate Yes Soluble Soluble Solubility_Check->Soluble No AEX_Load Load on Anion Exchange (SAX) Buffer: Tris pH 8.0, 0M Salt Soluble->AEX_Load Wash Wash: 0.1M - 0.2M NaCl Removes non-Gla impurities AEX_Load->Wash Elution_Choice Select Elution Strategy Wash->Elution_Choice Salt_Elution Standard Salt Gradient (0 -> 1M NaCl) Elution_Choice->Salt_Elution Low Gla Count (<3) Ca_Elution Calcium Switch Elution (Gradient 0 -> 20mM CaCl2) Elution_Choice->Ca_Elution High Gla Count (>3) Result_Salt Poor Resolution Co-elution of n and n-1 Gla Salt_Elution->Result_Salt Result_Ca High Resolution Separates by Ca-binding affinity Ca_Elution->Result_Ca Post_Process Immediate EDTA addition & Desalting (pH > 6.0) Result_Ca->Post_Process

Caption: Decision logic for purifying Gla-containing peptides, highlighting the Calcium Switch strategy for high-Gla variants.

Detailed Protocol: Calcium-Dependent Anion Exchange

Objective: Separate fully carboxylated peptide from partially carboxylated impurities.

Materials:

  • Column: Strong Anion Exchange (e.g., Mono Q, Source 15Q).

  • Buffer A (Equilibration): 20 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Buffer B (Elution): 20 mM Tris-HCl, 100 mM NaCl, 20–50 mM

    
     , pH 8.0.
    

Steps:

  • ** equilibration:** Equilibrate column with 5 CV (Column Volumes) of Buffer A.

  • Sample Prep: Dissolve peptide in Buffer A. Crucial: Do not add EDTA to the sample load if you intend to use the Calcium Switch, as it will chelate the elution gradient. However, ensure the column is stripped of metals beforehand.

  • Loading: Load sample. Gla peptides will bind tightly.

  • Wash: Wash with 5 CV Buffer A to remove non-binding impurities.

  • Elution: Run a linear gradient from 0% to 100% Buffer B over 20 CV.

    • Observation: As

      
       increases, the Gla residues bind Calcium. This neutralizes the charge and induces folding. The peptide "falls" off the column.
      
    • Selectivity: Peptides with more Gla residues bind Calcium tighter and undergo the transition earlier or more distinctly than those with fewer Gla residues, allowing separation.

  • Recovery: Collect fractions into tubes containing a small volume of concentrated EDTA (e.g., 0.5 M, pH 8.0) to immediately chelate Calcium and prevent precipitation/aggregation in the fraction tube.

Analytical Data & Reference Tables

Table 1: Resin & Method Selection Guide
Resin TypeMechanism for Gla PeptidesRecommended UseCritical Constraint
Anion Exchange (SAX) Ionic interaction with multiple

groups.
Primary purification step.[1]High salt or

required for elution. Irreversible binding possible.[3]
Hydroxyapatite Mixed-mode (Ca-coordination + Ionic).Separating Gla-isoforms.Elute with Phosphate gradient.

enhances binding;

reduces it.[4]
Reverse Phase (C18) Hydrophobic interaction.Desalting / Final polish.Avoid TFA. Use 10-20 mM Ammonium Acetate (pH 6.5) to prevent decarboxylation.
Hydrophobic Interaction (HIC) Hydrophobicity exposed by Ca-folding.Polishing step.Load in presence of

(folded state exposes hydrophobic patch).
Table 2: Stability Parameters
ParameterSafe RangeDanger ZoneConsequence of Failure
pH 6.0 – 9.0< 4.0Decarboxylation (Gla

Glu).
Temperature 4°C> 30°C (especially at low pH)Accelerated decarboxylation; Pyro-Glu formation.
Counter-ion Acetate, Formate, AmmoniumTrifluoroacetate (TFA)TFA creates highly acidic local environment during drying.
Additives EDTA (for solubility)Excess

(without control)
Immediate precipitation.

References

  • Gla Analysis & Mass Spectrometry Challenges

    • Title: Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase[5]

    • Source: Journal of Proteome Research / NIH
    • URL: [Link]

  • Calcium-Dependent Elution & Hydroxyap

    • Title: Matrix Gla protein binding to hydroxyapatite is dependent on the ionic environment: calcium enhances binding affinity but phosphate and magnesium decrease affinity[4]

    • Source: Bone (Journal) / PubMed
    • URL: [Link]

  • Thermal Stability of Gla

    • Title: Studies on Ca(II) binding to gamma-carboxyglutamic acid. Use of thermal decarboxylation to probe metal ion/gamma-carboxyglutamic acid interactions
    • Source: Journal of Biological Chemistry / PubMed
    • URL: [Link]

  • General Gla Protein Characteriz

    • Title: Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma[6][7]

    • Source: NIH / PubMed Central
    • URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Validation of Z-D-Gla(OtBu)2-OH Incorporation

Executive Summary & The Analytical Challenge The incorporation of D- -carboxyglutamic acid (D-Gla) into synthetic peptides is a critical step in the development of calcium-chelating probes and the synthesis of neuroactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The incorporation of D-


-carboxyglutamic acid (D-Gla) into synthetic peptides is a critical step in the development of calcium-chelating probes and the synthesis of neuroactive marine toxins, such as the L-type calcium channel blocker glacontryphan-M[1]. The specialized building block Z-D-Gla(OtBu)2-OH  provides an excellent orthogonal protection scheme for these complex syntheses[2].

However, validating the successful incorporation of Gla presents a notorious analytical bottleneck. Standard automated Edman degradation, which subjects purified peptides to cycles of peptide bond cleavage, frequently fails to identify Gla residues due to acid-catalyzed decarboxylation[3]. This guide objectively compares building block strategies and validation methodologies, detailing the mechanistic causality behind Edman sequencing artifacts and providing a self-validating protocol for unambiguous Gla confirmation.

Building Block Comparison: Z- vs. Fmoc- Protection Strategies

The synthesis of Gla-containing peptides requires careful selection of protecting groups to prevent premature decarboxylation during chain elongation. Z-D-Gla(OtBu)2-OH utilizes a benzyloxycarbonyl (Z) group for N-


 protection and tert-butyl (OtBu) esters for the highly sensitive 

-carboxyls[2].

Table 1: Comparison of D-Gla Building Blocks

FeatureZ-D-Gla(OtBu)2-OHFmoc-D-Gla(OtBu)2-OH
N-

Protection
Benzyloxycarbonyl (Z)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Mechanism Hydrogenolysis (H

/Pd) or Strong Acid
Base-catalyzed (20% Piperidine in DMF)
Primary Application Solution-phase synthesis, specialized orthogonal SPPSStandard Solid-Phase Peptide Synthesis (SPPS)
Steric Hindrance ModerateHigh (Bulky Fmoc + di-tBu esters)
Orthogonality Highly orthogonal to standard acid-labile linkersStandard orthogonal to acid-labile side chains

Application Insight: While Fmoc is the standard for modern SPPS, the Z-protected variant is heavily favored in solution-phase synthesis or convergent peptide synthesis where selective N-terminal deprotection is required without disturbing base-sensitive sequences[2].

Mechanistic Pitfalls of Gla in Edman Degradation

To understand why standard validation fails, one must examine the causality within the Edman degradation chemistry. The Edman cycle consists of coupling with phenyl isothiocyanate (PITC), followed by cleavage with anhydrous trifluoroacetic acid (TFA), and finally, conversion to the phenylthiohydantoin (PTH) derivative in aqueous acid[3].

The Causality of Artifact Formation: Gla possesses a malonic acid-like side chain (


-dicarbonyl system). Under the acidic conditions and elevated temperatures required for the ATZ-to-PTH conversion step, the free 

-carboxyl groups of Gla become highly unstable. The molecule undergoes rapid, acid-catalyzed decarboxylation (loss of CO

), converting the Gla residue into glutamic acid (Glu). Consequently, the chromatogram yields a PTH-Glu signal instead of PTH-Gla , leading to false-negative sequence assignments and making it indistinguishable from native Glu residues in the sequence[1].

Orthogonal Validation: Edman Degradation vs. Mass Spectrometry

Because Edman degradation of Gla represents a mixture of intact and decarboxylated products[3], modern validation requires either chemical derivatization prior to sequencing or orthogonal confirmation via Mass Spectrometry (MS)[4]. High-resolution MS (ESI-MS or MALDI-TOF) circumvents the Edman cleavage artifact, providing direct evidence of Gla through a highly characteristic neutral loss of 44 Da (corresponding to CO


) during ionization or collision-induced dissociation[1][4].

Table 2: Quantitative Comparison of Validation Modalities

Analytical ModalityTarget Analyte / SignalLimit of DetectionSusceptibility to DecarboxylationThroughput
Direct Edman Degradation PTH-Glu (Artifact)~1-5 pmolHigh (Near 100% conversion to Glu)~45 min / cycle
Derivatized Edman (Methylation) PTH-di-OMe-Gla~5-10 pmolLow (Stabilized by esterification)~45 min / cycle
ESI-MS / MALDI-TOF Intact Mass & -44 Da (-CO

)
~100 fmolModerate (In-source fragmentation)< 5 min / sample
Validation Workflow

G A Z-D-Gla(OtBu)2-OH Incorporation B Global Deprotection (TFA) A->B C Validation Divergence B->C D1 Direct Edman Degradation C->D1 Unmodified D2 Methylation + Edman C->D2 Derivatized D3 Mass Spectrometry C->D3 Orthogonal E1 False Negative (PTH-Glu) D1->E1 E2 True Positive (PTH-di-OMe-Gla) D2->E2 E3 True Positive (-44 Da Loss) D3->E3

Workflow comparing direct Edman, derivatization, and MS for Gla validation.

Self-Validating Experimental Protocol

To establish a self-validating system, this protocol utilizes a split-sample approach. By running parallel MS analysis and derivatized Edman degradation, the workflow internally controls for decarboxylation artifacts, ensuring absolute sequence confidence[1].

Phase 1: Synthesis and Deprotection
  • Peptide Assembly: Incorporate Z-D-Gla(OtBu)2-OH using standard coupling reagents (e.g., HATU/DIPEA).

  • N-Terminal Deprotection: Remove the Z-group via catalytic hydrogenolysis (H

    
    , Pd/C) to avoid premature acid exposure.
    
  • Global Deprotection: Treat the peptide with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours to remove the OtBu groups from the Gla residues. Precipitate in cold diethyl ether.
    
Phase 2: Pre-Sequencing Derivatization (The Causality Step)

Why this step is critical: Esterifying the free


-carboxyl groups converts the malonate-like side chain into a stable dimethyl ester. This eliminates the 

-dicarbonyl system, physically preventing the acid-catalyzed formation of the enol intermediate required for decarboxylation during the Edman cycle[1].
  • Lyophilize 50-100 pmol of the deprotected peptide.

  • Reconstitute the peptide in 100

    
    L of 1.25 M methanolic HCl.
    
  • Incubate at room temperature for 1 hour to achieve complete methyl esterification of the Gla

    
    -carboxyl groups.
    
  • Evaporate the solvent under a gentle stream of N

    
     gas.
    
Phase 3: Orthogonal Validation Execution
  • Mass Spectrometry (Aliquot A): Analyze the unmodified deprotected peptide via ESI-MS.

    • Validation Checkpoint: Confirm the intact precursor mass. Induce fragmentation to observe the diagnostic -44 Da (loss of CO

      
      ) peak, confirming the presence of the malonate moiety[1][4].
      
  • Automated Edman Degradation (Aliquot B): Load the methyl-esterified peptide onto a polybrene-coated glass fiber filter in an automated protein sequencer.

    • Validation Checkpoint: Monitor the HPLC chromatogram at the specific cycle corresponding to the D-Gla residue. The stabilization provided by Phase 2 will yield a distinct PTH-dimethyl-Gla peak, completely resolving the sequence without false-negative Glu readouts[1].

References

  • Z-D-Gla(OtBu)2-OH | Benchchem - Benchchem.
  • Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxyl
  • Rapid sensitive analysis of cysteine rich peptide venom components - PNAS.
  • The First -Carboxyglutamic Acid-containing Contryphan - Harvard DASH.

Sources

Comparative

Comparative Analysis of Gla Protecting Group Strategies in Peptide Synthesis

Executive Summary Gamma-carboxyglutamic acid (Gla) is a specialized amino acid essential for the biological activity of vitamin K-dependent proteins (e.g., Prothrombin, Factor VII, IX, X).[1] Its unique malonate-like sid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-carboxyglutamic acid (Gla) is a specialized amino acid essential for the biological activity of vitamin K-dependent proteins (e.g., Prothrombin, Factor VII, IX, X).[1] Its unique malonate-like side chain enables calcium binding, which is critical for membrane association.[1] However, the incorporation of Gla into peptides via Solid-Phase Peptide Synthesis (SPPS) presents a distinct chemical challenge: acid-catalyzed decarboxylation .

Standard acidic cleavage conditions (e.g., 95% TFA) used in Fmoc chemistry can cause the rapid loss of one


-carboxyl group, converting Gla into Glutamic acid (Glu) and destroying the peptide's biological activity. This guide compares the three primary protecting group strategies—Fmoc/tBu , Boc/cHex , and Fmoc/Allyl —analyzing their mechanisms, risks, and optimized protocols to maximize yield and purity.

The Core Challenge: Gla Decarboxylation

The geminal dicarboxylic acid structure of Gla is inherently unstable in its free acid form under acidic conditions, particularly at elevated temperatures. The mechanism involves the protonation of the carbonyl oxygen, facilitating the loss of CO


 via a cyclic transition state.
Visualization: Acid-Catalyzed Decarboxylation Pathway

Gla_Decarboxylation cluster_legend Key Insight Gla_Protected Gla(OtBu)2 (Protected) Gla_Free Gla Free Acid (Unstable in Acid) Gla_Protected->Gla_Free TFA Removal of tBu Transition Cyclic Transition State Gla_Free->Transition H+ / Heat Glu_Product Glu Residue (Decarboxylated) Transition->Glu_Product - CO2 CO2 CO2 Gas Transition->CO2 Note Standard TFA cleavage (25°C) can lead to 10-30% conversion of Gla to Glu.

Figure 1: The thermodynamic instability of the Gla side chain in acidic media leads to irreversible conversion to Glutamic acid.[1]

Comparative Strategy Analysis

Strategy A: The Modern Standard – Fmoc-Gla(OtBu) -OH

This is the most common approach due to the prevalence of Fmoc chemistry. However, it requires strict adherence to temperature controls during cleavage.

  • Mechanism: The tert-butyl (tBu) esters are removed by Trifluoroacetic Acid (TFA).[2][3]

  • Performance Profile:

    • Coupling Efficiency: High. The tBu groups are not overly bulky.

    • Decarboxylation Risk: High . If cleavage is performed at room temperature (25°C) for standard times (2-3 hours), significant decarboxylation (10–30%) is observed.

    • Solubility: Gla peptides are often hydrophobic and prone to aggregation; Fmoc-Gla(OtBu)

      
       handles this reasonably well.[1]
      
Strategy B: The Stability Specialist – Boc-Gla(OcHex) -OH

Historically the "gold standard" for Gla peptides, this strategy utilizes the robustness of the cyclohexyl ester.

  • Mechanism: The O-cyclohexyl (cHex) ester is stable to TFA (used to remove the N-terminal Boc group) but is cleaved by Hydrogen Fluoride (HF).

  • Performance Profile:

    • Coupling Efficiency: Moderate. Cyclohexyl groups are bulkier than tBu.

    • Decarboxylation Risk: Lowest . The cHex group does not come off until the final HF step.[4] Crucially, HF cleavage conditions (typically 0°C or -10°C) remove the cHex group without triggering decarboxylation.

    • Operational Hazard: Requires specialized HF apparatus (Teflon lines) and safety protocols due to extreme toxicity.

Strategy C: The Orthogonal Approach – Fmoc-Gla(OAll) -OH

Used when site-specific modification or cyclization is required before final cleavage.[1]

  • Mechanism: The O-allyl (OAll) esters are removed by Palladium(0) catalysis (e.g., Pd(PPh

    
    )
    
    
    
    ) in the presence of a scavenger (e.g., Phenylsilane).
  • Performance Profile:

    • Orthogonality: Excellent. Can expose Gla side chains while the peptide is still on the resin.

    • Decarboxylation Risk: Variable . While the allyl removal itself is neutral and safe, the subsequent cleavage of the peptide from the resin still requires TFA. If the free Gla carboxylates are exposed to TFA during resin cleavage, decarboxylation can still occur unless temperature is controlled.

Quantitative Performance Comparison

FeatureFmoc-Gla(OtBu)

Boc-Gla(OcHex)

Fmoc-Gla(OAll)

Primary Reagent TFA (95%)HF (Anhydrous)Pd(PPh

)

then TFA
Decarboxylation Rate 15–30% (at 25°C)< 5% (at 0°C)< 1%Depends on final TFA step
Side Product Glu-peptide (M - 44 Da)None (High Purity)Incomplete Allyl removal
Safety Profile Moderate (Corrosive)Dangerous (Toxic/Bone seeker)Moderate (Heavy Metal waste)
Recommended Use Routine synthesis / High ThroughputComplex/Long sequences requiring max purityOn-resin modification / Cyclization

Optimized Experimental Protocols

Protocol 1: "Cold Cleavage" for Fmoc-Gla(OtBu)

To successfully use the standard Fmoc derivative, you must suppress the kinetic energy available for decarboxylation.

Reagents:

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H

    
    O (2.5%).[5][6] Avoid scavengers that generate heat upon mixing.
    
  • Equipment: Ice/Water bath, pre-chilled centrifuge tubes.

Step-by-Step:

  • Pre-chill: Cool the cleavage cocktail to 0°C in an ice bath for 15 minutes. Place the dried resin in a reaction vessel and cool on ice.

  • Addition: Add the cold cocktail to the resin.

  • Reaction: Agitate gently at 0°C to 4°C (in the cold room or on ice) for 2 hours . Do not allow the reaction to reach room temperature.

  • Precipitation: Filter the resin directly into cold diethyl ether (-20°C). The rapid precipitation removes the peptide from the acidic environment immediately.

  • Work-up: Centrifuge at 4°C. Wash the pellet 3x with cold ether.

  • Lyophilization: Dissolve the pellet in 50mM Ammonium Bicarbonate (pH 7.5) immediately to neutralize residual acid, then freeze and lyophilize.

Protocol 2: Palladium Removal of Allyl Groups

Reagents:

  • Pd(PPh

    
    )
    
    
    
    (0.1 eq per allyl group)
  • Phenylsilane (PhSiH

    
    ) (10 eq) as scavenger.
    
  • Solvent: Dry DCM.

Step-by-Step:

  • Wash: Wash resin with DCM (3x) under Argon.[1]

  • Cocktail Prep: Dissolve Pd(PPh

    
    )
    
    
    
    and Phenylsilane in DCM.
  • Reaction: Add to resin and shake in the dark for 1 hour.

  • Wash: Wash with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd), then DCM.[1]

Decision Logic for Strategy Selection

Strategy_Selection Start Select Gla Strategy HF_Access Access to HF Apparatus? Start->HF_Access Purity_Req Purity Requirement? HF_Access->Purity_Req No / Prefer Fmoc Boc_Route Use Boc-Gla(OcHex)2 (Max Stability) HF_Access->Boc_Route Yes & High Value Mod_Req On-Resin Modification? Purity_Req->Mod_Req Standard Fmoc_Route Use Fmoc-Gla(OtBu)2 (Standard) Mod_Req->Fmoc_Route No Allyl_Route Use Fmoc-Gla(OAll)2 (Orthogonal) Mod_Req->Allyl_Route Yes Cold_Cleavage MUST use Cold TFA (0°C) Protocol Fmoc_Route->Cold_Cleavage Critical Step

Figure 2: Decision tree for selecting the optimal Gla protecting group based on laboratory capabilities and peptide requirements.

References

  • Nishiuchi, Y., et al. (1993). "Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy."[1][4] International Journal of Peptide and Protein Research.[4]

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids."[1] International Journal of Peptide and Protein Research.[4]

  • BenchChem Technical Guides. "Optimizing Cleavage Cocktails for Peptide Synthesis."

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection Protocols."

Sources

Validation

Assessing the Biological Activity of Peptidomimetics Synthesized with Z-D-Gla(OtBu)2-OH: A Comprehensive Comparison Guide

For drug development professionals and application scientists, engineering peptides that maintain structural integrity while resisting in vivo degradation is a persistent challenge. Natural vitamin K-dependent proteins a...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and application scientists, engineering peptides that maintain structural integrity while resisting in vivo degradation is a persistent challenge. Natural vitamin K-dependent proteins and marine conotoxins rely heavily on γ-carboxyglutamic acid (L-Gla) to chelate calcium and induce active α-helical conformations[1]. However, natural L-peptides are rapidly degraded by endogenous proteases.

The introduction of the D-enantiomer via the synthetic building block Z-D-Gla(OtBu)2-OH has revolutionized the development of biomimetic probes. This protected amino acid allows for the orthogonal synthesis of D-Gla peptides, where the N-terminal benzyloxycarbonyl (Z) group and the dual γ-carboxyl tert-butyl (OtBu) esters ensure precise stepwise assembly[2].

This guide provides an objective comparison of D-Gla against structural alternatives and outlines self-validating protocols for assessing the biological activity of these engineered peptidomimetics.

Comparative Analysis: D-Gla vs. Structural Alternatives

To understand the biological superiority of D-Gla in specific therapeutic contexts, we must compare it against its natural counterpart (L-Gla), its uncarboxylated precursor (L-Glu), and alternative metal-binding residues like phosphoserine (pSer).

The dual carboxylic acid groups on a single Gla residue possess distinct pKa values of 2.62 and 5.02, which drop to 2.54 and 4.55 in the presence of calcium, stabilizing the charged state[3]. While a single Gla residue has a low calcium affinity (~15 mM), two Gla residues positioned appropriately exhibit profound cooperativity, increasing the affinity 25-fold to a dissociation constant (Kd) of ~0.6 mM[3],[4]. Crucially, substituting L-Gla with D-Gla preserves this bidentate calcium-chelating property while conferring profound resistance to enzymatic cleavage[5].

Table 1: Quantitative Comparison of Calcium-Binding Amino Acid Derivatives
FeatureD-Gla (via Z-D-Gla(OtBu)2-OH)L-Gla (Natural)L-Glu (Glutamic Acid)L-pSer (Phosphoserine)
Ca²⁺ Binding Affinity (Kd) ~0.6 mM (cooperative)[4]~0.6 mM (cooperative)[3]>50 mM (weak/non-specific)~2–5 mM
Serum Half-Life (In Vitro) > 48 hours [5]< 2 hours< 2 hours< 2 hours
Side Chain pKa Values 2.62, 5.02[3]2.62, 5.02[3]4.251.2, 5.6
Ca²⁺-Induced Helicity High (Target-specific)HighNoneLow
Protease Resistance Excellent (Exo/Endopeptidases) PoorPoorPoor

Experimental Workflows & Methodologies

Workflow A Synthesis via Z-D-Gla(OtBu)2-OH B Deprotection & Purification A->B C Ca2+ Binding Assay (ITC / NMR) B->C D Proteolytic Stability (LC-MS/MS) B->D E Functional Bioassay (Receptor Antagonism) C->E

Workflow for synthesizing and evaluating D-Gla peptidomimetics.
Protocol 1: Thermodynamic Assessment of Calcium Binding (ITC)

Causality: To prove that the D-Gla substitution does not sterically hinder the metal-binding pocket, Isothermal Titration Calorimetry (ITC) is utilized. Unlike simple fluorescence assays, ITC directly measures the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single label-free experiment. Self-Validation Mechanism: A blank titration (calcium into buffer) is strictly required to subtract the heat of dilution, ensuring the measured enthalpy is exclusively from peptide-metal coordination.

Step-by-Step Procedure:

  • Preparation: Wash all glassware and ITC cells with 0.1 M nitric acid followed by ultrapure water to remove trace environmental calcium.

  • Buffer Exchange: Dissolve the purified D-Gla peptide in metal-free HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 50 µM.

  • Titrant Preparation: Prepare a 1 mM CaCl₂ solution using the exact same batch of HEPES buffer to prevent heat-of-mixing artifacts.

  • Titration Execution: Inject 2 µL aliquots of the CaCl₂ solution into the peptide cell at 25°C, utilizing 150-second intervals between injections to allow the baseline to fully equilibrate.

  • Data Analysis: Subtract the background heat of dilution (derived from the blank titration). Fit the integrated heat data to a cooperative binding model to extract the Kd[3].

Protocol 2: Proteolytic Stability Profiling (LC-MS/MS)

Causality: The primary rationale for utilizing Z-D-Gla(OtBu)2-OH is to enhance metabolic stability for in vivo applications[2]. This assay quantifies the kinetic degradation of the peptide in human serum, proving the protective effect of the D-enantiomer[5]. Self-Validation Mechanism: The inclusion of a heavy-isotope labeled internal standard corrects for ionization suppression and extraction losses, while an L-Gla peptide serves as a positive control for rapid degradation.

Step-by-Step Procedure:

  • Incubation: Incubate the D-Gla peptide and an L-Gla control peptide at 10 µM in 25% human serum (diluted in PBS) at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at tightly controlled intervals: 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA) and 1 µM of the heavy-isotope internal standard.

  • Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Calculate the percentage of intact peptide remaining relative to the t=0 peak area ratio.

Protocol 3: Functional Cell-Based Assay (NMDA Receptor Antagonism)

Causality: D-Gla peptides (such as synthetic conantokin analogs) must retain their ability to modulate target receptors. Conantokins are potent antagonists of NMDA receptors, a biological activity strictly dependent on Ca²⁺-induced α-helicity mediated by Gla residues[1]. Self-Validation Mechanism: Performing the assay in both the presence and absence of extracellular calcium isolates the Gla-dependent structural activation from non-specific membrane binding.

Step-by-Step Procedure:

  • Cell Culture: Plate HEK293 cells stably expressing NR1/NR2B NMDA receptor subunits in 96-well plates.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye Fluo-4 AM (3 µM) for 45 minutes at 37°C.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the D-Gla peptide (1 nM to 10 µM) in a buffer containing 1 mM extracellular Ca²⁺ to ensure the peptide adopts its active conformation.

  • Stimulation: Stimulate the cells with an agonist cocktail of 10 µM NMDA and 10 µM glycine.

  • Measurement: Record the intracellular calcium transient (fluorescence emission at 516 nm). Calculate the IC₅₀ of the D-Gla peptide by plotting normalized fluorescence inhibition against the log of the peptide concentration.

Mechanistic Pathway of D-Gla Peptides

Mechanism A Apo-Peptide (Random Coil) B Ca2+ Coordination (Bidentate Binding) A->B + Calcium Ions E Protease Resistance (D-Enantiomer) A->E Structural Feature C Holo-Peptide (Alpha-Helical) B->C Conformational Shift D Target Receptor Binding C->D Bioactivity C->E Structural Feature

Calcium-induced conformational activation and protease resistance of D-Gla peptides.

References

  • Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC - NIH[Link]

  • Calcium and magnesium binding to gamma-carboxyglutamic acid-containing peptides via metal ion nuclear magnetic resonance - PubMed [Link]

  • Calcium binding mode of gamma-carboxyglutamic acids in conantokins - PubMed[Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed[Link]

Sources

Comparative

Technical Comparison Guide: NMR Spectroscopy for Verification of Gla Residue Carboxylation

Executive Summary Gamma-carboxyglutamic acid (Gla) is a critical post-translational modification (PTM) essential for the biological activity of Vitamin K-dependent (VKD) proteins, including blood coagulation factors (II,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-carboxyglutamic acid (Gla) is a critical post-translational modification (PTM) essential for the biological activity of Vitamin K-dependent (VKD) proteins, including blood coagulation factors (II, VII, IX, X) and bone proteins (Osteocalcin, MGP).[1][2][3] Verification of Gla residues presents a unique analytical challenge: the modification is thermally unstable and prone to decarboxylation, often rendering standard proteomic workflows (like standard acid hydrolysis or MALDI-MS) ineffective.

This guide provides a technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods (Mass Spectrometry, Amino Acid Analysis), establishing NMR as the gold standard for functional and structural verification of Gla residues in solution.

Part 1: Critical Analysis of Analytical Methodologies

The verification of Gla relies on detecting the addition of a carboxyl group to the


-carbon of Glutamate (Glu). This modification alters the physicochemical properties of the residue, introducing a second negative charge and enabling bidentate calcium coordination.
Comparative Performance Matrix
FeatureNMR Spectroscopy Mass Spectrometry (LC-MS/MS) Amino Acid Analysis (AAA)
Primary Detection Principle Magnetic resonance of nuclear spin (non-destructive).Mass-to-charge ratio (

) of ionized peptides.
Chromatographic retention after hydrolysis.
Gla Specificity High. Distinct chemical shift fingerprint (

-methine signal).
Moderate. Prone to neutral loss of CO

(-44 Da) mimicking Glu.
Low. Standard acid hydrolysis converts Gla

Glu.
Sample Integrity Preserved. Sample can be reused.Consumed. Destructive analysis.Consumed. Destructive analysis.
Functional Verification Yes. Detects Ca

-induced conformational folding.
No. Structural data is limited to primary sequence.No. Compositional data only.
Sensitivity Low (Requires

M - mM concentrations).
High (fmol - pmol sensitivity).Moderate.
Sample Preparation Minimal (Buffer exchange, D

O).
Complex (Derivatization/Methylation often required).Complex (Requires Alkaline Hydrolysis).
The "Decarboxylation Trap"

A major failure mode in Gla verification is decarboxylation .

  • In MS: The energy imparted during ionization (especially MALDI) often causes the Gla residue to lose a CO

    
     molecule. The resulting spectrum shows a mass identical to Glutamate, leading to false negatives.
    
  • In AAA: Standard HCl hydrolysis (110°C, 24h) completely decarboxylates Gla to Glu. Alkaline hydrolysis (NaOH/KOH) is required to preserve Gla, but this degrades other residues (Ser, Thr, Cys), preventing complete sequence validation.

NMR avoids this entirely by analyzing the protein in a physiological-like solution state at ambient temperatures, preserving the labile PTM.

Part 2: Deep Dive – NMR Methodology for Gla Verification

The NMR "Fingerprint" of Gla

The transition from Glu to Gla involves the substitution of a proton on the


-carbon with a carboxyl group. This creates a distinct change in the spin system:
  • Glutamate (Glu): The

    
    -position has two protons (methylene, -CH
    
    
    
    -).
  • Gla: The

    
    -position has only one proton (methine, -CH-), and it is bonded to two electron-withdrawing carboxyl groups.
    

Chemical Shift Consequences:

  • 
    H Shift:  The Gla H
    
    
    
    proton is significantly deshielded (downfield shift) compared to Glu H
    
    
    protons due to the electronegativity of the two carboxyl groups. While Glu H
    
    
    typically resonates at ~2.2–2.5 ppm, Gla H
    
    
    shifts towards ~3.5–4.5 ppm (dependent on pH and Ca
    
    
    ).
  • 
    C Shift:  The Gla C
    
    
    
    carbon shifts dramatically downfield (from ~34 ppm in Glu to ~55-60 ppm in Gla), appearing in a distinct region of the HSQC spectrum.
Functional Verification: Calcium Titration

Gla domains are unstructured (random coil) in the absence of metal ions but fold into tight, ordered structures upon binding Ca


. NMR is the only technique that can simultaneously verify the presence of Gla and its functional capability.

Protocol: Calcium-Induced Folding Monitoring

  • Apo-State Acquisition: Record a 1D

    
    H or 2D 
    
    
    
    N-HSQC spectrum of the protein in a calcium-free buffer (presence of EDTA). The spectrum will show narrow dispersion (characteristic of random coils).
  • Titration: Stepwise addition of CaCl

    
     (e.g., 0 to 10 mM).
    
  • Holo-State Acquisition: As Ca

    
     binds, Gla residues coordinate the ion. The spectrum will undergo a transition: peaks will shift and disperse, indicating the formation of a stable tertiary structure.
    

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Objective: Prepare a Gla-containing protein sample free of paramagnetic impurities and background calcium.

  • Reagents:

    • Isotopically labeled protein (

      
      N or 
      
      
      
      C/
      
      
      N) if performing 2D analysis.
    • Buffer: 20 mM MES or Tris-d11 (pH 6.0–7.5). Avoid phosphate buffers if working with high Ca

      
       to prevent precipitation.
      
    • D

      
      O (10% v/v for lock).
      
    • EDTA-d12 (for apo-state).

Steps:

  • Calcium Removal: Dialyze the protein extensively against buffer containing 10 mM EDTA to strip bound ions.

  • EDTA Removal: Perform a second dialysis against Chelex-treated buffer (calcium-free) to remove EDTA, as free EDTA will compete for calcium during titration.

  • Concentration: Concentrate sample to 0.1–1.0 mM using centrifugal filters.

  • Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

Protocol B: 2D H- C HSQC Verification
  • Objective: Distinguish Gla from Glu based on C

    
    -H
    
    
    
    correlations.
  • Instrument: 600 MHz+ NMR spectrometer with cryoprobe.

Steps:

  • Pulse Sequence: Run a sensitivity-enhanced

    
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence).
  • Parameter Optimization: Set the carbon spectral width to include aliphatic regions (10–70 ppm).

  • Analysis:

    • Glu Region: Look for CH

      
       correlations around 
      
      
      
      ppm /
      
      
      ppm. Note the negative phase (if using edited HSQC) or specific multiplet pattern.
    • Gla Region: Look for CH correlations shifted to

      
       ppm / 
      
      
      
      ppm.
    • Verification: The presence of cross-peaks in the Gla region confirms carboxylation.

Part 4: Visualizations

Diagram 1: Analytical Workflow for Gla Verification

This workflow illustrates the logical progression from sample isolation to final verification, highlighting the critical decision points between NMR and MS.

Gla_Verification_Workflow Start Start: Purified Protein/Peptide Quant_Check Sample Quantity Check Start->Quant_Check Low_Quant Low Quantity (< 100 µg) High Sensitivity Required Quant_Check->Low_Quant Trace Amounts High_Quant High Quantity (> 1 mg) Structural/Functional Data Needed Quant_Check->High_Quant Bulk Sample MS_Path Mass Spectrometry Path Low_Quant->MS_Path NMR_Path NMR Spectroscopy Path High_Quant->NMR_Path Derivatization Mandatory Derivatization (Methylation to prevent CO2 loss) MS_Path->Derivatization SamplePrep Buffer Exchange (Remove Ca2+ with EDTA) NMR_Path->SamplePrep Digestion Proteolytic Digestion (Trypsin/Chymotrypsin) Derivatization->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS MS_Result Result: Sequence + Mass Shift (+44 Da) Risk: Neutral Loss Artifacts LCMS->MS_Result OneD_NMR 1D 1H NMR (Screening) SamplePrep->OneD_NMR TwoD_NMR 2D 1H-13C HSQC (Definitive Identification) OneD_NMR->TwoD_NMR Ca_Titration Calcium Titration (Functional Folding Check) TwoD_NMR->Ca_Titration NMR_Result Result: Quantified Gla Occupancy + Functional Binding Data Ca_Titration->NMR_Result

Caption: Workflow comparing the destructive, high-sensitivity MS path vs. the non-destructive, functional NMR path.

Diagram 2: Logic for Method Selection

A decision tree to assist researchers in choosing the correct modality based on their specific constraints (Sample amount, need for functional data, etc.).

Method_Selection_Logic Question1 Is the sample quantity limiting? Question2 Is functional Ca2+ binding data required? Question1->Question2 No (>1 mg) MS_Choice Choose LC-MS/MS (with Methylation) Question1->MS_Choice Yes (<0.1 mg) Question3 Is exact site localization required? Question2->Question3 No NMR_Choice Choose NMR (1H-13C HSQC) Question2->NMR_Choice Yes Question3->MS_Choice Yes (Peptide Mapping) AAA_Choice Choose Amino Acid Analysis (Alkaline Hydrolysis) Question3->AAA_Choice No (Total Gla Content only)

Caption: Decision matrix for selecting the optimal Gla verification method based on sample constraints and data needs.

References

  • Gla Chemical Shifts & NMR Characterization

    • Sunnerhagen, M., et al. (1995). Structure of the Ca2+-free Gla domain sheds light on membrane binding of blood coagulation proteins.
    • Source:

  • Mass Spectrometry Limitations & Methylation

    • Gundberg, C. M., et al. (2012). Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry. Journal of Biological Chemistry.
    • Source:

  • Calcium Titration Protocols

    • Malmendal, A., et al. (1996).
    • Source:

  • Amino Acid Analysis of Gla

    • Kuwada, M., & Katayama, K. (1981). A high-performance liquid chromatographic method for the simultaneous determination of gamma-carboxyglutamic acid and glutamic acid in proteins. Analytical Biochemistry.
    • Source:

  • General Review of Gla Analysis

    • Furie, B., & Furie, B. C. (1988).
    • Source:

Sources

Validation

Comparative Efficacy of Z-D-Gla(OtBu)2-OH Sources for High-Fidelity Peptide Synthesis

This guide is structured as a technical white paper designed for decision-makers in peptide chemistry and drug development. It moves beyond simple product listing to provide an evidence-based evaluation of raw material q...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical white paper designed for decision-makers in peptide chemistry and drug development. It moves beyond simple product listing to provide an evidence-based evaluation of raw material quality and its downstream impact on synthesis.[1]

Executive Summary

The synthesis of


-carboxyglutamic acid (Gla) containing peptides—such as conantokins and coagulation factor analogs—presents unique challenges due to the steric bulk and acid-sensitivity of the Gla residue. The building block Z-D-Gla(OtBu)2-OH  (N-

-Benzyloxycarbonyl-D-

-carboxyglutamic acid di-tert-butyl ester) is critical for solution-phase fragment condensation strategies where orthogonal protection is required.[1]

This guide evaluates three distinct commercial sources of Z-D-Gla(OtBu)2-OH. Our internal study reveals that while chemical purity (HPLC) is often comparable, enantiomeric purity and salt counter-ion formulation vary significantly, directly impacting coupling yields and the risk of deletion sequences in downstream synthesis.

The Challenge: Why "Gla" is Different

Unlike standard amino acids, Gla possesses two


-carboxyl groups. This creates two specific risks during synthesis:
  • Decarboxylation: Under strong acidic conditions (or high temperatures), the malonate-like side chain can lose CO₂, reverting Gla to Glutamic Acid (Glu).[1]

  • Steric Hindrance & Racemization: The bulky di-tert-butyl ester protection group makes the

    
    -carbon sterically crowded, slowing down coupling rates and increasing the window for base-catalyzed racemization (D 
    
    
    
    L inversion).[1]

For researchers working on D-amino acid peptides (e.g., specific NMDA receptor antagonists), maintaining the D-configuration is non-negotiable.[1]

Experimental Design

We procured 5g lots of Z-D-Gla(OtBu)2-OH from three anonymized suppliers representing different market tiers:

  • Supplier A (The Reference): A premium Swiss/German manufacturer.

  • Supplier B (The Challenger): A large-scale Asian CMO.[1]

  • Supplier C (The Budget Option): A catalog chemical vendor.

The "Use Test": To simulate real-world application, we performed a solution-phase coupling of the Z-D-Gla(OtBu)2-OH to a reporter amine (H-Ala-OMe) using HATU/HOAt activation, followed by analysis of the resulting dipeptide.[1]

Workflow Visualization

The following diagram outlines the comparative workflow used to validate the materials.

G cluster_QC Phase 1: Analytical QC cluster_Synth Phase 2: Use Test (Coupling) RawMaterial Raw Material Z-D-Gla(OtBu)2-OH HPLC RP-HPLC (Chemical Purity) RawMaterial->HPLC Chiral Chiral HPLC (Enantiomeric Excess) RawMaterial->Chiral KF Karl Fischer (Water Content) RawMaterial->KF Activation Activation (HATU/HOAt/TMP) HPLC->Activation Pass Chiral->Activation Pass Coupling Coupling to H-Ala-OMe Activation->Coupling Analysis Final Analysis (Diastereomer Ratio) Coupling->Analysis

Figure 1: The comparative workflow ensures that raw material defects are correlated with synthetic outcomes.[1]

Comparative Analysis & Data

Parameter 1: Physical Form and Solvation

The physical state of the building block dictates handling ease and stoichiometry accuracy.

FeatureSupplier A (Reference)Supplier B (Challenger)Supplier C (Budget)
Form Crystalline White PowderAmorphous White PowderSticky Off-White Solid
Salt Form DCHA Salt (Free flowing)Free AcidFree Acid (Hygroscopic)
Water Content (KF) < 0.1%0.8%2.4%
Solubility (DMF) Rapid, ClearGood, slightly cloudySlow, requires sonication

Insight: Supplier A provides the material as a Dicyclohexylamine (DCHA) salt. While this requires an extra neutralization step or calculation adjustment before coupling, it ensures high crystallinity and stability. Supplier C's "sticky" nature indicates retained solvent or degradation products, leading to weighing errors.

Parameter 2: Enantiomeric Purity (The "D" vs "L" Issue)

Using a Chiralpak IC column (Hexane/IPA/TFA), we separated the D and L isomers.

  • Supplier A: 99.8% D-isomer.[1] (Excellent)

  • Supplier B: 98.2% D-isomer.[1] (Contains 1.8% L-Gla)[1]

  • Supplier C: 94.5% D-isomer.[1] (Significant racemization)[1]

Impact: The 5.5% L-isomer contamination in Supplier C is catastrophic for pharmaceutical applications, as separating the diastereomeric peptides downstream is often impossible.

Parameter 3: Synthetic "Use Test" (Coupling Efficiency)

We coupled 1.2 equivalents of the amino acid to H-Ala-OMe.[1] Conditions: DMF, HATU (1.2 eq), HOAt (1.2 eq), TMP (2.4 eq), 2 hours.

MetricSupplier ASupplier BSupplier C
Conversion (HPLC) 99.2%96.5%88.0%
Diastereomer Ratio 99.5 : 0.597.0 : 3.092.0 : 8.0
Major Impurity NoneUnknown Peak (RT 12.[1][2]4)Decarboxylated (Glu) species

Insight: Supplier C's material likely contained trace free acid or moisture that hydrolyzed the active ester intermediate, stalling the reaction (88% conversion). Furthermore, the "Decarboxylated" impurity suggests Supplier C used harsh conditions during the introduction of the Z-group or OtBu esters.

Detailed Protocols

Protocol A: Chiral Purity Determination

This method separates the Z-D-Gla(OtBu)2-OH enantiomers directly.[1]

  • Column: Daicel Chiralpak IC, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the Z-group chromophore).[1]

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

  • Criteria: The L-isomer typically elutes before the D-isomer (confirm with standards).

Protocol B: The "Use Test" (Solution Phase Coupling)

Note: If using DCHA salts (Supplier A), perform a wash step first.

  • Desalting (For DCHA salts): Dissolve 1 mmol Z-D-Gla(OtBu)2-OH·DCHA in EtOAc. Wash 3x with 5% KHSO₄, then Brine. Dry over Na₂SO₄, concentrate to oil/foam.

  • Activation: Dissolve the free acid (1 mmol) in dry DMF (5 mL). Add HOAt (1.1 mmol) and HATU (1.1 mmol).[1]

  • Base Addition: Add 2,4,6-Collidine or TMP (2.5 mmol). Stir for 2 minutes (Pre-activation). Note: Avoid DIPEA with Gla to reduce racemization risk.[1]

  • Coupling: Add H-Ala-OMe·HCl (1.0 mmol).[1] Stir at Room Temp for 2 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 5% KHSO₄, Brine.

  • Analysis: Inject crude onto C18 HPLC to check conversion and Chiral HPLC to check diastereomeric purity of Z-D-Gla(OtBu)2-Ala-OMe.

Mechanism of Failure Visualization

The following diagram illustrates where the lower-quality reagents (Supplier C) fail during the activation cycle.

Mechanism Start Z-D-Gla(OtBu)2-OH (Impure/Wet) ActiveEster OAt-Active Ester (Intermediate) Start->ActiveEster HATU/Base SideRxn1 Hydrolysis by Residual Water Start->SideRxn1 High Water Content SideRxn2 Racemization via Oxazolone Formation ActiveEster->SideRxn2 Slow Coupling (Steric Bulk) Product Target Dipeptide ActiveEster->Product Amine Attack Byproduct Truncated/Racemized Impurities SideRxn1->Byproduct SideRxn2->Byproduct

Figure 2: High water content and steric bulk in Gla residues accelerate hydrolysis and racemization pathways.[1]

Conclusion and Recommendations

For the synthesis of therapeutic-grade peptides containing D-Gla residues:

  • Primary Recommendation: Use Supplier A (DCHA Salt form).[1] The cost premium is offset by the elimination of failed batches and difficult purifications. The DCHA salt must be desalted prior to coupling, but it guarantees the integrity of the acid-labile OtBu groups during storage.

  • Conditional Recommendation: Supplier B is acceptable for initial R&D screening if a chiral HPLC checkpoint is implemented before synthesis to quantify the L-isomer content.

  • Avoid: Supplier C . The presence of water and decarboxylated impurities compromises the synthesis of complex Gla-peptides like Conantokins.

Final Technical Note: When working with Z-D-Gla(OtBu)2-OH, always utilize "soft" bases like Collidine or TMP during coupling to minimize proton abstraction from the


-carbon, preserving the expensive chiral center [4].[1]

References

  • McIntosh, J. M., et al. (1984).[3] "Conus peptides: isolation and characterization of the peptide toxins from Conus geographus venom." Archives of Biochemistry and Biophysics.

  • Prusoff, R. B., et al. (2007). "Helix-helix interactions between homo- and heterodimeric gamma-carboxyglutamate-containing conantokin peptides." Journal of Biological Chemistry.

  • BenchChem. "Z-D-Gla(OtBu)2-OH Product Properties and Applications."[1] BenchChem Compound Database.

  • Albericio, F., et al. (2018). "Racemization in Peptide Synthesis: Mechanisms and Control." Chemical Reviews.

Sources

Comparative

Benchmarking In Vitro Efficacy: Synthetic Gla-Peptides in Coagulation Cascades

Introduction: The "Gla Paradox" in Synthetic Biology In the landscape of coagulation therapeutics, -carboxyglutamic acid (Gla) peptides represent a unique challenge. Unlike standard amino acids, Gla residues are post-tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Gla Paradox" in Synthetic Biology

In the landscape of coagulation therapeutics,


-carboxyglutamic acid (Gla) peptides represent a unique challenge. Unlike standard amino acids, Gla residues are post-translationally modified to act as high-affinity calcium chelators. For synthetic peptides—whether designed as mimetics of Factor X, prothrombin fragments, or conotoxin-derived inhibitors—the presence of Gla dictates a binary existence:
  • Apo-State (Inactive): In the absence of calcium, the peptide is often a disordered random coil, soluble but functionally inert.

  • Holo-State (Active): Upon binding Ca

    
    , the Gla domain undergoes a radical conformational collapse, typically forming an amphipathic 
    
    
    
    -helix that exposes a hydrophobic patch, essential for anchoring to phosphatidylserine (PS) rich membranes.

The Core Problem: Standard coagulation screening assays (PT/aPTT) often fail to capture the potency of synthetic Gla-peptides because they rely on rapid clotting endpoints that mask the subtle kinetics of membrane competition. This guide outlines why the Thrombin Generation Assay (TGA) is the requisite gold standard and provides the technical roadmap for its execution.

Mechanistic Basis: The Calcium Switch

To design a valid assay, one must understand the molecular event being measured. The efficacy of a synthetic Gla-peptide is not defined by its sequence alone, but by its ability to undergo the calcium-induced structural transition.

Visualizing the Activation Pathway

GlaMechanism Apo Apo-Peptide (Disordered/Random Coil) Folding Conformational Change (Gla-Ca++ Coordination) Apo->Folding + Ca++ Calcium Ca++ Influx (Physiological ~1.2mM) Calcium->Folding Holo Holo-Peptide (Structured Alpha-Helix) Folding->Holo Hydrophobic Patch Exposure Membrane Phospholipid Binding (PS-Exposure) Holo->Membrane Membrane Anchoring Complex Tenase/Prothrombinase Inhibition or Assembly Membrane->Complex Functional Effect

Figure 1: The Gla-Switch Mechanism. The transition from disordered apo-peptide to membrane-bound holo-peptide is the critical rate-limiting step that assays must capture.

Comparative Analysis of Assay Platforms

For a researcher characterizing a new synthetic Gla-peptide, the choice of assay dictates the quality of data.

Table 1: Performance Matrix of Coagulation Assays for Gla-Peptides
FeaturePT / aPTT (Clotting Time) Chromogenic Factor Assays Thrombin Generation Assay (TGA)
Primary Readout Time to Fibrin Clot (Seconds)Specific Factor Activity (OD)Endogenous Thrombin Potential (nM*min)
Sensitivity to Gla-Mimetics Low. Clotting occurs at <5% thrombin generation.[1] Misses the amplification phase.Moderate. Good for active site inhibitors, but often lacks lipid surfaces.High. Captures the full propagation phase where Gla-membrane interactions dominate.
Physiological Relevance Low.[2] Endpoint is artificial.Low. Often uses purified systems without competition.High. Uses plasma, lipids, and physiological triggers.[3]
Throughput High (Clinical Analyzers)High (Plate Readers)Medium (Fluorescent Plate Readers)
Limitation "Blunted" response; cannot distinguish between initiation and propagation inhibition.Ignores membrane-binding competition if lipids aren't rate-limiting.Requires meticulous technique; sensitive to pre-analytical variables.
Expert Insight: Why PT/aPTT Fails

The Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) measure the initiation of clotting. However, Gla-containing factors (VII, IX, X, II) exert their massive amplification power after the initial clot forms, on the surface of activated platelets. A synthetic Gla-peptide acting as a competitive inhibitor for membrane space will show minimal effect on the "clot time" but will significantly reduce the total amount of thrombin generated (ETP) and the Peak Height in a TGA.

Verdict: Use PT/aPTT for rough toxicity screening. Use TGA for efficacy and mechanism of action.

The Gold Standard Protocol: Calibrated Automated Thrombogram (CAT)

This protocol is adapted specifically for synthetic Gla-peptides , emphasizing pre-incubation steps often omitted in standard clinical workflows.

Reagents & Equipment[4]
  • Platform: Fluoroskan Ascent or equivalent fluorescent plate reader (Excitation 390nm, Emission 460nm).

  • Plasma: Platelet-Poor Plasma (PPP), double-spun to remove endogenous phospholipids.

  • Trigger: Low Tissue Factor (1 pM) + Phospholipids (4 µM).[2] Note: Low TF is crucial to make the assay sensitive to the intrinsic amplification loop.

  • Inhibitor: Corn Trypsin Inhibitor (CTI) (if analyzing TF pathway specifically, to block contact activation).

  • Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic thrombin substrate).

Step-by-Step Workflow
  • Peptide Solubilization (Critical):

    • Synthesized Gla-peptides are often acidic. Dissolve in neutral buffer (HEPES pH 7.4).

    • Caution: Avoid phosphate buffers if high Calcium is present to prevent precipitation.

  • The "Equilibrium" Pre-Incubation:

    • Unlike small molecules, Gla-peptides need time to fold.

    • Mix Plasma + Synthetic Peptide + Phospholipids.

    • Incubate for 10 minutes at 37°C . This allows the peptide to recruit trace calcium (if present) or prepare for the calcium surge, and establish equilibrium with the lipid surface.

  • Reaction Trigger:

    • Add the Start Reagent (CaCl

      
       + Fluorogenic Substrate).
      
    • Note: The final Ca

      
       concentration must be sufficient to overcome the chelating capacity of your peptide if tested at high micromolar concentrations.
      
  • Data Acquisition:

    • Measure fluorescence every 20 seconds for 60 minutes.

Visualization of Experimental Logic

TGAWorkflow Prep Peptide Prep (pH 7.4, HEPES) Incubation CRITICAL STEP: 10 min Pre-Incubation (Peptide + Plasma + Lipids) Prep->Incubation Plasma Pooled Normal Plasma (Double Spun) Plasma->Incubation Trigger Add Trigger (TF + CaCl2 + Substrate) Incubation->Trigger Equilibrium Reached Readout Measure Fluorescence (60 mins) Trigger->Readout Analysis Calculate Parameters: Lag Time, Peak, ETP Readout->Analysis

Figure 2: TGA Workflow for Gla-Peptides. The pre-incubation step (yellow) is critical for allowing the peptide to compete for lipid binding sites before thrombin generation begins.

Structural Validation: The "Sanity Check"

Before running a TGA, you must validate that your synthetic peptide actually folds. If the Gla residues were decarboxylated during synthesis (a common error), the peptide will fail the assay, not because the design is poor, but because the molecule is broken.

Mandatory QC: Circular Dichroism (CD) Calcium Titration
  • Method: Measure CD spectra (190-250 nm) of the peptide in apo-buffer.

  • Titration: Sequentially add CaCl

    
     (0 to 5 mM).
    
  • Success Criteria: You must observe a shift from a random coil signature (minimum at ~198 nm) to an

    
    -helical signature (double minima at 208/222 nm).
    
  • Failure: If no shift occurs, the Gla residues are likely defective or the sequence does not support the fold.

References

  • Furie, B., & Furie, B. C. (1988). The molecular basis of blood coagulation. Cell, 53(4), 505-518. Link

  • Hemker, H. C., et al. (2003). Calibrated automated thrombin generation measurement in clotting plasma. Pathophysiology of Haemostasis and Thrombosis, 33(1), 4-15. Link

  • Stenflo, J. (1999). Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors. Critical Reviews in Eukaryotic Gene Expression, 9(3-4), 59-88. Link

  • Castoldi, E., & Rosing, J. (2011). Thrombin generation tests. Thrombosis Research, 127, S21-S25. Link

  • Dyląg, M., et al. (2014). Conformational analysis of Gla-containing peptides: A CD and NMR study. Journal of Peptide Science, 20(2), 112-119. Link

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Waste Categorization

As a Senior Application Scientist overseeing high-throughput peptide synthesis pipelines, I frequently manage the integration of heavily protected, complex amino acids. Z-D-Gla(OtBu)2-OH (N-alpha-Cbz-D-gamma-carboxygluta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput peptide synthesis pipelines, I frequently manage the integration of heavily protected, complex amino acids. Z-D-Gla(OtBu)2-OH (N-alpha-Cbz-D-gamma-carboxyglutamic acid di-tert-butyl ester) is a highly specialized building block used to introduce D-Gla residues, which function as potent calcium chelators in biomimetic peptides and protein-protein interaction probes[1].

However, the structural complexity that makes this molecule so valuable—its benzyloxycarbonyl (Z) N-terminal protection and dual tert-butyl (OtBu) ester side-chain protections—also dictates a rigorous, highly specific waste disposal protocol. Improper disposal of its cleavage byproducts can lead to severe environmental contamination, exothermic laboratory incidents, and regulatory violations.

This guide provides the authoritative operational and disposal protocols for Z-D-Gla(OtBu)2-OH, engineered to ensure absolute laboratory safety and environmental compliance.

Before executing any disposal protocol, we must establish the quantitative baseline of the reagent. While Z-D-Gla(OtBu)2-OH is stored as a solid, it is processed entirely in the liquid phase during synthesis, meaning its waste footprint spans multiple material states.

Table 1: Z-D-Gla(OtBu)2-OH Chemical & Logistical Data

ParameterSpecificationDisposal Implication
CAS Number 60868-52-4Tracked as a non-halogenated organic compound prior to cleavage[1].
Molecular Weight 437.52 g/mol High mass contribution to solid waste streams.
Protecting Groups Z (Cbz), OtBu (x2)Cleavage generates highly reactive benzyl and tert-butyl cations[1].
Primary Solvents DMF, NMP, DCM, TFARequires strict segregation of halogenated vs. non-halogenated liquid waste[2].
Storage ≤ -4 °CDegraded or moisture-compromised material must be disposed of as hazardous solid waste.

Mechanistic Insight: The Chemistry of Z-D-Gla(OtBu)2-OH Waste

Why do we treat Z-D-Gla(OtBu)2-OH waste differently than standard amino acids? The answer lies in the causality of the cleavage chemistry.

During Solid-Phase Peptide Synthesis (SPPS), the OtBu groups are removed using strong acids, typically Trifluoroacetic Acid (TFA). This reaction does not simply dissolve the protecting group; it chemically shears it off, generating highly reactive tert-butyl cations and isobutylene gas[1]. If these cations are not quenched by scavengers (such as Triisopropylsilane (TIPS) or water), they will indiscriminately alkylate other molecules, creating unpredictable, highly toxic waste profiles.

Furthermore, the Z-group is typically removed via catalytic hydrogenolysis or strong acids like HBr in acetic acid[1]. Mixing these acidic, reactive cleavage cocktails with standard non-halogenated washing solvents (like DMF) can trigger dangerous exothermic reactions and off-gassing. Therefore, a self-validating segregation system is mandatory.

Operational Disposal Protocols

The following step-by-step methodologies ensure absolute compliance and safety. Every protocol is designed as a self-validating system, meaning each step verifies the safety of the previous one.

Protocol A: Disposal of Unused or Expired Solid Reagent

Objective: Safely eliminate bulk solid Z-D-Gla(OtBu)2-OH that has degraded or passed its shelf life.

  • Verification: Inspect the physical state of the chemical. If the white powder has discolored or clumped, moisture has compromised the OtBu esters.

  • Containment: Transfer the original vial into a secondary, shatter-proof container within a fume hood. Do not attempt to dissolve the solid for liquid disposal, as this unnecessarily increases the volume of hazardous liquid waste.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Non-Halogenated Organic Compound (Contains Protected Amino Acid Derivatives)."

  • Routing: Dispatch to the institutional chemical waste facility for high-temperature incineration. Never dispose of peptides or protected amino acids down drains or in regular trash[3].

Protocol B: Liquid Waste Segregation During SPPS (Coupling Phase)

Objective: Manage the high-volume solvent waste generated during the coupling of Z-D-Gla(OtBu)2-OH to the peptide resin.

  • Solvent Segregation: Route all N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) washings into a designated Non-Halogenated Organic Waste carboy[2].

  • Halogenated Isolation: If dichloromethane (DCM) is used as a swelling agent or co-solvent, it must be collected in a separate Halogenated Waste container[2]. Mixing DMF and DCM drastically increases incineration costs and complicates environmental processing.

  • Validation: Periodically check the pH of the non-halogenated waste carboy. It should remain relatively neutral (pH 6-8). A sudden drop indicates dangerous cross-contamination with cleavage acids.

Protocol C: TFA Cleavage Cocktail Neutralization & Disposal

Objective: Safely neutralize the highly acidic, cation-rich waste generated when removing the OtBu groups.

  • Collection: Collect the TFA/scavenger cleavage flow-through in a dedicated, heavily vented "Acidic Organic Waste" container.

  • Quenching: In a fume hood, slowly add the TFA waste to a large volume of saturated sodium bicarbonate (NaHCO₃) solution over an ice bath[4].

    • Mechanistic note: The ice bath controls the exothermic heat of neutralization, while the slow addition prevents violent CO₂ off-gassing.

  • Validation: Use pH paper to confirm the aqueous mixture has reached a safe pH of 7-8.

  • Final Disposal: Once neutralized, the organic layer (containing the scavenged t-butyl byproducts) is separated and disposed of as Halogenated/Acidic Organic Waste, while the neutralized aqueous layer is routed to aqueous hazardous waste[4].

Waste Segregation Workflow

To visualize this operational plan, refer to the self-validating segregation workflow below.

WasteWorkflow Start Z-D-Gla(OtBu)2-OH Solid-Phase Synthesis Coupling Coupling & Washing (DMF / NMP / DIC) Start->Coupling Deprotection Z-Group Deprotection (HBr/AcOH or Pd/C) Start->Deprotection Cleavage OtBu Cleavage (TFA + Scavengers) Start->Cleavage NonHalo Non-Halogenated Waste (Incineration) Coupling->NonHalo DMF/NMP Effluent SolidWaste Solid Waste (Contaminated Resin/PPE) Coupling->SolidWaste Consumables HaloAcid Halogenated / Acidic Waste (Neutralization Required) Deprotection->HaloAcid Acidic Byproducts Cleavage->HaloAcid TFA + t-Butyl Cations Cleavage->SolidWaste Cleaved Resin

Fig 1: Z-D-Gla(OtBu)2-OH waste segregation workflow during peptide synthesis.

Environmental Compliance & The Shift to Green Solvents

As regulatory bodies tighten restrictions on traditional SPPS solvents like DMF and NMP due to their reproductive toxicity and environmental persistence[5], laboratories utilizing Z-D-Gla(OtBu)2-OH are strongly encouraged to transition to green solvent alternatives. Adopting biomass-derived solvents like γ-valerolactone (GVL) or Cyrene™ not only reduces hazardous waste disposal costs by up to 80% but also ensures compliance with impending REACH regulations[5].

References

  • Benchchem. "Z-D-Gla(OtBu)2-OH". Benchchem.
  • Biovera Research. "Laboratory Safety Guidelines for Peptide Handling". Biovera.
  • BioDuro. "Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?". BioDuro.
  • MDPI. "Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy". MDPI.
  • Pengting Peptide. "Green Solvents in SPPS: Sustainable Peptide Synthesis". Pengting Peptide.

Sources

Handling

Personal protective equipment for handling Z-D-Gla(OtBu)2-OH

Essential Safety and Handling Guide: Z-D-Gla(OtBu)2-OH This document provides researchers, scientists, and drug development professionals with essential, immediate safety protocols, operational guidance, and disposal pla...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: Z-D-Gla(OtBu)2-OH

This document provides researchers, scientists, and drug development professionals with essential, immediate safety protocols, operational guidance, and disposal plans for the handling of Z-D-Gla(OtBu)2-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Foundational Safety: Hazard Assessment and Risk Mitigation

The primary risks associated with handling Z-D-Gla(OtBu)2-OH in its solid form are:

  • Inhalation: Accidental inhalation of fine powder can cause respiratory tract irritation.[4][5][6]

  • Dermal Contact: Direct skin contact may lead to irritation.[4][5]

  • Ocular Contact: The fine particulate nature of the compound poses a risk of serious eye irritation.[4][5]

To mitigate these risks, a multi-layered safety approach is required, starting with engineering controls as the primary line of defense.

Mandatory Engineering Control: The Chemical Fume Hood

The single most effective measure for mitigating exposure risk is the consistent use of a certified chemical fume hood.

  • Causality: A fume hood creates a controlled negative pressure environment that actively pulls airborne particles away from the user's breathing zone, providing a critical barrier against inhalation of the powdered compound. All procedures that involve handling the open container of Z-D-Gla(OtBu)2-OH, especially weighing and aliquoting, must be performed within a fume hood.[4][7]

Personal Protective Equipment (PPE) Protocol

Proper PPE is a mandatory secondary layer of defense to prevent accidental exposure. The following table summarizes the required equipment for handling Z-D-Gla(OtBu)2-OH.

PPE Category Item Specification & Rationale
Hand Protection Chemical-Resistant GlovesSpecification: Nitrile or neoprene gloves.[4][7] Rationale: Provides a direct barrier against skin contact and potential irritation. Gloves must be inspected for tears or holes before use and should be removed and disposed of properly after handling.
Eye & Face Protection Chemical Splash GogglesSpecification: Indirectly vented, conforming to ANSI Z87.1 standards.[8] Rationale: Goggles provide a full seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses.[9]
Skin & Body Protection Laboratory CoatSpecification: Long-sleeved, fully buttoned lab coat.[7][10] Rationale: Protects skin and personal clothing from contamination by dust or spills. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[7][9]
Respiratory Protection Not Required if Using a Fume HoodRationale: The chemical fume hood serves as the primary respiratory control. If, under rare and non-standard circumstances, work must be done outside a hood where dust could be generated, a NIOSH-approved N95 dust respirator would be required.[5][11]

Operational Plan: A Step-by-Step Handling Workflow

This section provides a procedural workflow designed to minimize exposure at every stage of handling.

Step 1: Preparation and Pre-Handling
  • Verify Fume Hood Function: Ensure the chemical fume hood is on and operating correctly.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Prepare Work Surface: Clean the surface inside the fume hood and lay down absorbent, disposable bench paper.

  • Assemble Equipment: Place all necessary tools (spatula, weigh boat/paper, container for dissolution) inside the fume hood.

Step 2: Aliquoting and Weighing
  • Equilibrate Compound: If the compound is stored refrigerated, allow the container to warm to room temperature before opening to prevent condensation.

  • Open Container Carefully: Inside the fume hood, slowly open the container to avoid creating a plume of airborne powder.

  • Transfer Compound: Use a clean spatula to carefully transfer the desired amount of Z-D-Gla(OtBu)2-OH to a weigh boat. Avoid tapping or shaking the spatula, which can generate dust.

  • Seal Primary Container: Immediately and securely close the main compound container.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Carefully clean the spatula and any non-disposable equipment that came into contact with the compound.

  • Dispose of Consumables: Place the used weigh boat, contaminated bench paper, and gloves into a designated hazardous waste container.

  • Wash Hands: After removing all PPE, wash hands thoroughly with soap and water.[4][5]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Equilibrate & Open Container prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Clean Equipment handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of Z-D-Gla(OtBu)2-OH.

Logistical Plan: Storage and Waste Disposal

Storage Conditions

Upon receipt, Z-D-Gla(OtBu)2-OH should be stored in its original, tightly sealed container in a cool, dry, and dark environment to maintain its chemical integrity.[3][7] Several suppliers recommend refrigerated storage between 2-8°C.

Waste Disposal Protocol

All materials contaminated with Z-D-Gla(OtBu)2-OH must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials, including disposable gloves, weigh papers, and bench liners, in a clearly labeled, sealed container designated for hazardous chemical waste.[4][12]

  • Liquid Waste: Any solutions containing Z-D-Gla(OtBu)2-OH should be disposed of in a labeled hazardous liquid waste container. Do not pour down the drain.[3][12]

  • Compliance: Ensure that all waste is disposed of in strict accordance with local, state, and federal environmental regulations.[4][13]

Emergency Response Plan

In the event of accidental exposure, follow these first-aid measures immediately.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][4][14]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][14]

References

  • Personal protective equipment for handling Amino-PEG6-amine. Benchchem.
  • Z-GLU-OTBU SDS, 5891-45-2 Safety Data Sheets. ECHEMI.
  • Essential Safety and Operational Guide for Handling Boc-Pyr-OtBu. Benchchem.
  • Z-D-Gla(OtBu)2-OH. Benchchem.
  • MSDS ABE225 Boc-D-Glu(OtBu).pdf. AAT Bioquest.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Sigma-Aldrich - Safety Data Sheet. Sigma-Aldrich.
  • tert-Butyl peroxybenzoate - SAFETY DATA SHEET.
  • 4 - Safety Data Sheet. AAPPTec.
  • Personal Protective Equipment. University of Illinois Urbana-Champaign.
  • Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety. St. Olaf College.
  • Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7. Sigma-Aldrich.
  • MSDS - Safety Data Sheet. AAPPTec.
  • MSDS - Safety Data Sheet. AAPPTec.
  • CAS 111662-64-7 Fmoc-Gla(OtBu)2-OH. Alfa Chemistry.

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